molecular formula C8H11N3O B1588313 1-(3-Methoxyphenyl)guanidine CAS No. 57004-60-1

1-(3-Methoxyphenyl)guanidine

Cat. No.: B1588313
CAS No.: 57004-60-1
M. Wt: 165.19 g/mol
InChI Key: GHJPWSGXHWIAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)guanidine is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJPWSGXHWIAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426939
Record name 1-(3-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57004-60-1
Record name 1-(3-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 1-(3-Methoxyphenyl)guanidine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)guanidine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted guanidine derivative that serves as a versatile building block in medicinal and agricultural chemistry. The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural element in numerous biologically active natural products and synthetic compounds, such as the amino acid arginine and the antidiabetic drug metformin.[1][2][3] Guanidines are highly basic and exist in their protonated form, the guanidinium cation, at physiological pH, which allows for strong electrostatic and hydrogen-bonding interactions with biological targets.[4] This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, its synthesis, and its applications for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

This compound is typically supplied as a white solid.[5] Its core structure consists of a guanidine group attached to a methoxy-substituted phenyl ring. The physicochemical properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 57004-60-1[5][6][7]
Molecular Formula C₈H₁₁N₃O[5][6][8]
Molecular Weight 165.19 g/mol [6][8]
IUPAC Name This compound[9]
Synonyms N-(3-methoxy-phenyl)-guanidine[6][8]
Appearance White Solid[5]
Purity ≥97% - ≥98%[5][6]
Storage Conditions 0-8 °C, Dry[5]
SMILES N=C(N)NC1=CC=CC(OC)=C1[6]
Topological Polar Surface Area (TPSA) 71.13 Ų[6]
LogP (calculated) 1.00057[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]

Synthesis and Characterization

The synthesis of aryl guanidines is most commonly achieved through the guanylation of the corresponding amine. This process involves the addition of a guanidinylating agent to an amine, such as 3-methoxyaniline. Several methods exist, including reactions with cyanamide or its derivatives.[10][11][12]

Experimental Protocol: Synthesis via Guanylation of 3-Methoxyaniline

This protocol is adapted from a general procedure for the synthesis of N-aryl guanidines using cyanamide and a scandium triflate catalyst.[13] This method is effective for the guanylation of anilines.

Objective: To synthesize this compound from 3-methoxyaniline and cyanamide.

Materials:

  • 3-Methoxyaniline

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Deionized Water (H₂O)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica Gel

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a solution of 3-methoxyaniline (0.50 mmol) and cyanamide (0.60 mmol) in deionized water (2.5 mL) in a round-bottom flask, add Sc(OTf)₃ (0.05 mmol) at room temperature.

  • Reaction Execution: Stir the solution at 100 °C for 48 hours under a reflux condenser.

  • Work-up: After cooling the reaction mixture to room temperature, wash the resulting mixture with chloroform (3 x 10 mL) to remove unreacted starting material and nonpolar impurities.

  • Isolation: Concentrate the aqueous layer in vacuo.

  • Purification: Purify the residue by filtering through a silica gel pad, eluting with a chloroform-methanol mixture (e.g., 20:1) to yield the final product, this compound.

Characterization: The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[13]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Aniline 3-Methoxyaniline Reaction Guanylation Reaction Aniline->Reaction Cyanamide Cyanamide Cyanamide->Reaction Catalyst Sc(OTf)₃ Catalyst->Reaction Solvent H₂O, 100°C, 48h Solvent->Reaction Workup Aqueous Workup (CHCl₃ Wash) Reaction->Workup Cool Purification Silica Gel Chromatography Workup->Purification Concentrate Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile and Potential Mechanisms of Action

While specific pharmacological data for this compound is limited, its utility as a chemical intermediate suggests its incorporation into more complex, biologically active molecules.[5][14] The broader class of guanidine derivatives exhibits a wide array of pharmacological activities, providing a basis for predicting its potential biological roles.[15]

1. Ion Channel Modulation: Guanidine and its analogs are known to function as inhibitors of voltage-gated potassium (Kv) channels.[16] This inhibition occurs presynaptically at the neuromuscular junction, prolonging the action potential and thereby enhancing the release of acetylcholine. The proposed mechanism involves the guanidinium cation binding within the intracellular pore of the channel, which stabilizes a closed state.[16] This activity forms the basis for the therapeutic use of guanidine in treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome.

Kv_Channel_Inhibition Kv_Channel Voltage-Gated K⁺ Channel (Kv) Intracellular Pore Action Channel Stabilization (Closed State) Kv_Channel->Action Guanidine This compound (Guanidinium form) Guanidine->Kv_Channel:c Binds to Outcome Reduced K⁺ Efflux Action->Outcome Effect Prolonged Action Potential & Enhanced Neurotransmitter Release Outcome->Effect

Caption: Proposed mechanism of Kv channel inhibition by guanidine derivatives.

2. Antimicrobial Activity: Many guanidine-containing compounds exhibit potent antimicrobial properties.[17][18] Their cationic nature facilitates interaction with negatively charged components of bacterial cell membranes, such as phosphatidylglycerol and cardiolipin.[19] This interaction can lead to membrane depolarization, dissipation of the proton motive force, and ultimately, cell death. Some guanidine derivatives act synergistically with other antibiotics, like colistin, to enhance their efficacy against multidrug-resistant pathogens.[17][19]

3. Enzyme Inhibition: The guanidine group is a privileged scaffold for designing enzyme inhibitors due to its ability to mimic the protonated side chain of arginine. It can form strong salt bridges and hydrogen bonds with active site residues, particularly aspartate and glutamate. This makes this compound a valuable starting point for developing inhibitors for enzymes involved in various metabolic pathways.[5][14]

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of novel compounds for various sectors.[5]

  • Pharmaceutical Development: It serves as a building block for drugs targeting neurological disorders, potentially through the modulation of ion channels or receptors.[5][14] The guanidine scaffold is also integral to drugs for diabetes, hypertension, and viral infections.[3][20]

  • Agrochemicals: The compound is used in the formulation of new pesticides and herbicides. The biological activity of the guanidine moiety can be harnessed to disrupt essential processes in pests and weeds.[5][14]

  • Biochemical Probes: As a tool in biochemical research, it can be used to synthesize selective enzyme inhibitors or probes to study metabolic pathways and protein function.[5][14]

  • Material Science: Researchers have explored its use in creating novel materials with enhanced properties like thermal stability.[5][14]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, data for related guanidine compounds, such as guanidine hydrochloride, provide guidance on its potential hazards. Guanidine derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[21]

Hazard ClassGHS Hazard Statements (for Guanidine HCl)
Acute Toxicity (Oral, Inhalation) H302 + H332: Harmful if swallowed or if inhaled.[21]
Skin Corrosion/Irritation H315: Causes skin irritation.[21]
Eye Damage/Irritation H319: Causes serious eye irritation.[21]
Aquatic Hazard (Acute) H402: Harmful to aquatic life.[21]

Precautionary Measures:

  • P261: Avoid breathing dust.[21]

  • P270: Do not eat, drink or smoke when using this product.[21]

  • P273: Avoid release to the environment.[21]

  • P280: Wear protective gloves, eye protection, and face protection.[21]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[21]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical reagent with significant potential rooted in the versatile nature of the guanidine functional group. Its physicochemical properties make it suitable for a range of synthetic applications. While its primary role is that of a synthetic intermediate, the known biological activities of the guanidine class—including ion channel modulation and antimicrobial effects—highlight the potential for its derivatives to become lead compounds in drug discovery and agrochemical development. Proper synthesis, characterization, and adherence to safety protocols are essential for harnessing the full potential of this compound in scientific research.

References

An In-depth Technical Guide to 1-(3-Methoxyphenyl)guanidine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)guanidine, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential therapeutic applications, grounded in the broader context of aryl guanidines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Core Chemical Identity

This compound is an aromatic organic compound featuring a guanidine group attached to a methoxy-substituted phenyl ring. This unique combination of a highly basic guanidinium group and a lipophilic aryl moiety underpins its chemical properties and biological activities.

Chemical Structure:

The structure of this compound is characterized by a guanidine group (-NH-C(=NH)-NH2) where one of the amino nitrogens is substituted with a 3-methoxyphenyl group.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
CAS Number 57004-60-1[1][2]
Molecular Formula C₈H₁₁N₃O[1]
Molecular Weight 165.19 g/mol [1]
Synonyms N-(3-methoxyphenyl)-guanidine[1]
SMILES N=C(N)NC1=CC=CC(OC)=C1[1]

Synthesis and Characterization

The synthesis of aryl guanidines like this compound is a well-established process in organic chemistry. A common and efficient method involves the guanylation of the corresponding aniline.

Synthetic Pathway: Guanylation of m-Anisidine

A prevalent route for the synthesis of this compound involves the reaction of 3-methoxyaniline (m-anisidine) with a guanylating agent such as cyanamide.[3] This reaction is often catalyzed by an acid or a Lewis acid.

G MA 3-Methoxyaniline Catalyst Sc(OTf)3 (catalyst) Water, 100°C MA->Catalyst CY Cyanamide CY->Catalyst Product This compound Catalyst->Product Guanylation

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Scandium(III) Triflate-Catalyzed Guanylation

This protocol is adapted from a general procedure for the guanylation of anilines and serves as a robust starting point for laboratory synthesis.[3]

Materials:

  • 3-Methoxyaniline (m-anisidine)

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Deionized Water

  • Chloroform

  • Methanol

Procedure:

  • To a solution of 3-methoxyaniline (1.0 eq) and cyanamide (1.2 eq) in deionized water, add a catalytic amount of scandium(III) triflate (0.1 eq) at room temperature.

  • Stir the resulting mixture at 100°C for 48 hours in a sealed vessel.

  • After cooling to room temperature, wash the reaction mixture with chloroform (3 x volume of water).

  • Separate the aqueous layer and concentrate it under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a chloroform-methanol solvent system to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), and broad signals for the guanidinium protons.
¹³C NMR Signals corresponding to the aromatic carbons, the methoxy carbon, and the characteristic guanidinium carbon (~160 ppm).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 166.1.[3]
Purity (HPLC) Typically ≥97%.[1]

Physicochemical Properties

Table 3: Predicted and Known Physicochemical Properties

PropertyValue/InformationRationale/Source
Melting Point Not available.Experimental determination is required.
Boiling Point Not available.Experimental determination is required.
pKa Predicted: ~10.5The guanidine group is strongly basic. This prediction is based on similar compounds.[4]
LogP Predicted: 1.00This indicates a moderate lipophilicity.[1]
Solubility Expected to be soluble in dilute mineral acids and polar organic solvents.[5]The basic guanidine group forms salts with acids, enhancing aqueous solubility.

Mechanism of Action and Biological Activity

The guanidine moiety is a key pharmacophore found in numerous biologically active compounds.[6][7] The biological activity of aryl guanidines is often attributed to their ability to interact with various biological targets through hydrogen bonding and electrostatic interactions.

Potential Mechanism of Action

Guanidine and its derivatives are known to modulate the function of ion channels. A prominent mechanism of action for many guanidine compounds is the inhibition of voltage-gated potassium (Kv) channels.[8][9] By blocking these channels, guanidines can enhance the release of neurotransmitters at the neuromuscular junction. It is plausible that this compound shares this mechanism of action. The aryl moiety likely influences the compound's affinity and selectivity for specific channel subtypes.

cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel (Closed State) Stabilization Stabilization of Closed State Kv_channel->Stabilization Guanidine This compound Inhibition Inhibition Guanidine->Inhibition Inhibition->Kv_channel

Figure 3: Postulated mechanism of action of this compound on a voltage-gated potassium channel.

Broad-Spectrum Biological Activities of Guanidine Compounds

The guanidine scaffold is associated with a wide range of biological activities, suggesting that this compound could be explored for various therapeutic applications.[7][10] These include:

  • Anticancer Activity: Some guanidine derivatives exhibit cytotoxic effects against cancer cell lines.[7][11]

  • Antimicrobial Activity: The guanidine group is present in several antimicrobial agents.[10]

  • Anti-inflammatory Effects: Guanidine compounds have been investigated for their anti-inflammatory properties.[6]

  • Antidiabetic Properties: The well-known antidiabetic drug metformin is a biguanide, highlighting the role of this functional group in metabolic regulation.[12]

Applications in Drug Development

Given its structural features and the known biological activities of related compounds, this compound serves as a valuable building block and lead compound in drug discovery.

Potential Therapeutic Areas:

  • Neurological Disorders: Due to its potential activity on ion channels, it could be investigated for conditions involving neuronal excitability.

  • Oncology: As a scaffold for the development of novel anticancer agents.

  • Infectious Diseases: As a starting point for the synthesis of new antimicrobial compounds.

Conclusion

This compound is a synthetically accessible compound with a rich chemical profile and significant potential for therapeutic applications. Its core structure, combining a basic guanidine group with an aryl moiety, makes it an attractive candidate for further investigation and development in various areas of medicinal chemistry. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.

References

The Therapeutic Potential of 1-(3-Methoxyphenyl)guanidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in crucial biological interactions. This technical guide delves into the potential biological activities of a specific derivative, 1-(3-Methoxyphenyl)guanidine. Synthesizing data from structure-activity relationship (SAR) studies and broader research on arylguanidines, we present a compelling case for its investigation as a modulator of key physiological pathways. This document will explore its potential as a 5-HT3 receptor antagonist, touch upon other plausible therapeutic applications, and provide detailed experimental protocols for its synthesis and evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising compound.

Introduction: The Significance of the Guanidine Moiety and the Promise of this compound

The guanidine group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a cornerstone of numerous biologically active molecules. Its positive charge at physiological pH allows it to form strong electrostatic interactions with negatively charged residues in proteins, such as carboxylates and phosphates, making it a powerful pharmacophore. Guanidine-containing compounds have demonstrated a wide spectrum of therapeutic applications, including roles as antibacterial, antiviral, anticancer, and antihypertensive agents.

This compound, with its characteristic arylguanidine structure, emerges as a compound of significant interest. The strategic placement of a methoxy group on the phenyl ring is not merely an arbitrary chemical modification; as we will explore, this substitution pattern is predicted to have a profound impact on its biological activity, particularly its interaction with serotonin receptors. This guide will primarily focus on the compelling evidence suggesting its role as a 5-HT3 receptor antagonist, a class of drugs with established clinical importance.

The Primary Hypothesis: this compound as a 5-HT3 Receptor Antagonist

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Antagonists of this receptor are a mainstay in antiemetic therapy. Structure-activity relationship studies on a series of arylguanidines have provided critical insights into the structural requirements for high-affinity binding to the 5-HT3 receptor.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies

Research has demonstrated that the nature and position of substituents on the aryl ring of arylguanidines dramatically influence their affinity and functional activity at the 5-HT3 receptor. A key study examining a series of arylguanidines and arylbiguanides revealed that both classes of compounds likely share common receptor binding features[1]. Further investigation into the impact of various substituents has shown that electron-donating groups, such as a methoxy (OCH3) group, at the meta or para position of the phenyl ring can confer antagonist properties to the molecule[2].

This finding is pivotal. The presence of the methoxy group at the 3-position (meta) in this compound strongly suggests that it will act as an antagonist at the 5-HT3 receptor. While the precise binding affinity (Ki) for this specific compound is not explicitly detailed in the available literature, the established SAR provides a robust scientific rationale for its investigation as a 5-HT3 antagonist.

The 5-HT3 Receptor Pharmacophore and the Predicted Binding of this compound

The generally accepted pharmacophore for 5-HT3 receptor antagonists includes a hydrogen bond acceptor, a hydrophobic region, and a positively charged center. The guanidinium group of this compound serves as the cationic center, while the methoxyphenyl ring provides the necessary hydrophobicity.

Diagram: Predicted Interaction of this compound with the 5-HT3 Receptor

G cluster_receptor 5-HT3 Receptor Binding Pocket cluster_ligand This compound anionic_site Anionic Residue (e.g., Asp or Glu) hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor Site guanidinium Guanidinium Group (Cationic Center) guanidinium->anionic_site Ionic Interaction methoxyphenyl Methoxyphenyl Ring (Hydrophobic Moiety) methoxyphenyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Predicted binding mode of this compound within the 5-HT3 receptor.

Broader Therapeutic Horizons: Other Potential Biological Activities

While the primary focus of this guide is on its potential as a 5-HT3 antagonist, the broader family of guanidine derivatives exhibits a rich pharmacology that suggests other avenues of investigation for this compound.

Anticancer Potential

Guanidine derivatives have been explored for their anticancer properties. Some cyclic arylguanidines have shown antiproliferative activity against various cancer cell lines, including glioma, pancreatic, and breast cancer cells[3][4]. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of this compound to these active compounds warrants investigation into its potential cytotoxic effects on cancer cells.

Antimicrobial and Antiviral Activities

The guanidine moiety is a feature of several antimicrobial and antiviral agents. Cyclic arylguanidines have been investigated as potential agents against both Gram-positive and Gram-negative bacteria, as well as certain viruses[2]. The positively charged guanidinium group is thought to interact with and disrupt microbial cell membranes.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for its synthesis and the evaluation of its 5-HT3 receptor binding affinity.

Synthesis of this compound

A common and effective method for the synthesis of arylguanidines is the reaction of the corresponding aniline with cyanamide.

Materials:

  • 3-Methoxyaniline

  • Cyanamide

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., water or an organic solvent)

  • Catalyst (optional, e.g., a Lewis acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline in the chosen solvent.

  • Addition of Cyanamide: Add an equimolar amount of cyanamide to the solution. If a catalyst is used, it should be added at this stage.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid. The resulting salt can then be isolated by filtration or evaporation of the solvent.

Diagram: Synthesis Workflow for this compound

G start Start dissolve Dissolve 3-Methoxyaniline in Solvent start->dissolve add_cyanamide Add Cyanamide (and optional catalyst) dissolve->add_cyanamide reflux Reflux for 24-48h add_cyanamide->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Complete purify Purify by Recrystallization or Chromatography workup->purify salt Optional: Form HCl Salt purify->salt end End Product: This compound purify->end Free Base salt->end

Caption: Step-by-step workflow for the synthesis of this compound.

5-HT3 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.

Materials:

  • Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)

  • Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand

  • This compound (test compound)

  • Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., ondansetron)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Summary

Substituent PositionSubstituent TypePredicted Effect on 5-HT3 Receptor ActivityReference
Meta (3-position)Electron-donating (e.g., -OCH3)Antagonist activity[2]
Para (4-position)Electron-donating (e.g., -OCH3)Antagonist activity[2]
Meta (3-position)Electron-withdrawing (e.g., -Cl)Agonist activity[2]
Para (4-position)Electron-withdrawing (e.g., -Cl)Partial agonist activity[2]

Conclusion and Future Directions

The available evidence, primarily derived from robust structure-activity relationship studies of arylguanidines, strongly supports the hypothesis that this compound is a promising candidate for investigation as a 5-HT3 receptor antagonist. Its straightforward synthesis and the clear scientific rationale for its potential activity make it an attractive molecule for further preclinical evaluation.

Future research should focus on the definitive determination of its binding affinity and functional activity at the 5-HT3 receptor. In vivo studies in relevant animal models of emesis are also warranted to assess its therapeutic potential. Furthermore, screening this compound against a panel of cancer cell lines and microbial strains could uncover additional, valuable biological activities. The exploration of this and other structurally related arylguanidines holds significant promise for the development of novel therapeutics.

References

Spectroscopic Data for 1-(3-Methoxyphenyl)guanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 1-(3-Methoxyphenyl)guanidine and its Spectroscopic Fingerprint

Guanidine and its derivatives are a class of organic compounds with significant and diverse biological activities, making them privileged scaffolds in drug discovery. This compound, with its methoxy-substituted phenyl ring, presents a unique electronic and steric profile that could modulate its interaction with biological targets. Its potential applications could span from acting as a key intermediate in the synthesis of more complex pharmaceutical agents to exhibiting intrinsic therapeutic properties.

Accurate and comprehensive characterization of such molecules is the bedrock of reliable and reproducible scientific research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for its unambiguous identification and the confirmation of its chemical structure. This guide is designed to provide a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of this compound.

Molecular Formula: C₈H₁₁N₃O[1]

Molecular Weight: 165.19 g/mol [1]

The structure consists of a guanidine group attached to a benzene ring at the meta-position relative to a methoxy group. This substitution pattern will have a distinct influence on the spectroscopic data, particularly the NMR chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides valuable insights into the number and types of protons present in the molecule. The following table summarizes the predicted chemical shifts (δ) in ppm, their multiplicities, and the corresponding proton assignments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.20t1HAr-H (H-5)
~6.80d1HAr-H (H-6)
~6.70d1HAr-H (H-4)
~6.60s1HAr-H (H-2)
~5.5-7.0br s4H-NH and -NH₂
3.78s3H-OCH₃

Note: Predicted chemical shifts were generated using online NMR prediction tools. The broadness and exact chemical shift of the -NH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature.

Interpretation and Rationale:

  • Aromatic Protons: The four protons on the benzene ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The meta-substitution pattern leads to a complex splitting pattern. The proton at the H-5 position, being flanked by two other protons, is predicted to be a triplet. The protons at H-4 and H-6 would likely appear as doublets, and the proton at H-2, being sterically unhindered and electronically distinct, may appear as a singlet or a narrowly split signal.

  • Guanidinium Protons: The protons of the guanidine group (-NH and -NH₂) are expected to be broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange. Their chemical shifts can vary significantly depending on the solvent and the extent of hydrogen bonding.

  • Methoxy Protons: The three protons of the methoxy group are magnetically equivalent and are expected to appear as a sharp singlet at approximately 3.78 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160.0C=N (Guanidine)
~159.5Ar-C (C-3)
~142.0Ar-C (C-1)
~129.5Ar-C (C-5)
~111.0Ar-C (C-6)
~108.0Ar-C (C-4)
~104.0Ar-C (C-2)
~55.0-OCH₃

Note: Predicted chemical shifts were generated using online NMR prediction tools.

Interpretation and Rationale:

  • Guanidinium Carbon: The most downfield signal is expected to be the carbon of the C=N bond in the guanidine group, typically appearing around 160 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atom directly attached to the electron-donating methoxy group (C-3) is expected to be significantly shielded and appear upfield, while the carbon attached to the nitrogen of the guanidine group (C-1) will be deshielded and appear downfield. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the methoxy and guanidino substituents.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 55 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3100 (broad)N-H stretchingGuanidine (-NH, -NH₂)
3050-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingMethoxy (-OCH₃)
1650-1600C=N stretchingGuanidine (C=N)
1600-1450C=C stretchingAromatic ring
1250-1000C-O stretchingAryl ether (-O-CH₃)

Note: Predicted vibrational frequencies were generated using online IR spectrum prediction tools.

Interpretation and Rationale:

  • N-H Stretching: A prominent broad band in the region of 3400-3100 cm⁻¹ is a key indicator of the N-H stretching vibrations of the guanidine group. The broadness is due to hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibration of the C=N bond in the guanidine group is expected in the 1650-1600 cm⁻¹ region. This may overlap with the C=C stretching vibrations of the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ range.

  • C-O Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Molecular Ion Peak:

  • [M]⁺: m/z = 165.19

  • [M+H]⁺: m/z = 166.19 (in case of soft ionization techniques like ESI)

Predicted Fragmentation Pathway:

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways.

Fragmentation_Pathway M [C8H11N3O]+. m/z = 165 F1 [C7H8NO]+ m/z = 122 M->F1 - CHN2 F4 [CH4N3]+ m/z = 60 M->F4 - C7H7O F2 [C7H7O]+ m/z = 107 F1->F2 - NH2 F3 [C6H5O]+ m/z = 93 F2->F3 - CH2

Caption: Predicted key fragmentation pathways for this compound.

Interpretation of Fragmentation:

  • Loss of a Diazomethane Radical (CHN₂): A common fragmentation pathway for guanidines can involve the loss of a diazomethane radical, leading to a fragment ion.

  • Cleavage of the C-N bond: The bond between the phenyl ring and the guanidine nitrogen is a likely point of cleavage. This would result in a fragment corresponding to the methoxyphenyl radical and a fragment corresponding to the guanidinyl radical.

  • Loss of the Methoxy Group: Fragmentation can also involve the loss of the methoxy group as a methyl radical followed by the loss of carbon monoxide.

Experimental Protocols: A Guide for the Bench Scientist

While this guide presents predicted data, the following are generalized, best-practice protocols for acquiring experimental spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as the -NH and -NH₂ protons are exchangeable and may not be observed in protic solvents like D₂O or MeOD.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of predicted NMR, IR, and MS data provides a powerful and self-validating toolkit for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum provides clear evidence for the presence of the key guanidine and methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This comprehensive spectroscopic profile serves as an essential reference for any researcher working with this compound, ensuring the integrity and reliability of their scientific endeavors.

References

An In-depth Technical Guide to the Thermochemical Properties of 1-(3-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thermochemical Data in Drug Development

1-(3-Methoxyphenyl)guanidine is a molecule of interest in medicinal chemistry, embodying a structural motif common in the development of therapeutic agents. The guanidine group, a strong base at physiological pH, is a key feature in numerous biologically active compounds. The methoxyphenyl moiety further modulates the molecule's electronic and lipophilic properties, influencing its pharmacokinetic and pharmacodynamic profile.

Experimental Determination of Thermochemical Properties

The experimental characterization of a compound's thermochemical properties is the gold standard for accuracy and reliability. The following sections detail the primary techniques employed for this purpose.

Combustion Calorimetry: Measuring the Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For organic compounds, this value is typically determined indirectly through combustion calorimetry.

Principle of Operation: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Experimental Protocol: Static Bomb Calorimetry for Nitrogen-Containing Compounds

  • Sample Preparation: A pellet of the sample (approximately 1 gram) is prepared and weighed to a high degree of accuracy.

  • Bomb Assembly: The sample is placed in a crucible within the bomb. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Corrections: Several corrections are necessary to obtain an accurate value for the heat of combustion:

    • Fuse Wire: The heat released by the combustion of the fuse wire is subtracted.

    • Acid Formation: The combustion of nitrogen-containing compounds produces nitric acid (HNO₃). The heat of formation of nitric acid is accounted for by titrating the bomb washings with a standard base solution.

  • Calculation of Enthalpy of Combustion: The heat of combustion at constant volume (ΔUc) is calculated from the temperature change and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). The enthalpy of combustion (ΔHc) is then calculated.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of the compound is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.

Causality in Experimental Choices: The use of high-pressure oxygen ensures complete and rapid combustion. The addition of water to the bomb standardizes the final state of the water produced. The meticulous correction for acid formation is crucial for nitrogenous compounds like guanidines to ensure the accuracy of the final enthalpy of formation value.

Diagram 1: Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation & Setup cluster_combustion Combustion Process cluster_analysis Data Analysis prep Weigh Sample & Prepare Pellet fuse Attach Fuse Wire prep->fuse bomb_setup Assemble Bomb with Water fuse->bomb_setup pressurize Pressurize with O2 bomb_setup->pressurize equilibrate Equilibrate in Calorimeter pressurize->equilibrate ignite Ignite Sample equilibrate->ignite measure_temp Measure Temperature Change ignite->measure_temp calc_Hc Calculate Enthalpy of Combustion measure_temp->calc_Hc titrate Titrate for Acid Correction titrate->calc_Hc calc_Hf Calculate Enthalpy of Formation calc_Hc->calc_Hf G cluster_input Input & Geometry cluster_calc Energy Calculation cluster_output Thermochemical Data mol_struct Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_struct->geom_opt freq_calc Frequency Calculation (for thermal corrections) geom_opt->freq_calc single_point Single Point Energy (e.g., G3(MP2)) freq_calc->single_point enthalpy Enthalpy of Formation single_point->enthalpy heat_cap Heat Capacity single_point->heat_cap entropy Entropy single_point->entropy

In Silico Modeling of 1-(3-Methoxyphenyl)guanidine Receptor Binding: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical walkthrough for the in silico modeling of 1-(3-methoxyphenyl)guanidine, a molecule of pharmaceutical interest, with its putative biological target. We will use the human sigma-1 receptor (σ1R), a chaperone protein implicated in a range of neurological disorders, as a case study for this analysis, given the known affinity of various guanidine-containing ligands for this receptor.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for computational ligand-receptor interaction studies, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies detailed herein are designed to provide a robust and validated approach to understanding the molecular basis of ligand recognition and to guide the rational design of novel therapeutics.

Introduction: The Rationale for In Silico Investigation

The guanidinium group is a privileged scaffold in medicinal chemistry, capable of forming strong electrostatic and hydrogen bond interactions with biological macromolecules.[2] Its presence in numerous biologically active compounds underscores its importance as a pharmacophore.[3] this compound, the subject of this guide, combines this potent interaction motif with a methoxyphenyl ring, suggesting its potential to bind to specific receptor targets. While its precise biological role is an area of active investigation, its structural similarity to known ligands of the sigma-1 receptor (σ1R) makes this an ideal and scientifically sound starting point for computational analysis.[1][4]

The sigma-1 receptor is a unique transmembrane protein primarily located at the endoplasmic reticulum, where it modulates calcium signaling and has been implicated in conditions such as schizophrenia, depression, and neurodegenerative diseases.[5][6] The availability of high-resolution crystal structures of the human σ1R provides an excellent foundation for structure-based drug design.[7][8]

In silico modeling has become an indispensable tool in modern drug discovery, offering a time- and cost-effective means to predict and analyze ligand-receptor interactions at an atomic level.[9] By employing a multi-faceted computational approach encompassing molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, we can elucidate the probable binding mode of this compound, quantify its binding affinity, and identify the key molecular determinants of its interaction with the σ1R. This knowledge is crucial for the optimization of lead compounds and the design of novel, more potent, and selective modulators of σ1R activity.

The Computational Workflow: A Validated Pipeline

Our approach is structured as a sequential and logical workflow, where the output of each step serves as a validated input for the next. This ensures the integrity and reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Initial Prediction cluster_sim Refinement & Dynamics cluster_analysis Analysis & Quantification PDB Receptor Structure Acquisition (PDB ID: 5HK1) Dock Molecular Docking PDB->Dock Prepared Receptor Ligand Ligand Structure Preparation (this compound) Ligand->Dock Prepared Ligand MD Molecular Dynamics Simulation Dock->MD Top Scoring Pose(s) BFE Binding Free Energy Calculation MD->BFE MD Trajectories Pharm Pharmacophore Modeling MD->Pharm Stable Interactions

Caption: A generalized workflow for in silico ligand-receptor interaction studies.

Methodologies: A Step-by-Step Technical Protocol

Part 1: Receptor and Ligand Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is critical for ensuring the chemical and structural accuracy of both the receptor and the ligand.

Protocol 3.1.1: Receptor Preparation (Human Sigma-1 Receptor)

  • Structure Acquisition: Download the crystal structure of the human sigma-1 receptor from the Protein Data Bank (PDB ID: 5HK1).[8] This structure is co-crystallized with the ligand PD144418.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is to ensure a clean binding site for our ligand of interest.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This step is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for defining hydrogen bonding networks. Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate).

  • Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the protonation step. This is typically done using a suitable force field (e.g., AMBER, CHARMM).

Protocol 3.1.2: Ligand Preparation (this compound)

  • 2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D conformation.

  • Tautomeric and Ionization States: At physiological pH, the guanidine group will be protonated (guanidinium ion). It is essential to model the ligand in its biologically relevant protonation state.

  • Energy Minimization: Minimize the 3D structure of the ligand to obtain a low-energy conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand using a quantum mechanical method (e.g., AMBER's antechamber with the AM1-BCC charge model) to ensure an accurate representation of its electrostatic potential.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for generating initial hypotheses about the binding mode.

Protocol 3.2.1: Docking Simulation

  • Binding Site Definition: Define the binding pocket of the sigma-1 receptor. In this case, the binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will search for favorable ligand conformations within this grid.

  • Docking Algorithm: Employ a robust docking algorithm (e.g., AutoDock Vina, Glide) to dock the prepared this compound into the receptor's binding site.

  • Pose Analysis: Analyze the resulting docking poses. The poses are typically ranked based on a scoring function that estimates the binding affinity. Select the top-scoring and most biologically plausible poses for further analysis.

Part 3: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[5][10][11] This is crucial for assessing the stability of the docked pose and understanding the nuanced conformational changes that occur upon ligand binding.

G cluster_md_workflow Molecular Dynamics Workflow System System Setup (Complex in Water Box with Ions) Min Energy Minimization System->Min Heat Heating Min->Heat Equil Equilibration Heat->Equil Prod Production MD Equil->Prod Analysis Trajectory Analysis Prod->Analysis

Caption: A typical workflow for a molecular dynamics simulation.

Protocol 3.3.1: MD Simulation of the Ligand-Receptor Complex

  • System Solvation: Place the ligand-receptor complex from the best docking pose into a periodic box of water molecules.

  • Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.

  • Minimization and Equilibration: Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 310 K) and allowing the solvent and ions to relax around the protein-ligand complex while the complex itself is restrained.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to allow for the system to reach equilibrium and for meaningful conformational sampling.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation of the ligand) and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that persist throughout the simulation.

Part 4: Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, we can perform binding free energy calculations on the snapshots from the MD trajectory.

Protocol 3.4.1: MM/PBSA Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the free energy of binding.[12]

  • Snapshot Extraction: Extract a series of snapshots from the equilibrated portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the following energy terms:

    • The free energy of the protein-ligand complex.

    • The free energy of the protein alone.

    • The free energy of the ligand alone.

  • Binding Free Energy Estimation: The binding free energy (ΔG_bind) is then calculated using the following equation:

    ΔG_bind = G_complex - (G_protein + G_ligand)

Table 1: Representative Binding Free Energy Components

Energy ComponentDescription
ΔE_vdw van der Waals energy
ΔE_elec Electrostatic energy
ΔG_polar Polar solvation energy
ΔG_nonpolar Nonpolar solvation energy
-TΔS Entropic contribution
ΔG_bind Total binding free energy
Part 5: Pharmacophore Modeling

Based on the stable interactions observed during the MD simulation, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features required for binding to the receptor.

Protocol 3.5.1: Pharmacophore Model Generation

  • Interaction Analysis: Identify the key and persistent interactions between this compound and the sigma-1 receptor from the MD trajectory. These interactions may include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids.

  • Feature Mapping: Map these interaction points onto a 3D model.

  • Model Refinement: Refine the pharmacophore model to include spatial constraints (e.g., distances and angles between features). This model can then be used for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the sigma-1 receptor.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the binding of this compound to the human sigma-1 receptor. By following these detailed protocols, researchers can gain valuable insights into the molecular mechanisms of ligand-receptor recognition, which can significantly accelerate the drug discovery and development process.

The results from such a study, including the predicted binding mode, the calculated binding affinity, and the generated pharmacophore model, provide a strong foundation for subsequent experimental validation. Future work should focus on synthesizing and testing derivatives of this compound to confirm the in silico predictions and to further refine the structure-activity relationship for this class of compounds. Ultimately, the integration of computational and experimental approaches is paramount for the successful development of novel and effective therapeutics targeting the sigma-1 receptor and other important biological targets.

References

Methodological & Application

Application Notes and Protocols: Characterization of 1-(3-Methoxyphenyl)guanidine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium group is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in key interactions with biological targets, particularly enzymes.[1][2] 1-(3-Methoxyphenyl)guanidine, a member of this versatile class of compounds, holds significant potential as a modulator of enzyme activity.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively utilize this compound in enzyme inhibition assays. We will delve into the foundational principles of its inhibitory action, provide detailed, step-by-step protocols for determining key inhibitory parameters such as IC50, and elucidate its mechanism of action. This document is designed to be a practical resource, blending theoretical insights with actionable experimental designs to ensure robust and reproducible results.

Introduction: The Scientific Rationale for Investigating this compound

Guanidine-containing compounds are of significant interest due to their diverse pharmacological properties, which include acting as anti-inflammatory agents and inhibitors of enzymes like Nitric Oxide Synthase (NOS).[1] The guanidinium group, being protonated at physiological pH, is adept at forming strong hydrogen bonds and electrostatic interactions, particularly with carboxylate residues within an enzyme's active site.[4] This interaction can be a critical determinant of inhibitory activity.[4]

This compound is a specific derivative that has been identified as a valuable tool in biochemical research for studying enzyme inhibition.[3] While its precise targets are a subject of ongoing investigation, its structural similarity to known inhibitors of enzymes like NOS makes it a compelling candidate for screening and characterization.[5][6] Understanding how to rigorously test this compound in enzymatic assays is the first step toward unlocking its therapeutic or research potential.

Preliminary Considerations and Reagent Preparation

Before embarking on detailed enzymatic assays, it is crucial to establish the fundamental physicochemical properties of this compound to ensure the integrity of your experimental data.

Solubility and Stability
  • Solubility Testing : Guanidine derivatives often exhibit good solubility in polar solvents such as water, DMSO, and ethanol.[2] It is imperative to determine the solubility of this compound in your specific assay buffer.

    • Protocol : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Serially dilute this stock into the assay buffer to identify the highest concentration that remains fully dissolved without precipitation. Visually inspect for clarity and consider spectrophotometric analysis to detect subtle precipitation.

  • Solvent Effects : The final concentration of the organic solvent (e.g., DMSO) in the assay must be kept to a minimum (typically <1-2%) to avoid any confounding effects on enzyme activity.[2] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

  • Stability Assessment : The stability of the compound in the assay buffer under your experimental conditions (pH, temperature, light exposure) should be confirmed. This can be assessed by incubating the compound in the buffer for the duration of the assay and then analyzing its integrity via methods like HPLC.

Reagent Preparation
  • This compound Stock Solution :

    • Accurately weigh out a precise amount of this compound (purity ≥97%).[7]

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Enzyme and Substrate Solutions :

    • Prepare the enzyme stock solution in a suitable buffer that ensures its stability and activity.

    • Prepare the substrate stock solution in the assay buffer. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate to ensure sensitive detection of inhibition.

  • Assay Buffer : The composition of the assay buffer (pH, ionic strength, cofactors) should be optimized for the specific enzyme being studied. For instance, NOS assays require cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.[8]

Experimental Protocol: Determining the IC50 of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor. The following protocol outlines a typical procedure for determining the IC50 value in a 96-well plate format, which is adaptable for high-throughput screening.[9]

Assay Principle

This protocol is based on a generic enzyme reaction where the enzyme converts a substrate into a detectable product (e.g., colored, fluorescent, or luminescent). The rate of product formation is measured in the presence of varying concentrations of the inhibitor. For an enzyme like Nitric Oxide Synthase (NOS), a common method involves the indirect measurement of nitric oxide (NO) production via the Griess method, which detects nitrite, a stable oxidation product of NO.[9]

Step-by-Step Protocol
  • Prepare Serial Dilutions of the Inhibitor :

    • Create a series of dilutions of the this compound stock solution in the assay buffer. A typical 8-point dose-response curve might have final concentrations ranging from 1 nM to 100 µM.[2]

  • Assay Plate Setup :

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or vehicle control - DMSO at the same final concentration)

      • Enzyme solution

    • Include "no enzyme" controls to measure background signal.

  • Pre-incubation :

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the reaction is initiated.[2]

  • Initiate the Enzymatic Reaction :

    • Add the substrate solution to all wells to start the reaction.

  • Incubation and Signal Detection :

    • Incubate the plate at the optimal temperature for the enzyme for a specific time, ensuring the reaction remains in the linear range.

    • Stop the reaction (if necessary) and measure the signal (e.g., absorbance at 540 nm for the Griess assay) using a plate reader.[9][10]

  • Data Analysis :

    • Subtract the background reading (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation
Parameter Description
Inhibitor Concentrations A range of concentrations used to generate the dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).
Enzyme Concentration The final concentration of the enzyme in the assay, optimized for a linear reaction rate.
Substrate Concentration The final concentration of the substrate, typically at or near the Km value.
Pre-incubation Time The duration for which the enzyme and inhibitor are incubated together before adding the substrate.
Reaction Time The duration of the enzymatic reaction.
Detection Method The method used to quantify the product (e.g., colorimetric, fluorometric).[8]

Elucidating the Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) provides deeper insights into how this compound interacts with the target enzyme.[11][12]

Experimental Design

To determine the inhibition mechanism, enzyme kinetics are studied by measuring the initial reaction velocities at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.[2]

  • Perform a series of enzyme activity assays :

    • In each series, keep the concentration of this compound constant (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).[2]

    • Within each series, vary the concentration of the substrate over a wide range (e.g., 0.2 to 5 times the Km value).

  • Measure Initial Velocities : For each combination of inhibitor and substrate concentration, determine the initial reaction velocity.

  • Data Analysis :

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot
Competitive No changeIncreasesLines intersect on the y-axis
Non-competitive DecreasesNo changeLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating complex experimental workflows and biological mechanisms.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Serial Dilutions C Dispense Reagents into 96-well Plate A->C B Prepare Enzyme & Substrate B->C D Pre-incubate (Enzyme + Inhibitor) C->D E Initiate Reaction (Add Substrate) D->E F Incubate & Detect Signal E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: Workflow for IC50 determination of this compound.

Inhibition_Mechanisms E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I (Competitive) E->EI +I (Non-competitive) S Substrate (S) ES->E -S P Product (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I (Non-competitive) ES->ESI +I (Uncompetitive) I Inhibitor (I) EI->E -I ESI->ES -I

Caption: Modes of reversible enzyme inhibition.

Conclusion

This application note provides a robust and scientifically grounded methodology for the characterization of this compound as an enzyme inhibitor. By following these detailed protocols, researchers can reliably determine its inhibitory potency and mechanism of action, thereby paving the way for its potential application in drug discovery and as a pharmacological tool. The principles and techniques outlined herein are broadly applicable to the study of other guanidine-based inhibitors, ensuring their value extends beyond this specific compound.

References

Application Notes and Protocols for 1-(3-Methoxyphenyl)guanidine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for utilizing 1-(3-Methoxyphenyl)guanidine in cell culture experiments. It is intended for researchers, scientists, and drug development professionals investigating its potential as a neuroprotective and anti-inflammatory agent. This document synthesizes established principles of guanidine pharmacology with standard cell biology protocols to offer a robust starting point for in vitro studies.

Introduction: The Scientific Rationale

Guanidine and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including applications as antibacterial, anti-diabetic, and anticancer agents.[1][2][3] The guanidinium group, being protonated at physiological pH, is adept at forming strong hydrogen bonds and electrostatic interactions with biological targets such as carboxylate and phosphate groups on proteins.[4][5]

This compound is an intriguing derivative with purported applications in the development of therapeutics for neurological disorders and as an anti-inflammatory agent.[6] While specific literature on this compound is emerging, the broader family of guanidine compounds is known to modulate the activity of ion channels, which are critical for neuronal function and inflammatory signaling.[7][8] Notably, guanidine compounds can act as inhibitors of voltage-gated potassium (Kv) channels.[7][9] By blocking these channels, they can prolong action potentials and enhance neurotransmitter release, a mechanism that could be harnessed for therapeutic intervention in certain neuromuscular and neurodegenerative diseases.[7][8]

Furthermore, chronic neuroinflammation, mediated by microglia (the resident immune cells of the central nervous system), is a key pathological feature of many neurodegenerative diseases.[2][10] The modulation of microglial activation, shifting them from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) phenotype, is a promising therapeutic strategy.[10][11] The potential anti-inflammatory properties of this compound suggest it may influence these critical neuro-immune pathways.

This guide will provide detailed protocols to investigate the neuroprotective and anti-inflammatory potential of this compound using relevant in vitro models.

I. Compound Handling and Preparation

Proper handling and preparation of this compound are critical for reproducible experimental outcomes.

Safety Precautions

While a specific safety data sheet for this compound is not widely available, related guanidine compounds like guanidine hydrochloride are classified as harmful if swallowed or inhaled, and cause skin and serious eye irritation.[8][12][13] Therefore, standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[8]

  • Disposal: Dispose of the compound and contaminated materials in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

Due to the likely poor solubility of this compound in aqueous solutions, a concentrated stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[14]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile, filtered pipette tips

Protocol:

  • Determine the desired stock concentration. A 10 mM stock solution is a common starting point for in vitro screening.

  • Weigh the compound: In a chemical fume hood, carefully weigh the required amount of this compound. For a 10 mM stock in 1 mL of DMSO (Molecular Weight of this compound is 165.2 g/mol )[6]:

    • 165.2 g/mol * 0.010 mol/L * 0.001 L = 0.001652 g = 1.652 mg

  • Dissolution: Add the weighed compound to a sterile conical tube. Add the calculated volume of cell culture-grade DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Table 1: Stock Solution Preparation

ParameterRecommendation
Compound This compound
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mM
Storage Temperature -20°C
Storage Conditions Aliquoted, protected from light

II. Experimental Protocols

The following protocols are designed to assess the bioactivity of this compound in cell culture. It is crucial to include appropriate controls in every experiment, including a vehicle control (cells treated with the same final concentration of DMSO as the highest dose of the compound).

Assessment of Neuroprotective Effects

A common in vitro model for neuroprotection studies is the human neuroblastoma cell line, SH-SY5Y.[12][15] These cells can be differentiated to exhibit a more neuron-like phenotype. The following protocol outlines a method to assess the protective effects of this compound against oxidative stress-induced cell death.

Workflow for Neuroprotection Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assessment seed Seed SH-SY5Y cells in 96-well plates differentiate Differentiate cells (optional, e.g., with retinoic acid) seed->differentiate pretreat Pre-treat with this compound (Dose-response, e.g., 0.1-100 µM) differentiate->pretreat induce Induce oxidative stress (e.g., H2O2 or 6-OHDA) pretreat->induce viability Measure cell viability (e.g., MTT or PrestoBlue assay) induce->viability

Caption: Workflow for assessing the neuroprotective effects of this compound.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • Cell viability assay reagent (e.g., MTT or PrestoBlue™)

  • Plate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A common starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest percentage of DMSO used). Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a solution of the oxidative stress agent in culture medium. The optimal concentration should be determined empirically to induce approximately 50% cell death (EC₅₀). For example, H₂O₂ is often used in the range of 100-500 µM.[12] Add the stressor to the wells containing the compound and controls.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as MTT.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the concentration of this compound to determine its protective effect.

Assessment of Anti-inflammatory Effects

To evaluate the anti-inflammatory properties, the murine macrophage cell line RAW 264.7 is a suitable model, as these cells respond to inflammatory stimuli like lipopolysaccharide (LPS) by producing nitric oxide (NO) and pro-inflammatory cytokines.[16]

Workflow for Anti-inflammatory Assay

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Assessment seed Seed RAW 264.7 cells in 96-well plates adhere Allow cells to adhere for 24 hours seed->adhere treat Treat with this compound (Dose-response) adhere->treat stimulate Stimulate with Lipopolysaccharide (LPS) treat->stimulate griess Measure Nitric Oxide (NO) production (Griess Assay) stimulate->griess elisa Measure cytokine levels (e.g., TNF-α) (ELISA) griess->elisa

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent kit for nitric oxide measurement

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the compound or vehicle control. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Perform the Griess assay according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant for cytokine analysis.

    • Perform an ELISA for a key pro-inflammatory cytokine, such as TNF-α, according to the manufacturer's protocol.

  • Data Analysis: Quantify the reduction in NO and cytokine production in the compound-treated wells compared to the LPS-only treated wells. A preliminary cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed anti-inflammatory effects are not due to cell death.

III. Proposed Mechanism of Action and Data Interpretation

The guanidine moiety is known to interact with several biological targets. The experimental data obtained from the protocols above can be interpreted in the context of these potential mechanisms.

Potential Signaling Pathways

G cluster_neuron Neuronal Cell cluster_microglia Microglial Cell compound This compound kv_channel Voltage-Gated K+ Channel Inhibition compound->kv_channel:p Neuroprotection nfkb NF-κB Pathway Inhibition compound->nfkb:p Anti-inflammation ap Action Potential Prolongation kv_channel->ap survival Increased Neuronal Survival kv_channel->survival neurotransmission Enhanced Neurotransmitter Release ap->neurotransmission cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines no_synthase iNOS Expression Downregulation nfkb->no_synthase m2_phenotype Shift to M2 Phenotype (Anti-inflammatory) nfkb->m2_phenotype no Reduced Nitric Oxide (NO) Production no_synthase->no

Caption: Proposed mechanisms of action for this compound.

  • Neuroprotection: If this compound demonstrates neuroprotective effects, a plausible mechanism is the inhibition of voltage-gated potassium channels.[7][9] This would lead to a prolonged action potential duration and potentially altered neuronal excitability, which under certain pathological conditions could be beneficial.[8]

  • Anti-inflammation: A reduction in NO and pro-inflammatory cytokines in LPS-stimulated macrophages would suggest that the compound interferes with key inflammatory signaling pathways. A primary target could be the NF-κB pathway, which is a master regulator of the inflammatory response.[4] Inhibition of this pathway would lead to decreased transcription of genes encoding iNOS (the enzyme that produces NO) and pro-inflammatory cytokines.[16]

Table 2: Summary of Experimental Assays and Interpretation

AssayCell LineKey MeasurementInterpretation of Positive Result
Neuroprotection SH-SY5YIncreased cell viability after oxidative stressCompound protects neurons from cell death
Anti-inflammation RAW 264.7Decreased NO and TNF-α production after LPS stimulationCompound has anti-inflammatory properties
Cytotoxicity BothCell viability (MTT/PrestoBlue)Determines the non-toxic concentration range for further assays

IV. Conclusion and Future Directions

This document provides a foundational guide for the in vitro investigation of this compound. The protocols outlined here will enable researchers to assess its neuroprotective and anti-inflammatory potential in a systematic and reproducible manner. Positive results from these initial screening assays would warrant further investigation into the specific molecular targets and signaling pathways involved. Subsequent studies could include electrophysiological patch-clamp experiments to directly measure effects on ion channels, Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., NF-κB), and the use of more complex co-culture or organotypic slice culture models.

V. References

  • Swartz, K. J. (2007). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 72(5), 1079-1081.

  • BenchChem. (2025). A Comparative Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride and Its Analogs in Preclinical Research.

  • Song, G. J., & Suk, K. (2017). Pharmacological Modulation of Functional Phenotypes of Microglia in Neurodegenerative Diseases. Frontiers in Aging Neuroscience, 9, 139.

  • Copp, B. R., et al. (2008). Orthidines A–E, tubastrine, 3,4-dimethoxyphenethyl-β-guanidine, and 1,14-sperminedihomovanillamide: potential anti-inflammatory alkaloids isolated from the New Zealand ascidian Aplidium orthium that act as inhibitors of neutrophil respiratory burst. Tetrahedron, 64(24), 5748-5755.

  • Pawelec, P., et al. (2021). Modulation of microglia activation and Alzheimer's disease: CX3 chemokine ligand 1/CX3CR and P2X7R signaling. Current Neuropharmacology, 19(10), 1734–1748.

  • Gao, H., et al. (2018). Pharmacological Targeting of Microglial Activation: New Therapeutic Approach. Frontiers in Cellular Neuroscience, 12, 377.

  • Chem-Impex. N-(3-methoxyphenyl)guanidine. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2022). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids, 349, 118128.

  • Li, H., et al. (2022). Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro. Journal of Fungi, 8(7), 712.

  • Kamenskaya, M. A., et al. (1975). Effects of guanidine on transmitter release and neuronal excitability. The Journal of Physiology, 248(3), 547-562.

  • Zhang, Y., et al. (2024). Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. Metabolites, 14(4), 213.

  • Jiang, T., et al. (2023). Advancements in Targeting Ion Channels for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(3), 2539.

  • Michailidis, M., et al. (2023). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Journal of Fungi, 9(11), 1069.

  • Choi, S. Y., et al. (2007). Protective effect of (4-methoxybenzylidene)-(3-methoxyphenyl)amine against neuronal cell death induced by oxygen and glucose deprivation in rat organotypic hippocampal slice culture. Biological & Pharmaceutical Bulletin, 30(1), 189-192.

  • Kingston, R. E., Chomczynski, P., & Sacchi, N. (2001). Guanidine methods for total RNA preparation. Current Protocols in Molecular Biology, Chapter 4, Unit 4.2.

  • de Oliveira, A. C., et al. (2024). Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells. Toxicology Research, 13(5), tfae171.

  • Sacchi, N. (2001). Guanidine Methods for Total RNA Preparation. Current Protocols in Molecular Biology, 36(1), 4.2.1-4.2.8.

  • Ruiz, M. J., et al. (2023). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. Toxins, 15(7), 438.

  • Leri, M., et al. (2020). Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. Antioxidants, 9(11), 1055.

  • Swartz, K. J. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(5), 840-848.

  • Lorenzón, E. N., et al. (2021). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. Pharmaceuticals, 14(8), 754.

  • Invitrogen. (n.d.). Guanidine Isothiocyanate Solution.

  • El-Ishaq, A., et al. (2020). Cytotoxicity of SH-SY5Y Neuroblastoma Cells to the Antipsychotic Drugs, Chlorpromazine and Trifluoperazine, is via a Ca2+ - Dependent Apoptotic Pathway. Science Repository, 3(1).

  • Lamy, C., et al. (2010). The sigma agonist 1,3-di-o-tolyl-guanidine directly blocks SK channels in dopaminergic neurons and in cell lines. European Journal of Pharmacology, 641(1), 23-28.

  • Zhang, Y., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. Foods, 10(5), 1109.

  • Arab, H., & Rafieian-Kopaei, M. (2023). Microglial modulation as a therapeutic strategy in Alzheimer's disease: Focus on microglial preconditioning approaches. Journal of Cellular and Molecular Medicine, 27(15), 2139-2150.

  • Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1), 156-159.

  • Sigma-Aldrich. (n.d.). 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5.

  • Jantarat, C., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212.

  • Gillies, E. R., & Frechet, J. M. J. (2010). Dendritic Guanidines as Efficient Analogues of Cell Penetrating Peptides. Pharmaceuticals, 3(3), 636-661.

  • Ustyugov, A. A., & Verkhratsky, A. (2019). Different Approaches to Modulation of Microglia Phenotypes After Spinal Cord Injury. Frontiers in Cellular Neuroscience, 13, 386.

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from --INVALID-LINK--

  • Lee, J. H., et al. (2023). Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin. Antioxidants, 12(5), 1018.

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

  • Stenzel, J., et al. (2021). Neuroprotective Effects of the FGF21 Analogue LY2405319. Journal of Alzheimer's Disease, 79(4), 1735-1749.

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.

  • Swartz, K. J. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Semantic Scholar.

  • Sigma-Aldrich. (n.d.). 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5.

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for 1-(3-Methoxyphenyl)guanidine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Guanidine Derivatives in Neurology

1-(3-Methoxyphenyl)guanidine is a small molecule belonging to the guanidine class of compounds, which has garnered interest in the field of neurological research.[1][2] Guanidine and its derivatives have been investigated for their ability to modulate key neurological targets, offering potential therapeutic avenues for a range of debilitating disorders.[3] This document serves as a detailed guide for researchers exploring the application of this compound, providing insights into its mechanism of action, and offering detailed protocols for its investigation in both in vitro and in vivo models of neurological disease.

While direct quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from closely related aryl guanidine compounds to provide a robust framework for its study. Researchers are encouraged to use the provided protocols as a foundation, with the understanding that optimization for this specific molecule will be necessary.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's characteristics is fundamental for its application in research.

PropertyValueSource
CAS Number 57004-60-1[1]
Molecular Formula C₈H₁₁N₃O[1]
Molecular Weight 165.19 g/mol [1]
Appearance White solid (typical for related compounds)[2]
Purity ≥97% (typical commercial availability)[1]
Synthesis Protocol: General Method for N-Aryl Guanidines

The synthesis of N-aryl guanidines can be achieved through several established methods. A common approach involves the reaction of an aniline derivative with a guanylating agent. The following is a general protocol adapted from literature for the synthesis of N-aryl guanidines, which can be adapted for this compound starting from 3-methoxyaniline.[4][5][6]

Materials:

  • 3-Methoxyaniline

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃) (catalyst)

  • Water (solvent)

  • Chloroform

  • Methanol

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and cyanamide (1.2 eq) in water.

  • Add a catalytic amount of scandium(III) triflate (e.g., 0.1 eq).

  • Stir the reaction mixture at 100°C for 48 hours.

  • After cooling to room temperature, wash the aqueous mixture with chloroform (3x).

  • Concentrate the aqueous layer under reduced pressure.

  • Purify the resulting residue by silica gel chromatography using a chloroform:methanol solvent system to yield this compound.

Note: This is a general procedure and may require optimization for scale and purity. Characterization of the final product by NMR and mass spectrometry is essential to confirm its identity and purity.

Mechanism of Action: A Multi-Targeted Approach

Aryl guanidine compounds, including this compound, are known to interact with multiple targets within the central nervous system. The primary targets of interest in the context of neurological disorders are sigma receptors and voltage-gated potassium channels.

Interaction with Sigma Receptors

Sigma receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface.[7] Activation of σ₁ receptors is associated with a range of neuroprotective effects.[8][9]

Signaling Pathway of Sigma-1 Receptor-Mediated Neuroprotection:

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Neuroprotective Effects s1r Sigma-1 Receptor bip BiP s1r->bip Inactive State ca_homeostasis Calcium Homeostasis (via IP3R modulation) s1r->ca_homeostasis Modulates er_stress Reduced ER Stress s1r->er_stress Reduces nrf2 Nrf2 Activation s1r->nrf2 erk ERK1/2 Activation s1r->erk neuroinflammation Reduced Neuroinflammation (↓ TNF-α, IL-6) s1r->neuroinflammation ip3r IP3 Receptor ligand This compound (Agonist) ligand->s1r Binds cell_survival Enhanced Cell Survival & Neuroprotection ca_homeostasis->cell_survival er_stress->cell_survival antioxidant Antioxidant Gene Expression (e.g., HO-1) nrf2->antioxidant erk->antioxidant erk->cell_survival antioxidant->cell_survival neuroinflammation->cell_survival

Caption: Sigma-1 Receptor Signaling Pathway.

Activation of the σ₁ receptor by an agonist like this compound leads to its dissociation from the binding immunoglobulin protein (BiP). The activated σ₁ receptor then modulates several downstream pathways, including:

  • Calcium Homeostasis: Regulation of intracellular calcium levels through interaction with IP3 receptors.[9]

  • ER Stress Reduction: Acting as a molecular chaperone to mitigate endoplasmic reticulum stress.[9]

  • Antioxidant Response: Activation of the Nrf2 pathway and ERK1/2 signaling, leading to the expression of antioxidant genes.[8]

  • Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

Modulation of Voltage-Gated Potassium Channels (Kv)

Guanidine and its analogs are known to inhibit voltage-gated potassium channels (Kv channels).[3] By blocking these channels, they can increase neuronal excitability and enhance neurotransmitter release. This mechanism is particularly relevant for conditions characterized by impaired neuronal communication.

The inhibitory concentration (IC₅₀) of this compound on specific Kv channel subtypes has not been reported. However, other small molecule inhibitors of Kv channels show a wide range of potencies, from nanomolar to micromolar concentrations, depending on the specific channel subtype and the chemical structure of the inhibitor.[2][11][12]

Application in Neurological Disorder Models

The multi-target profile of this compound makes it a compelling candidate for investigation in various neurological disorders.

In Vitro Application: Neuroprotection Against Excitotoxicity

Rationale: Glutamate-induced excitotoxicity is a common pathological mechanism in many neurodegenerative diseases.[13] This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.[14][15]

Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Materials:

  • Primary cortical neurons (rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • This compound hydrochloride (stock solution in sterile water or DMSO)

  • L-glutamic acid (stock solution in sterile water)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Pre-treat the neurons with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 24 hours. Include a vehicle control group.

  • Glutamate Insult: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

  • Wash and Recovery: Remove the glutamate-containing medium, wash the cells gently with fresh medium, and return them to the incubator in fresh, compound-containing medium for 24 hours.

  • Assessment of Neuroprotection:

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.

    • Cell Viability Assay: Assess the metabolic activity of the remaining viable cells using an MTT or PrestoBlue assay.

Experimental Workflow: In Vitro Neuroprotection Assay

in_vitro_workflow start Start: Primary Cortical Neuron Culture (7-10 days) pretreatment Pre-treatment with This compound (24h) start->pretreatment glutamate Glutamate Insult (50-100 µM, 15-30 min) pretreatment->glutamate wash Wash and Recovery (24h) glutamate->wash assessment Assess Neuroprotection wash->assessment ldh LDH Assay (Cell Death) assessment->ldh viability MTT/PrestoBlue Assay (Cell Viability) assessment->viability end End: Data Analysis ldh->end viability->end

Caption: Workflow for In Vitro Neuroprotection Assay.

In Vivo Application: Parkinson's Disease Model

Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease that recapitulates the loss of dopaminergic neurons in the substantia nigra.[16][17][18] This model can be used to evaluate the neuroprotective or neuro-restorative effects of this compound.

Protocol: MPTP-Induced Parkinson's Disease in Mice

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)

  • Saline (sterile, 0.9%)

  • This compound hydrochloride (dissolved in sterile saline)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Tissue processing reagents for immunohistochemistry and HPLC

Procedure:

  • Acclimation: Acclimate mice to the housing and behavioral testing procedures for at least one week.

  • MPTP Administration: Induce the Parkinsonian phenotype by administering MPTP. A common sub-acute regimen is four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.[16]

  • Compound Administration:

    • Neuroprotective Paradigm: Begin administration of this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) 24 hours before MPTP administration and continue daily for the duration of the experiment.

    • Neuro-restorative Paradigm: Begin administration of the compound 24-48 hours after the last MPTP injection.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod for motor coordination, open field for locomotor activity) at baseline and at specified time points after MPTP administration (e.g., 7, 14, and 21 days).[19]

  • Neurochemical and Histological Analysis: At the end of the study, euthanize the mice and collect brain tissue.

    • HPLC: Analyze striatal tissue for dopamine and its metabolites (DOPAC, HVA) to quantify the extent of the dopaminergic lesion.[16]

    • Immunohistochemistry: Stain midbrain sections for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

Experimental Workflow: In Vivo Parkinson's Disease Model

in_vivo_pd_workflow start Start: Acclimation & Baseline Behavioral Testing treatment_group Treatment Group: This compound start->treatment_group vehicle_group Vehicle Control Group start->vehicle_group mptp MPTP Administration (e.g., 4x 20 mg/kg, i.p.) treatment_group->mptp vehicle_group->mptp behavior Behavioral Testing (Rotarod, Open Field) Days 7, 14, 21 mptp->behavior end_point End Point Analysis (Day 21) behavior->end_point hplc HPLC for Striatal Dopamine end_point->hplc ihc IHC for TH+ Neurons in Substantia Nigra end_point->ihc end End: Data Analysis hplc->end ihc->end

Caption: Workflow for In Vivo Parkinson's Disease Model.

In Vivo Application: Alzheimer's Disease Model

Rationale: Transgenic mouse models of Alzheimer's disease, such as the 5xFAD or 3xTg-AD models, develop key pathological hallmarks of the disease, including amyloid plaques and cognitive deficits.[20][21] These models are valuable for assessing the potential of this compound to mitigate Alzheimer's-related pathology and improve cognitive function.

Protocol: Assessment in a Transgenic Mouse Model of Alzheimer's Disease

Materials:

  • Transgenic AD mice (e.g., 5xFAD) and wild-type littermates

  • This compound hydrochloride

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Reagents for ELISA and immunohistochemistry

Procedure:

  • Treatment: Begin chronic administration of this compound (e.g., 1-10 mg/kg/day, via oral gavage or in drinking water) at an early pathological stage (e.g., 3-4 months of age for 5xFAD mice) and continue for a specified duration (e.g., 3 months).

  • Behavioral Assessment: In the final month of treatment, conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.

  • Pathological Analysis: At the end of the study, collect brain tissue for analysis.

    • ELISA: Quantify the levels of soluble and insoluble amyloid-beta (Aβ₄₀ and Aβ₄₂) in brain homogenates.

    • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics for neurological disorders. Its potential to modulate both sigma receptors and voltage-gated potassium channels provides a multi-faceted approach to tackling complex disease pathologies. The protocols outlined in this document provide a starting point for the systematic evaluation of this compound's neuroprotective and therapeutic potential.

Future research should focus on:

  • Quantitative Pharmacology: Determining the binding affinities (Ki) of this compound for sigma-1 and sigma-2 receptors, and its inhibitory concentrations (IC₅₀) for various Kv channel subtypes.

  • Pharmacokinetics and Brain Penetration: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a particular focus on its ability to cross the blood-brain barrier.

  • Efficacy in a Broader Range of Models: Evaluating the therapeutic potential of this compound in other models of neurological disorders, such as those for neuropathic pain, amyotrophic lateral sclerosis (ALS), and Huntington's disease.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of new and effective treatments for a range of devastating neurological conditions.

References

Application & Protocol Guide: 1-(3-Methoxyphenyl)guanidine as a Tool for Studying G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The guanidinium group is a highly significant functional moiety in medicinal chemistry, prized for its ability to form strong, charge-assisted hydrogen bonds with biological targets such as GPCRs, ion channels, and enzymes.[1][2] This guide focuses on 1-(3-Methoxyphenyl)guanidine, a versatile guanidine derivative, and its application as a research tool in the study of G-protein coupled receptors (GPCRs). While primarily utilized as a synthetic intermediate for developing more complex pharmaceutical agents, particularly for neurological disorders, its inherent structural features make it a valuable probe for characterizing receptor binding pockets and as a foundational scaffold for fragment-based drug design.[3][4] This document provides a comprehensive overview of its properties, detailed protocols for its use in fundamental GPCR assays, and guidance on data interpretation, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound

This compound belongs to the arylguanidine class of compounds. Its structure combines two key features:

  • The Guanidinium Group: This group is protonated at physiological pH, carrying a positive charge that is delocalized across three nitrogen atoms. This allows it to act as a potent hydrogen bond donor, frequently mimicking the side chain of arginine to interact with carboxylate residues (aspartate, glutamate) in protein binding sites.

  • The 3-Methoxyphenyl Ring: This aromatic component provides a scaffold for hydrophobic and van der Waals interactions within a binding pocket. The methoxy group can act as a hydrogen bond acceptor and its position on the meta-position of the phenyl ring dictates a specific spatial orientation for molecular interactions.

While some arylguanidines are known to have high affinity for ligand-gated ion channels like the 5-HT3 receptor, their utility in exploring the vast landscape of GPCRs is an area of active investigation.[4] This guide outlines how this compound can be used as a starting point to probe GPCRs, determine binding affinity, assess functional activity, and guide the synthesis of more selective modulators.

Physicochemical Properties

A clear understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 57004-60-1[3][5]
Molecular Formula C₈H₁₁N₃O[3][5]
Molecular Weight 165.19 g/mol [5]
Appearance White solid[3]
Purity Typically ≥97%[5]
Storage Store at 0-8 °C[3]

Stock Solution Preparation (Protocol Insight): For in vitro assays, this compound is typically dissolved in DMSO to create a high-concentration stock (e.g., 10-50 mM). The causality here is that DMSO is a versatile aprotic solvent that can dissolve a wide range of organic compounds and is generally tolerated by cell-based assays at low final concentrations (typically ≤0.5%). Subsequent dilutions should be made in the specific assay buffer to minimize solvent effects. Always perform a solubility test before preparing a large volume.

Applications in GPCR Research: From Binding to Function

The primary utility of a small molecule like this compound is to answer two fundamental questions: (1) Does it bind to my GPCR of interest? and (2) If it binds, what is its functional effect (activation, inhibition, or no effect)? The following sections provide detailed protocols to address these questions.

Application 1: Characterizing Receptor Binding Affinity

A competitive radioligand binding assay is the gold-standard method for determining the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor.[6] The principle relies on measuring the displacement of a high-affinity radiolabeled ligand from the receptor by increasing concentrations of the unlabeled competitor.

cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target GPCR A1 Combine membranes, radioligand, and competitor in assay buffer P1->A1 P2 Prepare radioligand stock (e.g., [3H]-Serotonin) P2->A1 P3 Prepare competitor serial dilution (this compound) P3->A1 A2 Incubate to reach equilibrium (e.g., 60 min at 25°C) A1->A2 S1 Rapidly filter through GF/B filter plates A2->S1 S2 Wash to remove unbound radioligand S1->S2 S3 Dry plates, add scintillant, and count radioactivity (CPM) S2->S3 D1 Plot % Inhibition vs. [Competitor] S3->D1 D2 Fit to sigmoidal curve to determine IC50 D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3 cluster_Gs Gₛ Pathway (Activation) cluster_Gi Gᵢ Pathway (Inhibition) Agonist_s Agonist GPCR_s Gₛ-coupled GPCR Agonist_s->GPCR_s Gs Gₛ Protein GPCR_s->Gs AC_s Adenylyl Cyclase Gs->AC_s cAMP_s ↑ cAMP AC_s->cAMP_s Agonist_i Agonist GPCR_i Gᵢ-coupled GPCR Agonist_i->GPCR_i Gi Gᵢ Protein GPCR_i->Gi AC_i Adenylyl Cyclase Gi->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i Forskolin Forskolin (AC Activator) Forskolin->AC_i Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 cleaves PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃ Receptor Ca_release ↑ Intracellular [Ca²⁺] ER->Ca_release releases Ca²⁺

References

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 1-(3-Methoxyphenyl)guanidine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(3-Methoxyphenyl)guanidine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to internationally recognized guidelines and is suitable for high-throughput analysis in support of pharmacokinetic studies in drug development.

Introduction

This compound is a guanidine derivative of interest in pharmaceutical research. The guanidine moiety is a common functional group in various biologically active compounds. Accurate determination of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for bioanalysis due to its superior sensitivity, specificity, and speed.[1] This note provides a comprehensive, field-tested protocol for researchers and drug development professionals, moving beyond a simple list of steps to explain the scientific rationale behind key methodological choices.

Analyte & Method Principle

The core of this method is the isolation of this compound from the complex plasma matrix, followed by its precise measurement using a triple quadrupole mass spectrometer.

  • Physicochemical Properties: this compound is a strongly basic compound (due to the guanidine group) with a molecular weight of 179.22 g/mol and a predicted LogP of 1.87, indicating moderate lipophilicity.[2] These properties guide the selection of an efficient extraction technique and chromatographic conditions.

  • Sample Preparation: A protein precipitation (PPT) procedure with acetonitrile is employed. This method is rapid, cost-effective, and provides sufficient cleanup for most bioanalytical applications by efficiently removing high-molecular-weight interferences like plasma proteins.

  • Internal Standard (IS): The use of an internal standard is critical for correcting variability during sample processing and analysis.[3] A stable isotope-labeled (SIL) internal standard, 1-(3-Methoxyphenyl-d4)guanidine, is the ideal choice as its physicochemical behavior is nearly identical to the analyte, ensuring the most accurate correction for matrix effects and extraction inconsistencies.[3]

  • Chromatography: Reversed-phase chromatography on a C18 column is used to separate the analyte from endogenous plasma components. An acidic mobile phase modifier (formic acid) is used to ensure the analyte is protonated, promoting sharp peak shapes and good retention.

  • Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.

Materials and Methodology

Reagents and Materials
  • Analytes: this compound (Reference Standard, >98% purity), 1-(3-Methoxyphenyl-d4)guanidine (Internal Standard, >98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant), stored at -80°C.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Instrumentation & Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System Standard High-Performance Liquid Chromatography System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Manufacturer's recommendation

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 180.2 107.1 (Quantifier) 100 22
180.2 135.1 (Qualifier) 100 18

| IS (d4-Analyte) | 184.2 | 111.1 (Quantifier) | 100 | 22 |

Rationale for MRM selection: The precursor ion ([M+H]+) for the analyte is m/z 180.2. The primary product ion at m/z 107.1 corresponds to the loss of the guanidine group, leaving the methoxy-tropolium ion, which is a stable and abundant fragment. The qualifier ion provides additional confirmation of identity. The internal standard fragments similarly, with the deuterium label preserved on the aromatic ring.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of the analyte and IS in methanol to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for spiking calibration standards (CAL) and QCs. Prepare a separate IS working solution (e.g., 100 ng/mL).

  • Calibration Curve & QCs: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 1 - 1000 ng/mL) and at least three levels of QCs (low, medium, high).

Plasma Sample Preparation Protocol

The protein precipitation workflow is a robust and high-throughput method for sample cleanup.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma (CAL, QC, or Unknown) add_is 2. Add 10 µL IS Working Solution plasma->add_is add_ppt 3. Add 200 µL Acetonitrile add_is->add_ppt vortex 4. Vortex for 1 minute add_ppt->vortex centrifuge 5. Centrifuge at >12,000g for 10 min vortex->centrifuge transfer 6. Transfer 100 µL Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Caption: Plasma protein precipitation workflow.

Detailed Steps:

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 10 µL of the internal standard working solution to each tube (except for double blanks) and briefly vortex. This step is critical; adding the IS early ensures it undergoes the exact same extraction process as the analyte.[3]

  • Add 200 µL of ice-cold acetonitrile. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject the sample into the LC-MS/MS system for analysis.

Method Validation

The bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. Validation was performed based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6]

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity Ensure no interference from endogenous components. Response in blank plasma should be <20% of LLOQ response.
Linearity Define the quantifiable range of the assay. Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision. S/N > 10; Accuracy within ±20%, Precision ≤20% CV.
Accuracy Closeness of measured value to the true value. Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements (intra- & inter-day). Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the impact of plasma components on ionization. IS-normalized matrix factor CV should be ≤15%.
Recovery Efficiency of the extraction process. Should be consistent and reproducible across QC levels.

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration within ±15% of nominal. |

Data Acquisition and Analysis

The workflow from sample injection to final data output is a streamlined, automated process managed by the instrument's control and processing software.

G cluster_data Data Acquisition & Processing inject LC-MS/MS Injection acquire MRM Data Acquisition (Analyte & IS Channels) inject->acquire integrate Peak Integration (Area Under Curve) acquire->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio calibrate Generate Calibration Curve (Ratio vs. Concentration) ratio->calibrate quantify Quantify Unknown Samples (via Regression) calibrate->quantify

Caption: Data acquisition and quantification workflow.

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve using a weighted (1/x²) linear regression model.

Conclusion

This application note presents a complete, validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is characterized by its simplicity, speed, and adherence to stringent bioanalytical validation standards. By explaining the rationale behind key steps, such as the choice of internal standard and sample preparation technique, this guide provides researchers with a robust and reliable tool for pharmacokinetic assessments and other drug development applications.

References

Application Note & Protocols: High-Throughput Screening for Modulators of Acid-Sensing Ion Channels using 1-(3-Methoxyphenyl)guanidine as a Putative Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing and implementing high-throughput screening (HTS) assays to identify and characterize modulators of acid-sensing ion channels (ASICs), with a focus on utilizing 1-(3-Methoxyphenyl)guanidine as a representative small molecule from a screening library.

Introduction: The Therapeutic Potential of Targeting Acid-Sensing Ion Channels

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by decreases in extracellular pH.[1][2] These channels are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological and pathophysiological processes, including pain perception, inflammation, and ischemic neuronal injury.[1][2] The role of ASICs in these conditions makes them attractive targets for the development of novel therapeutics.[1] High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel compounds that modulate the activity of therapeutic targets like ASICs.[3][4]

The Guanidinium Moiety: A Privileged Scaffold for Ion Channel Modulation

Guanidine and its derivatives have a well-documented history of interacting with various ion channels. For instance, guanidinium compounds are known to inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore and stabilizing a closed state of the channel.[5][6] Furthermore, the diuretic drug amiloride, which contains a guanidinium group, is a known, albeit non-specific, blocker of ASICs.[7][8] This suggests that the guanidinium moiety present in compounds like this compound could serve as a starting point for discovering more potent and selective ASIC modulators.

Putative Mechanism of Action of this compound on ASICs

Based on the known pharmacology of related compounds, it is hypothesized that this compound may act as an inhibitor of ASICs. The positively charged guanidinium group at physiological pH could interact with negatively charged amino acid residues within the channel pore or at the extracellular vestibule, leading to a blockade of ion conduction. The methoxyphenyl group would influence the compound's potency, selectivity, and pharmacokinetic properties.

High-Throughput Screening for ASIC Modulators: A Step-by-Step Protocol

The following protocol describes a fluorescence-based HTS assay to identify inhibitors of ASIC1a, a key subtype involved in pain and neuronal damage. This assay is designed for a 384-well plate format, which is amenable to automation.[9]

Assay Principle

This assay utilizes a cell line stably expressing human ASIC1a and a fluorescent indicator sensitive to changes in intracellular sodium concentration. Upon activation of ASIC1a by a rapid drop in extracellular pH, there is an influx of sodium ions, leading to an increase in the fluorescence of the indicator dye. Inhibitors of ASIC1a will prevent or reduce this fluorescence increase.

Key Reagents and Materials
Reagent/MaterialSupplierPurpose
CHO or HEK293 cells stably expressing hASIC1aVariousHost cell line for the assay
This compoundChem-Impex, ChemSceneTest compound
AmilorideTocris BiosciencePositive control inhibitor
Brilliant Sodium 2 Assay KitION BiosciencesSodium indicator dye
Assay Buffer (pH 7.4)In-house preparationFor cell washing and compound dilution
Activation Buffer (pH 6.0)In-house preparationTo activate ASIC1a channels
384-well black, clear-bottom microplatesVariousFor cell culture and fluorescence reading
Automated liquid handling systemVariousFor dispensing reagents and compounds
Fluorescence plate readerVariousTo measure fluorescence intensity

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed hASIC1a expressing cells in 384-well plates incubate_cells Incubate cells for 24-48 hours seed_cells->incubate_cells load_dye Load cells with fluorescent sodium dye incubate_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells add_compounds Add test compounds and controls (this compound, Amiloride, Vehicle) wash_cells->add_compounds incubate_compounds Incubate with compounds add_compounds->incubate_compounds measure_baseline Measure baseline fluorescence incubate_compounds->measure_baseline add_activator Add Activation Buffer (pH 6.0) measure_baseline->add_activator measure_signal Measure fluorescence signal add_activator->measure_signal

Caption: High-throughput screening workflow for identifying ASIC1a inhibitors.

Detailed Protocol

1. Cell Plating:

  • Culture CHO or HEK293 cells stably expressing human ASIC1a in appropriate growth medium.

  • On the day before the assay, seed the cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • Prepare the fluorescent sodium indicator dye solution according to the manufacturer's instructions (e.g., Brilliant Sodium 2 Assay Kit).[10][11]

  • Remove the growth medium from the cell plates and add the dye solution to each well.

  • Incubate the plates at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

3. Compound Addition:

  • During the dye incubation, prepare a compound plate containing this compound, the positive control (Amiloride), and a vehicle control (e.g., 0.1% DMSO in Assay Buffer). Compounds should be prepared at various concentrations to determine a dose-response relationship.

  • After dye incubation, wash the cells with Assay Buffer (pH 7.4) to remove extracellular dye.

  • Using an automated liquid handler, transfer the compounds from the compound plate to the cell plate.

  • Incubate the cell plate with the compounds for 10-20 minutes at room temperature.

4. Signal Detection:

  • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence of each well.

  • Program the plate reader to inject the Activation Buffer (pH 6.0) into each well to activate the ASIC1a channels.

  • Immediately after injection, measure the fluorescence intensity over time (kinetic read) or at a single time point after the signal has peaked.

Data Analysis and Interpretation

The inhibitory activity of the test compounds can be calculated as a percentage of the control response.

Percent Inhibition = [1 - (F_compound - F_baseline) / (F_vehicle - F_baseline)] * 100

Where:

  • F_compound is the fluorescence in the presence of the test compound.

  • F_baseline is the baseline fluorescence.

  • F_vehicle is the fluorescence in the presence of the vehicle control.

For compounds that show significant inhibition, a dose-response curve can be generated to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in the ASIC1a response).

Self-Validating Systems: Ensuring Data Trustworthiness

To ensure the reliability of the HTS data, it is crucial to incorporate appropriate controls into each assay plate.

ControlPurposeExpected Outcome
Vehicle Control (e.g., 0.1% DMSO) Represents 0% inhibition (maximal signal)High fluorescence signal upon activation
Positive Control (e.g., Amiloride) Represents 100% inhibition (minimal signal)Low fluorescence signal, similar to baseline
No-Cell Control Measures background fluorescenceVery low fluorescence signal

The performance of the assay can be statistically validated using the Z'-factor, which is calculated from the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Visualizing the Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition Pathway H_ion H+ (Low pH) ASIC1a ASIC1a Channel (Closed) H_ion->ASIC1a Binds to and activates ASIC1a_open ASIC1a Channel (Open) ASIC1a->ASIC1a_open Conformational change Na_ion Na+ ASIC1a_open->Na_ion Allows influx of Fluorescence Increased Fluorescence Na_ion->Fluorescence Leads to Inhibitor This compound Inhibitor->ASIC1a_open Blocks channel pore

Caption: Proposed mechanism of ASIC1a activation and inhibition.

Conclusion

The protocol outlined in this application note provides a robust framework for conducting high-throughput screening campaigns to identify novel modulators of acid-sensing ion channels. By leveraging the known pharmacology of guanidinium-containing compounds, molecules such as this compound can be effectively screened for their potential as ASIC inhibitors. The detailed steps and integrated controls are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of new therapeutic agents for a range of neurological and pain-related disorders.

References

Application Notes & Protocols: The Use of 1-(3-Methoxyphenyl)guanidine in Protein Denaturation Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of guanidine derivatives, with a specific theoretical focus on 1-(3-Methoxyphenyl)guanidine, in protein denaturation studies. This document combines established principles of protein chemistry with practical, field-proven insights to ensure robust and reproducible experimental outcomes.

Introduction: Guanidine Derivatives as Chaotropic Agents

Guanidinium hydrochloride (GdnHCl) is a powerful and widely used chaotropic agent in biochemistry, employed to induce the unfolding or denaturation of proteins.[1] Its effectiveness stems from its ability to disrupt the non-covalent interactions that stabilize the intricate three-dimensional structure of proteins, such as hydrogen bonds and hydrophobic interactions.[2] The guanidinium cation (Gdn⁺), with its planar structure and delocalized positive charge, interferes with the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives protein folding.

While GdnHCl is the archetypal guanidinium-based denaturant, a vast number of substituted guanidine derivatives exist, developed for diverse applications in medicinal chemistry and materials science.[3][4] this compound is one such derivative, recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in biochemical research for enzyme inhibition studies.[5][6] Although not conventionally used as a protein denaturant, its structural features—a guanidinium core coupled with a methoxyphenyl group—present interesting possibilities and considerations for protein denaturation studies.

This guide will first explore the known properties of this compound and then provide detailed protocols for its theoretical application in protein denaturation, drawing upon the extensive knowledge base of GdnHCl.

Scientific Rationale and Mechanistic Considerations

Mechanism of Action of Guanidinium-Based Denaturants

The denaturation of proteins by guanidinium compounds is a complex process, but it is generally understood to involve:

  • Disruption of the Hydrophobic Effect : By disordering the structure of bulk water, chaotropic agents like guanidinium increase the solubility of nonpolar amino acid side chains, thereby diminishing the thermodynamic drive for these residues to be buried within the protein's core.[1]

  • Direct Interaction with the Protein : Guanidinium ions can interact directly with the protein backbone and amino acid side chains.[7] These interactions can compete with and disrupt the native intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[1]

  • Preferential Solvation of the Unfolded State : The denatured state of a protein has a much larger solvent-accessible surface area than the native state. Guanidinium ions favorably interact with the newly exposed protein surface, shifting the equilibrium from the folded to the unfolded state.

Theoretical Considerations for this compound as a Denaturant

The introduction of a 3-methoxyphenyl group to the guanidine core is expected to modify its properties as a denaturant in several key ways:

  • Hydrophobicity : The phenyl ring introduces a significant hydrophobic character. This could potentially enhance its denaturing potency at lower concentrations compared to GdnHCl by facilitating interactions with the hydrophobic core of proteins.

  • Steric Effects : The bulky methoxyphenyl group may introduce steric hindrance, potentially altering the way the guanidinium moiety interacts with the protein surface.

  • Basicity (pKa) : The electronic properties of the methoxyphenyl substituent will influence the pKa of the guanidinium group. The pKa values of phenyl-substituted guanidines are known to be sensitive to the nature of the substituent.[8] This could affect the charge state of the molecule at a given pH and its interaction with charged residues on the protein surface.

  • Specific Interactions : The methoxy group and the aromatic ring could participate in specific interactions (e.g., hydrogen bonding, π-stacking) with certain amino acid residues, potentially leading to different unfolding pathways or intermediate states compared to GdnHCl.

It is important to note that at low concentrations, some guanidinium compounds can paradoxically stabilize certain proteins, often through specific binding to functional sites, such as arginine-binding pockets.[7] Researchers should be mindful of this possibility when working with novel guanidine derivatives.

Experimental Protocols

The following protocols are based on established methods for GdnHCl and are adapted for the exploratory use of this compound. It is imperative to perform initial validation experiments, such as concentration titrations, to determine the optimal conditions for the protein of interest.

Preparation of Stock Solutions

Materials:

  • This compound (or Guanidine Hydrochloride as a control)

  • Buffer of choice (e.g., 50 mM Tris-HCl, 50 mM phosphate buffer) at the desired pH

  • High-purity water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Protocol:

  • To prepare a high-concentration stock solution (e.g., 6 M GdnHCl or a saturated solution of this compound), accurately weigh the required amount of the guanidine compound.

  • In a beaker, dissolve the compound in the chosen buffer while stirring. Note that the dissolution of guanidine salts is often endothermic, so gentle heating may be required.

  • Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the buffer.

  • Carefully adjust the pH of the stock solution to the desired value. The pH of concentrated guanidine solutions can deviate from the buffer's pH.

  • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Determine the precise concentration of the stock solution using a refractometer (especially critical for GdnHCl) or by spectrophotometric methods if the compound has a suitable chromophore.

Chemical Denaturation Monitored by Spectroscopy

This protocol describes a typical equilibrium unfolding experiment monitored by intrinsic tryptophan fluorescence or circular dichroism (CD).

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein Stock E1 Create a series of samples with varying denaturant concentrations P1->E1 P2 Prepare Denaturant Stock (e.g., 6 M GdnHCl or This compound) P2->E1 P3 Prepare Buffer P3->E1 E2 Incubate samples to reach equilibrium E1->E2 E3 Measure spectroscopic signal (Fluorescence, CD, etc.) E2->E3 A1 Plot signal vs. denaturant concentration E3->A1 A2 Fit data to a two-state model A1->A2 A3 Determine Cm and ΔG° A2->A3

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 1-(3-Methoxyphenyl)guanidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Guanidinium Moiety as a Privileged Scaffold in Drug Discovery

The guanidinium group, characterized by its Y-shaped planar arrangement of three nitrogen atoms centered on a carbon atom, is a recurring motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its remarkable biological importance stems from its ability to exist in a protonated, delocalized cationic state under physiological pH. This allows it to form strong, multipoint hydrogen bonds with biological targets such as enzymes, receptors, and ion channels. The 1-(3-Methoxyphenyl)guanidine scaffold serves as a valuable starting point for medicinal chemistry campaigns, offering a synthetically accessible core that can be systematically modified to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives, with a particular focus on their potential as modulators of voltage-gated ion channels.

PART I: Synthesis of this compound Derivatives

The synthesis of aryl guanidines can be approached through several established routes. Here, we detail two robust and widely applicable methods: a direct acid-catalyzed guanylation using cyanamide and a more versatile approach employing a pre-activated guanidinylating agent.

Method 1: Direct Lewis Acid-Catalyzed Guanylation of m-Anisidine

This method represents a straightforward and atom-economical approach to the synthesis of the parent this compound. The reaction involves the nucleophilic attack of the amine (m-anisidine) on cyanamide, with the process being facilitated by a Lewis acid catalyst, such as Scandium(III) triflate [Sc(OTf)₃].[2]

Causality of Experimental Choices:

  • m-Anisidine as Starting Material: This commercially available aniline derivative provides the core 3-methoxyphenyl motif.

  • Cyanamide as the Guanidinyl Source: Cyanamide is an inexpensive and fundamental C1 synthon for introducing the guanidine functionality.

  • Scandium(III) Triflate as Catalyst: This Lewis acid is highly effective in activating the nitrile group of cyanamide towards nucleophilic attack by the aniline. The proposed mechanism involves the coordination of the scandium to the nitrile nitrogen, enhancing its electrophilicity and facilitating the addition of the amine.[3] Water is a suitable solvent for this reaction, making it environmentally benign.[2]

Experimental Protocol: Synthesis of this compound Triflate

  • Reaction Setup: To a solution of m-anisidine (1.0 mmol, 123.17 mg) in water (2.0 mL) in a sealed pressure tube, add cyanamide (1.2 mmol, 50.4 mg).

  • Catalyst Addition: Add Scandium(III) triflate (0.1 mmol, 49.2 mg, 10 mol%) to the reaction mixture at room temperature.

  • Reaction Execution: Seal the tube securely and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the aqueous solution with chloroform (3 x 10 mL) to remove any unreacted starting material and non-polar impurities.

  • Isolation: Concentrate the aqueous layer in vacuo. The resulting residue can be purified by passing it through a short plug of silica gel using a chloroform-methanol mixture (e.g., 20:1) as the eluent to afford this compound triflate as a solid.

Method 2: Guanylation using a Protected Guanidinylating Agent

For the synthesis of more complex derivatives, particularly when other functional groups are present that may be sensitive to the conditions of direct guanylation, the use of a protected guanidinylating agent is preferred. N,N'-di-Boc-N"-triflylguanidine is a highly efficient reagent for this purpose.[4][5] This method involves the initial synthesis of the guanidinylating agent followed by its reaction with the desired amine.

Causality of Experimental Choices:

  • N,N'-di-Boc-N"-triflylguanidine: This reagent is a powerful electrophilic guanidinylating agent. The triflyl group is an excellent leaving group, and the Boc protecting groups serve to moderate the reactivity and basicity of the guanidine moiety during the reaction.

  • Two-Step Process: This approach offers greater control and is compatible with a wider range of substrates. The Boc protecting groups can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final guanidine salt.

Experimental Protocol: Synthesis of N,N'-di-Boc-1-(3-methoxyphenyl)guanidine

Step 1: Synthesis of N,N'-di-Boc-N"-triflylguanidine [4]

  • Reaction Setup: In a nitrogen-purged, two-necked round-bottomed flask, dissolve N,N'-di-Boc-guanidine (29 mmol, 7.5 g) and triethylamine (36 mmol, 5.0 mL) in dichloromethane (100 mL).

  • Cooling: Cool the mixture to -78 °C using a dry ice/isopropyl alcohol bath.

  • Reagent Addition: Add triflic anhydride (35 mmol, 5.9 mL) dropwise over 20 minutes.

  • Warming: Allow the reaction to warm to -20 °C over 4 hours.

  • Quenching: Quench the reaction by adding a 2 M aqueous sodium bisulfate solution at -20 °C, ensuring the temperature does not exceed -10 °C.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL), then dry over MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield N,N'-di-Boc-N"-triflylguanidine.

Step 2: Guanylation of m-Anisidine

  • Reaction Setup: In an oven-dried round-bottomed flask, dissolve N,N'-di-Boc-N"-triflylguanidine (2.55 mmol, 1.00 g) in dichloromethane (13 mL).

  • Amine Addition: Add m-anisidine (2.8 mmol, 0.32 mL) in one portion at room temperature.

  • Reaction: Stir the mixture for 30-60 minutes.

  • Work-up: Transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

  • Extraction and Drying: Extract each aqueous layer with dichloromethane (2 x 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to obtain N,N'-di-Boc-1-(3-methoxyphenyl)guanidine.

Step 3: Deprotection

  • Acidolysis: Dissolve the purified N,N'-di-Boc-1-(3-methoxyphenyl)guanidine in dichloromethane.

  • TFA Addition: Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA in vacuo to yield the this compound as its TFA salt.

Characterization of Synthesized Compounds

The identity and purity of the synthesized guanidine derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

PART II: Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to a chemical structure influence its biological activity. For this compound derivatives, the primary points of modification are the phenyl ring and the guanidine nitrogen atoms. A common biological target for guanidinium compounds are voltage-gated ion channels, particularly sodium channels.[6][7]

Logical Framework for SAR Exploration

The following diagram illustrates a systematic approach to exploring the SAR of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start This compound (Lead Compound) Mod_Ring Modify Phenyl Ring (e.g., change substituent position, electronic nature, size) Start->Mod_Ring Mod_Guanidine Modify Guanidine Group (e.g., N-alkylation, N-arylation) Start->Mod_Guanidine Bioassay High-Throughput Screening (e.g., FLIPR Membrane Potential Assay) Mod_Ring->Bioassay Mod_Guanidine->Bioassay EC50_IC50 Determine Potency (EC50/IC50 values) Bioassay->EC50_IC50 SAR_Table Construct SAR Table EC50_IC50->SAR_Table New_Hypothesis Formulate New Hypotheses & Design Next Generation Compounds SAR_Table->New_Hypothesis New_Hypothesis->Mod_Ring New_Hypothesis->Mod_Guanidine

Caption: Workflow for SAR studies of this compound derivatives.

Data Presentation: Representative SAR Table

The following table summarizes hypothetical SAR data for a series of phenylguanidine derivatives, illustrating how structural modifications can impact their activity as sodium channel blockers. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the sodium channel activity.

Compound IDR¹ (Position)R² (Guanidine)R³ (Guanidine)IC₅₀ (µM) for Sodium Channel BlockadeNotes
1 3-OCH₃HH15.2Lead Compound
2 4-OCH₃HH25.8Positional isomer, less active
3 2-OCH₃HH45.1Steric hindrance near the guanidine group decreases activity
4 3-ClHH8.5Electron-withdrawing group enhances activity
5 3-CH₃HH12.7Lipophilic group with similar size shows comparable activity
6 3-OCH₃CH₃H32.4N-methylation of the guanidine group reduces activity
7 3-OCH₃PhenylH5.1N-arylation significantly increases potency[6]
8 4-n-ButoxyPhenylH1.8Increased lipophilicity on both rings enhances activity[6]

Data is illustrative and based on general SAR principles for this class of compounds.[6]

Key SAR Insights:

  • Phenyl Ring Substitution: The position and electronic nature of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups and lipophilic substituents can enhance potency.

  • Guanidine Substitution: While the unsubstituted guanidine is active, N-alkylation tends to decrease activity. In contrast, N-arylation can lead to a significant increase in potency, suggesting an additional hydrophobic binding pocket.

PART III: High-Throughput Screening Protocol

To efficiently screen a library of synthesized this compound derivatives for their effect on ion channel activity, a fluorescence-based membrane potential assay is highly suitable. The FLIPR® (Fluorometric Imaging Plate Reader) Membrane Potential Assay Kit provides a robust platform for this purpose.[8][9][10]

Principle of the FLIPR Membrane Potential Assay

The assay utilizes a lipophilic, anionic fluorescent dye that partitions across the cell membrane in a voltage-dependent manner.[10] In resting cells with a negative intracellular potential, the dye accumulates in the cytoplasm and its fluorescence is quenched. When ion channels open, causing membrane depolarization (the intracellular potential becomes less negative), the dye moves out of the cell, leading to an increase in fluorescence. Conversely, hyperpolarization (the intracellular potential becomes more negative) causes more dye to enter the cell, further decreasing fluorescence. This change in fluorescence intensity is directly proportional to the change in membrane potential and can be measured in real-time.

Experimental Protocol: FLIPR Membrane Potential Assay for Sodium Channel Blockers

This protocol is designed to identify compounds that inhibit veratridine-induced depolarization in cells expressing voltage-gated sodium channels (e.g., CHO or HEK-293 cells stably expressing a specific Naᵥ subtype).

Materials:

  • FLIPR® Membrane Potential Assay Kit (e.g., R8123, Molecular Devices)[8]

  • Cells expressing the target voltage-gated sodium channel

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Veratridine (sodium channel activator)

  • Test compounds (synthesized guanidine derivatives)

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)

  • FLIPR® or FlexStation® 3 instrument

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at a density that will form a confluent monolayer on the day of the assay (e.g., 12,500 - 20,000 cells/well for a 384-well plate).[11]

    • Incubate overnight at 37°C, 5% CO₂.

  • Preparation of Reagents:

    • Loading Buffer: Prepare the fluorescent dye loading buffer according to the kit manufacturer's instructions, typically by dissolving the dye concentrate in the provided assay buffer.[10]

    • Compound Plates: Prepare serial dilutions of the test compounds in assay buffer in a separate microplate. Include a positive control (known sodium channel blocker) and a negative control (vehicle, e.g., DMSO).

    • Activator Plate: Prepare a solution of veratridine in assay buffer. The final concentration should be predetermined to elicit a robust depolarization response (e.g., 10-30 µM).

  • Dye Loading:

    • Remove the cell plates from the incubator.

    • Add an equal volume of the prepared Loading Buffer to each well (e.g., for a 384-well plate, add 25 µL of Loading Buffer to the 25 µL of media already in the well).[8]

    • Incubate the plate for 30-60 minutes at 37°C, 5% CO₂.[9] No wash step is required.

  • Running the Assay on the FLIPR Instrument:

    • Set up the FLIPR instrument with the appropriate excitation/emission filters for the dye (e.g., excitation 510–545 nm, emission 565–625 nm).[8]

    • Place the cell plate and the compound plate into the instrument.

    • Protocol Setup:

      • Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

      • Compound Addition: Program the instrument to add the test compounds from the compound plate to the cell plate.

      • Incubation: Incubate for 3-5 minutes to allow the compounds to interact with the channels.

      • Activator Addition: Program the instrument to add veratridine to all wells to stimulate the sodium channels.

      • Post-Addition Reading: Record the fluorescence for an additional 60-120 seconds.

  • Data Analysis:

    • The instrument software will generate kinetic plots of fluorescence intensity over time.

    • Calculate the change in fluorescence (ΔF) in response to veratridine addition for each well.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

Data Interpretation Workflow

Data_Analysis RawData Raw Fluorescence Data (RFU vs. Time) CalcDeltaF Calculate ΔF (Peak - Baseline) RawData->CalcDeltaF PercentInhibition % Inhibition Calculation vs. Controls CalcDeltaF->PercentInhibition DoseResponse Dose-Response Curve Fitting PercentInhibition->DoseResponse IC50 IC50 Determination DoseResponse->IC50

Caption: Workflow for analyzing data from the FLIPR membrane potential assay.

Conclusion

This guide provides a detailed framework for the synthesis and SAR evaluation of this compound derivatives. By combining efficient synthetic protocols with high-throughput functional assays, researchers can systematically explore the chemical space around this privileged scaffold. The insights gained from these studies will be instrumental in the rational design of novel and potent modulators of ion channels and other biological targets, ultimately contributing to the development of new therapeutic agents.

References

Definitive Purity Assessment of 1-(3-Methoxyphenyl)guanidine: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 1-(3-Methoxyphenyl)guanidine is a key building block in the synthesis of various pharmaceutical agents, making the rigorous assessment of its purity a critical control point in the manufacturing process.[1] This application note presents a comprehensive, multi-faceted strategy for the purity determination of this compound, leveraging a suite of orthogonal analytical techniques. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for impurity separation, quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment, and Thermal Analysis (TGA/DSC) for detecting non-chromophoric and solid-state impurities. This guide is designed to equip researchers, quality control analysts, and drug development professionals with the necessary tools to establish a robust and scientifically sound purity profile in compliance with global regulatory standards.

Introduction: The Imperative for Purity

This compound is a substituted guanidine derivative that serves as a versatile intermediate in medicinal chemistry.[1] The guanidine moiety is a prevalent functional group in numerous clinically significant drugs, valued for its strong basicity and hydrogen bonding capabilities.[2] Consequently, the purity of this intermediate directly impacts the quality, safety, and yield of the final API.

Impurities can arise from the synthetic route (starting materials, by-products, intermediates), degradation, or storage.[3] These undesired components can possess their own pharmacological or toxicological profiles, potentially compromising patient safety and the therapeutic efficacy of the drug product.[4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate stringent control over impurities. The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a robust analytical program indispensable.[5][6]

This document outlines an orthogonal approach—employing multiple analytical methods with different chemical principles—to provide a comprehensive and trustworthy assessment of purity.

The Orthogonal Analytical Workflow

A single analytical technique is rarely sufficient to declare a compound "pure." An orthogonal strategy, combining separation-based, spectroscopic, and thermal methods, provides a self-validating system. For example, HPLC is excellent for separating structurally similar organic impurities, while qNMR can provide an absolute purity value and identify those impurities without requiring specific reference standards. Thermal analysis complements these techniques by quantifying residual solvents, water, and inorganic content.

The following diagram illustrates the recommended workflow for a comprehensive purity assessment.

Analytical_Workflow cluster_0 Primary Purity & Impurity Profiling cluster_1 Confirmatory & Complementary Analysis cluster_2 Final Purity Assignment HPLC HPLC-UV (Purity by Area %, Impurity Profile) LCMS LC-MS (Impurity Identification) HPLC->LCMS Peak ID Final_Purity Comprehensive Purity Report HPLC->Final_Purity qNMR Quantitative ¹H NMR (Absolute Purity, Structural ID) qNMR->Final_Purity LCMS->Final_Purity TGA_DSC TGA / DSC (Residuals, Thermal Stability) TGA_DSC->Final_Purity GC GC-FID (after derivatization) (Volatile/Specific Impurities) GC->Final_Purity Sample This compound Batch Sample Sample->HPLC Sample->qNMR Sample->TGA_DSC

Caption: Orthogonal workflow for purity assessment.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of impurity profiling, separating the main component from structurally related substances.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the premier technique for quantifying organic impurities in polar to moderately nonpolar compounds like this compound. The aromatic ring provides a strong chromophore for UV detection.[7]

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the phenyl ring, while allowing for good peak shape of the polar guanidine group when using an appropriate mobile phase.

  • Buffered Mobile Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.5) is critical. It ensures the highly basic guanidine moiety (pKa ~12.5) is consistently protonated, preventing peak tailing and ensuring reproducible retention times.[8]

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low UV cutoff and efficient elution of the analyte from the C18 column.

  • UV Detection: The methoxyphenyl group absorbs strongly in the low UV range. A wavelength around 210-225 nm is typically effective for detecting the main peak and potential impurities.

Data Presentation: HPLC Method Parameters

Parameter Recommended Condition
Instrument HPLC system with UV-Vis Detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 215 nm
Injection Vol. 10 µL

| Run Time | 20 minutes or until all impurity peaks have eluted |

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: a. Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.5 using 85% orthophosphoric acid. c. Filter through a 0.45 µm membrane filter. d. Mix 600 mL of the buffer with 400 mL of acetonitrile. Degas thoroughly before use.[7]

  • Standard/Sample Preparation: a. Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1 mg/mL. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject a blank (mobile phase) to ensure no system peaks interfere. c. Inject the prepared sample solution.

  • Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Validation: This method must be validated according to USP <1225> and ICH guidelines to ensure its performance.[9][10] Key validation parameters include:

  • Specificity: Demonstrate that degradation products and process impurities do not co-elute with the main peak.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50% to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is expected.[7]

  • Accuracy & Precision: Assessed through recovery studies of spiked samples and replicate injections, respectively.[9]

Gas Chromatography (GC)

GC is generally not a primary method for guanidines due to their high polarity and low volatility. However, it can be a powerful tool for specific volatile impurities or after derivatization. Guanidino compounds can be derivatized (e.g., with glyoxal or hexafluoroacetylacetone) to form volatile products suitable for GC-FID analysis.[11][12][13] This serves as an excellent orthogonal confirmation for specific impurity concerns.

Spectroscopic Methods: Absolute Purity and Identity

Quantitative ¹H NMR (qNMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. Its quantitative application, qNMR, is a primary analytical method that determines purity based on the molar ratio of the analyte to a certified internal standard of known purity.[14]

Causality Behind Experimental Choices:

  • Internal Standard: A certified reference material (e.g., maleic acid, dimethyl sulfone) is chosen that has a simple ¹H NMR spectrum with peaks that do not overlap with any analyte signals.[15] It must be stable, non-volatile, and accurately weighed.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of both the analyte and standard) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

  • High-Field Spectrometer: A higher field (≥400 MHz) provides better signal dispersion, reducing the chance of peak overlap and improving integration accuracy.[15]

Data Presentation: qNMR Method Parameters

Parameter Recommended Condition
Instrument NMR Spectrometer (≥400 MHz)
Solvent DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
Internal Standard Maleic Acid (Certified Reference Material)
Pulse Program Standard single-pulse ('zg30' or equivalent)
Relaxation Delay (d1) 30 seconds
Number of Scans 16 - 64 (to achieve S/N > 250:1 for integrated peaks)

| Acquisition Time | ~3-4 seconds |

Experimental Protocol: Absolute Purity by qNMR

  • Sample Preparation: a. Accurately weigh (to 0.01 mg) ~15 mg of this compound into a clean, dry vial. b. Accurately weigh (to 0.01 mg) ~10 mg of the internal standard (e.g., Maleic Acid) into the same vial. c. Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved. d. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: a. Insert the sample into the spectrometer and allow it to thermally equilibrate. b. Perform standard tuning, matching, and shimming procedures. c. Acquire the ¹H NMR spectrum using the parameters listed in the table above.

  • Data Processing & Purity Calculation: a. Apply Fourier transform, phase correction, and baseline correction. b. Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid). c. Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Pstd = Purity of the internal standard (%)

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is the definitive tool for identifying unknown impurities. It provides high-resolution mass data, allowing for the determination of elemental composition and aiding in the structural elucidation of by-products and degradants.

Thermal Analysis: Assessing Solid-State Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for detecting non-volatile or non-chromophoric impurities.[16]

  • TGA measures weight loss as a function of temperature, accurately quantifying residual solvents and water content.[17] It also reveals the thermal decomposition profile.

  • DSC measures the heat flow into or out of a sample during a temperature change. It is used to determine the melting point and heat of fusion, both of which are sensitive indicators of purity (impurity depression of melting point). It can also detect polymorphic forms.

A simultaneous TGA-DSC (STA) analysis provides both sets of data from a single experiment, saving time and sample.[18][19]

Data Presentation: TGA-DSC Method Parameters

Parameter Recommended Condition
Instrument Simultaneous Thermal Analyzer (STA)
Sample Pan Alumina or Platinum
Sample Mass 5 - 10 mg
Purge Gas Nitrogen at 30-50 mL/min

| Temperature Program | Ramp from 30 °C to 350 °C at 10 °C/min |

Experimental Protocol: TGA-DSC Analysis

  • Instrument Calibration: Calibrate the instrument for mass using a certified weight and for temperature and heat flow using an indium standard.[18]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Analysis: Place the pan in the instrument and start the temperature program under a nitrogen atmosphere.

  • Data Analysis:

    • TGA Curve: Analyze for weight loss steps. A step below ~120°C typically corresponds to water or volatile solvents. Decomposition onset is observed at higher temperatures.

    • DSC Curve: Identify the endothermic peak corresponding to the melt. A sharp peak at a high temperature indicates high purity.

Regulatory Framework and Impurity Qualification

The findings from these analytical methods must be contextualized within regulatory guidelines. The ICH Q3A(R2) guideline provides a decision-making framework for the control of impurities.[6]

ICH_Decision_Tree Start Impurity Detected (by HPLC) Threshold_Check Level > Identification Threshold? Start->Threshold_Check Structure_Known Structure Known? Threshold_Check->Structure_Known Yes No_Action No Action Required (Report Only) Threshold_Check->No_Action No Qual_Check Level > Qualification Threshold? Structure_Known->Qual_Check Yes Identify Identify Structure (e.g., LC-MS, NMR) Structure_Known->Identify No Qualified Consider Impurity Qualified Qual_Check->Qualified No Qualify Provide Safety Data (Qualification) Qual_Check->Qualify Yes Identify->Structure_Known

Caption: Decision tree for impurity qualification based on ICH Q3A.

Data Presentation: ICH Q3A(R2) Thresholds for Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI*, whichever is lower 0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

  • TDI = Total Daily Intake

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[6]

Conclusion

The purity assessment of this compound demands a rigorous, multi-technique approach to ensure the quality and safety of downstream APIs. The integration of high-resolution separation by HPLC, absolute quantification by qNMR, and solid-state analysis by TGA/DSC provides a scientifically sound and defensible purity profile. By following these detailed protocols and grounding the results in the context of ICH guidelines, drug development professionals can confidently characterize their material, streamline regulatory submissions, and ensure the delivery of safe and effective medicines.

References

Application Notes & Protocols: 1-(3-Methoxyphenyl)guanidine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(3-Methoxyphenyl)guanidine in the development of novel antimicrobial agents.

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) represents a formidable global health crisis, threatening to undermine modern medicine.[1] Pathogens are increasingly evolving mechanisms to evade conventional antibiotics, creating an urgent need for new therapeutic agents with novel mechanisms of action.[2] Guanidine-containing compounds have emerged as a promising class of antimicrobials due to their potent activity and unique mode of action, which often involves disruption of the bacterial cell membrane.[3][4][5]

This guide focuses on This compound (CAS: 57004-60-1[6]), a small molecule featuring the critical guanidinium functional group. The guanidine moiety, being protonated at physiological pH, can interact strongly with negatively charged components of bacterial cell envelopes.[4][7] This document provides a comprehensive framework for synthesizing, evaluating, and understanding the antimicrobial potential of this compound, serving as a practical resource for researchers in the field.

Compound Profile and Mechanism of Action

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁N₃O[6]

  • Molecular Weight: 165.19 g/mol [6]

  • Core Features: A central guanidine group attached to a methoxyphenyl ring. The methoxy group at the meta position influences the electronic properties and lipophilicity of the molecule, which can be critical for its biological activity.

Hypothesized Mechanism of Action: The primary antimicrobial mechanism of guanidine-based compounds is attributed to the cationic nature of the guanidinium headgroup.[8] This group engages in electrostatic interactions with anionic components of the bacterial cell surface, such as phospholipids and teichoic acids.[3][9] This interaction is believed to trigger a cascade of events leading to cell death:

  • Binding and Accumulation: The cationic guanidinium group targets the negatively charged bacterial membrane.

  • Membrane Disruption: The accumulation of the compound disrupts the lipid bilayer, compromising membrane integrity and potential.[10]

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately leading to bacterial cell death.[7][8]

This membrane-centric mechanism is advantageous as it is less susceptible to the development of resistance compared to antibiotics that target specific enzymes.[10]

Synthesis Protocol: this compound Hydrochloride

Principle: This protocol describes the guanylation of an aniline derivative. The synthesis is adapted from established methods for similar compounds, involving the reaction of 3-methoxyaniline (m-anisidine) with cyanamide, followed by conversion to the hydrochloride salt for improved stability and solubility.[11][12]

Materials:

  • 3-Methoxyaniline (m-anisidine)

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃) (catalyst)

  • Deionized Water (H₂O)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask, condenser, magnetic stirrer, silica gel

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 mmol) and cyanamide (1.2 mmol) in deionized water (5 mL).

  • Catalyst Addition: Add scandium(III) triflate (0.1 mmol) to the solution at room temperature.

  • Reflux: Equip the flask with a condenser and stir the solution at 100°C for 48 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, wash the resulting mixture with chloroform (3 x 15 mL) to remove unreacted starting material and nonpolar impurities.

  • Isolation of Free Base: Concentrate the aqueous layer under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: Chloroform/Methanol, 20:1) to yield this compound as the free base.[12]

  • Salt Formation: Dissolve the purified free base in a minimal amount of methanol. Add a stoichiometric amount of concentrated HCl dropwise while stirring.

  • Crystallization: Cool the solution to induce crystallization of the hydrochloride salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Antimicrobial Activity Evaluation

A systematic evaluation of antimicrobial activity is crucial. The following protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][13]

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15] The broth microdilution method is a standard, quantitative technique for determining MIC values.[13][16]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Stock Solution of Compound serial_dilute Perform 2-fold Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_plate Visually Inspect for Turbidity (Bacterial Growth) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Protocol:

  • Prepare Compound Stock: Dissolve this compound HCl in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh agar plate, pick 4-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15][16] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL.[1]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[15] The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.[15] This halves the drug concentration in each well, resulting in the desired final test concentrations.

  • Controls:

    • Positive Control: A well with CAMHB and bacterial inoculum only (no compound).

    • Negative Control: A well with CAMHB only (no inoculum) to check for media sterility.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Reading Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Time-Kill Kinetics Assay

Principle: This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[17] It helps distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and reveals if the effect is concentration-dependent.[18][19] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][20]

Step-by-Step Protocol:

  • Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB with a starting concentration of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC) to separate flasks containing the bacterial culture.[19] Include a growth control flask with no compound.

  • Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[17]

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. This visual representation demonstrates the rate and extent of bacterial killing.

Protocols for Cytotoxicity Evaluation

Assessing the toxicity of a new antimicrobial agent against mammalian cells is critical to determine its therapeutic potential.[21]

MTT Assay (Cell Viability)

Principle: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[23]

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HepG2) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.[24] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the old medium with 100 µL of medium containing the different compound concentrations. Include a vehicle control (no compound) and a blank (medium only).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[24]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[24]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include three types of controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits).

    • Blank: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.[24]

  • Supernatant Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution (from a commercial kit) to each well of the new plate. Incubate at room temperature for 10-30 minutes, protected from light.[24]

  • Measurement: Measure the absorbance according to the kit manufacturer's instructions. Cytotoxicity is calculated as a percentage of the maximum LDH release.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.

Table 1: Example MIC Data for this compound

Bacterial Strain ATCC Number MIC (µg/mL) Reference Antibiotic Reference MIC (µg/mL)
Staphylococcus aureus ATCC 29213 4 Vancomycin 1
Escherichia coli ATCC 25922 16 Ciprofloxacin 0.015
Pseudomonas aeruginosa ATCC 27853 64 Gentamicin 0.5

| Enterococcus faecalis | ATCC 29212 | 8 | Ampicillin | 1 |

Table 2: Example Cytotoxicity Data for this compound

Cell Line Assay Exposure Time (h) IC₅₀ (µg/mL)
HeLa MTT 24 >128
HeLa LDH 24 >128

| HepG2 | MTT | 24 | 96.5 |

Interpretation:

  • Therapeutic Index (TI): A key parameter for evaluating the potential of a drug candidate is the TI, often calculated as the ratio of the cytotoxic concentration (IC₅₀) to the effective antimicrobial concentration (MIC). A higher TI indicates greater selectivity for bacteria over mammalian cells.

Structure-Activity Relationship (SAR) Insights

The development of potent antimicrobial agents relies on understanding the relationship between chemical structure and biological activity.[25][26] For guanidine-based compounds, key SAR considerations include:

  • Lipophilicity: The methoxy group on the phenyl ring contributes to the compound's overall lipophilicity. Modifying this group (e.g., changing its position or replacing it with alkyl chains of varying lengths) can significantly impact the molecule's ability to partition into and disrupt the bacterial membrane.[27]

  • Cationic Character: The guanidine group is essential for activity. Modifications that alter its pKa or steric hindrance could affect its ability to bind to the bacterial membrane.[28]

  • Overall Shape and Size: The length and flexibility of the molecule can influence its interaction with the lipid bilayer.[28]

Systematic modification of the this compound scaffold and subsequent evaluation using the protocols outlined above can lead to the discovery of derivatives with enhanced potency and improved safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)guanidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this synthesis and ultimately improve your reaction yields. Our approach is grounded in mechanistic principles and field-proven laboratory practices.

Diagram: General Synthetic Workflow

Below is a typical workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification reagent_prep 1. Reagent & Glassware Prep (Ensure dryness) reaction_mix 2. Combine Reactants (m-Anisidine, Guanylating Agent) reagent_prep->reaction_mix catalyst_add 3. Add Catalyst/Promoter (e.g., Sc(OTf)3 or HgCl2) reaction_mix->catalyst_add heating 4. Heat to Optimal Temp (e.g., 80-100 °C) catalyst_add->heating monitoring 5. Monitor Progress (TLC or LC-MS) heating->monitoring workup 6. Aqueous Work-up (Quench, Extract) monitoring->workup purification 7. Purification (Column Chromatography or Crystallization) workup->purification characterization 8. Characterization (NMR, MS) purification->characterization

Technical Support Center: Troubleshooting Low Solubility of 1-(3-Methoxyphenyl)guanidine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Methoxyphenyl)guanidine. Researchers leveraging the unique biochemical properties of substituted guanidines often face a primary hurdle: achieving and maintaining solubility in the aqueous buffers required for biological assays. This guide provides a systematic, mechanism-based approach to overcoming these challenges, ensuring reliable and reproducible experimental outcomes. We will move from understanding the core physicochemical properties of the molecule to actionable, step-by-step protocols.

Section 1: Understanding the Molecule: Why Solubility is a Challenge

The solubility behavior of this compound is governed by the interplay between its highly basic guanidine group and its moderately hydrophobic methoxyphenyl moiety. Understanding these characteristics is the first step in effective troubleshooting.

The guanidine group is an extremely strong base.[1] Its conjugate acid, the guanidinium cation, has a very high pKₐ (approximately 13.6), meaning it remains protonated and positively charged across the entire relevant biological pH range.[1][2] This positive charge is key, as the ionic (salt) form is significantly more water-soluble than the neutral free base.[3] The primary challenge arises from the methoxyphenyl group, which adds hydrophobicity, and the slow dissolution kinetics of the free base form, even at a pH where the protonated state is thermodynamically favored.

G

Caption: pH effect on this compound ionization and solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Aqueous SolubilitySource
CAS Number 57004-60-1Unique identifier for the correct chemical entity.[4][5]
Molecular Formula C₈H₁₁N₃OIndicates the elemental composition.[4][5]
Molecular Weight 165.19 g/mol Required for calculating molar concentrations.[4]
Appearance White SolidThe physical state at room temperature.[5]
Basicity (pKa) Very High (~13.6 for guanidinium)The guanidine group is protonated and charged at physiological pH, which is critical for water solubility.[1][2][1][2]
Predicted LogP 1.00057Indicates moderate lipophilicity. The methoxyphenyl group contributes to lower aqueous solubility compared to unsubstituted guanidine.[4]
Topological Polar Surface Area (TPSA) 71.13 ŲSuggests the molecule has polar regions capable of hydrogen bonding, aiding solvation once dissolved.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in PBS at pH 7.4?

A: This is the most common issue. While the compound is thermodynamically stable as the soluble protonated cation at pH 7.4, the rate of dissolution of the solid free base can be extremely slow. The solid particles are not being protonated quickly enough to enter solution. To resolve this, you must facilitate the initial protonation, either by starting with an acidic buffer or by preparing a concentrated stock in an organic solvent.[6]

Q2: What is the most reliable starting method to dissolve this compound?

A: The most robust method is to first prepare a high-concentration stock solution in an organic solvent where the compound is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[6] This stock can then be carefully diluted into your aqueous buffer to the final working concentration. This approach bypasses the slow dissolution kinetics of the solid in aqueous media.

Q3: I see a white precipitate when I add my DMSO stock to my buffer. What is "solvent shock" and how do I prevent it?

A: You are observing precipitation due to "solvent shock".[6] This occurs when a compound dissolved in a high-solubility organic solvent is rapidly diluted into a low-solubility aqueous solvent. The localized concentration of the compound exceeds its solubility limit before it can disperse, causing it to crash out of solution.[6]

To prevent this:

  • Perform Stepwise Dilutions: Instead of a single large dilution (e.g., 1:1000), make an intermediate dilution in a mix of your buffer and organic solvent before the final dilution.[6]

  • Add Stock to Vortexing Buffer: Add the stock solution dropwise into the vortex of your rapidly stirring aqueous buffer.[6] This ensures immediate dispersion.

  • Warm the Aqueous Buffer: Slightly warming the buffer (e.g., to 37°C), if the compound's stability permits, can increase solubility and prevent precipitation during dilution.[6]

Q4: Can I heat the solution to force it to dissolve?

A: Gentle warming (e.g., to 35-40°C) can be an effective strategy to increase the rate and extent of solubility for many compounds, including guanidine salts.[7][8] However, be aware that the dissolution of some guanidine salts, like guanidine hydrochloride, can be an endothermic process, meaning it cools the solvent as it dissolves, which can hinder the process if not compensated for with external heat.[9] Always check the compound's stability at elevated temperatures before proceeding.

Q5: What are some suitable co-solvents, and what is the maximum percentage I should use?

A: Co-solvents are water-miscible organic solvents used in small amounts to increase the solubility of a hydrophobic compound.[10][11] Common choices for biological experiments include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][12] For most cell-based assays, the final concentration of the co-solvent should be kept as low as possible, typically below 1% and often below 0.5% (v/v), to avoid solvent-induced artifacts or toxicity.[6]

Q6: How can I determine the maximum solubility of this compound in my specific experimental buffer?

A: The gold-standard method is the "shake-flask" technique.[6] Add an excess amount of the solid compound to your buffer in a sealed vial. Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Afterwards, clarify the solution by centrifugation and/or filtration (using a filter compatible with your solvent) to remove undissolved solid. The concentration of the compound in the clear supernatant can then be accurately measured using an analytical technique like HPLC-UV or UV-Vis spectroscopy.[6]

Section 3: Systematic Troubleshooting Workflow

This workflow provides a logical progression from the simplest dissolution method to more advanced techniques.

// Nodes start [label="Start:\n1-(3-MPG) Solid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision1 [label="Is direct dissolution\nin final buffer required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3]; acid_buffer [label="Method A: Direct Dissolution\nUse Acidic Buffer (pH 4-6)\ne.g., Acetate Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; organic_stock [label="Method B: Organic Stock\nPrepare 10-100 mM stock\nin 100% DMSO or Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolved1 [label="Dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dilute [label="Dilute stock into final\naqueous buffer (<1% organic)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitation\n(Solvent Shock)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize Dilution:\n1. Add dropwise to vortex\n2. Use intermediate dilution\n3. Gently warm buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_success [label="SUCCESS:\nClear Solution Ready for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consider Reformulation:\n- Co-solvent system\n- Different salt form", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> decision1; decision1 -> acid_buffer [label="Yes"]; decision1 -> organic_stock [label="No (Recommended)"]; acid_buffer -> dissolved1; dissolved1 -> end_success [label="Yes"]; dissolved1 -> organic_stock [label="No"]; organic_stock -> dilute; dilute -> precipitate; precipitate -> end_success [label="No"]; precipitate -> optimize [label="Yes"]; optimize -> dilute; dissolved1 -> end_fail [style=dotted, label="If all fail"];

}

Caption: A step-by-step workflow for dissolving this compound.

Section 4: Detailed Experimental Protocols

Protocol 1: Direct Dissolution in Acidic Buffer

This method is suitable when organic solvents must be completely avoided and the final experimental pH can be acidic.

  • Buffer Selection: Choose a buffer with a pH between 4.0 and 6.0 (e.g., 50 mM sodium acetate).

  • Calculation: Calculate the mass of this compound required for your target concentration.

  • Dissolution: Add the weighed solid directly to the acidic buffer.

  • Agitation: Stir vigorously using a magnetic stirrer at room temperature. Gentle warming to 37°C can be applied to expedite dissolution.

  • Observation: Continue stirring until the solid is completely dissolved and the solution is clear. This may take a significant amount of time.

  • pH Adjustment: If necessary, the pH can be slowly adjusted upwards towards the final target pH. Monitor closely for any signs of precipitation.

  • Filtration: Before use, filter the solution through a 0.22 µm syringe filter to remove any microparticulates.

Protocol 2: Preparation and Use of an Organic Stock Solution (Recommended)

This is the most common and reliable method for compounds with challenging aqueous solubility.

  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most common choice.[6]

  • Stock Preparation: Prepare a concentrated stock solution (e.g., 10 mM to 100 mM) by dissolving the this compound in 100% DMSO. Ensure it is fully dissolved. This stock is typically stable when stored desiccated at -20°C or -80°C.

  • Working Solution Preparation:

    • Bring the aqueous buffer for your experiment to the working temperature.

    • While vigorously vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex.[6]

    • Crucially, ensure the final concentration of DMSO in your working solution is below the tolerance level for your specific assay (e.g., <0.5%).

  • Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate. Prepare this working solution fresh before each experiment if possible, as compounds can sometimes precipitate out of supersaturated solutions over time.[6]

Protocol 3: Shake-Flask Method for Experimental Solubility Determination

Use this protocol to quantify the maximum solubility of the compound in your specific buffer.

  • Preparation: Add an excess of solid this compound to a known volume of your target aqueous buffer in a glass vial. "Excess" means enough solid should remain undissolved at the end.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach saturation equilibrium.[6]

  • Separation: Remove the vial and let the undissolved solid settle. To separate the saturated liquid phase from the solid, either centrifuge the vial and carefully collect the supernatant, or filter the slurry through a 0.22 µm PVDF or PTFE syringe filter.

  • Quantification: Accurately dilute a sample of the clear supernatant and measure the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or quantitative NMR. This measured concentration is the equilibrium solubility under those conditions.

References

Optimizing reaction conditions for the guanylation of 3-methoxyaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the guanylation of 3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are incorporating guanidine moieties into their molecular scaffolds. The guanidinium group is a critical pharmacophore in numerous biologically active compounds, prized for its ability to engage in strong electrostatic interactions and hydrogen bonding.[1] However, its synthesis can be challenging.

3-Methoxyaniline, an electron-rich aromatic amine, presents a unique set of considerations for achieving high-yield, clean guanylation. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Baseline Protocol: Guanylation of 3-Methoxyaniline with N,N'-Di-Boc-N''-triflylguanidine

This protocol, utilizing the highly reactive and reliable Goodman's reagent (N,N'-Di-Boc-N''-triflylguanidine), serves as a robust starting point for your experiments.[1][2] The Boc protecting groups temper the basicity of the guanidine, allowing for controlled reactions, and can be removed under acidic conditions.[1]

Experimental Protocol
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen or argon atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq.) in anhydrous dichloromethane (DCM).[1][3]

  • Reagent Addition: To the stirred solution at room temperature, add 3-methoxyaniline (1.05 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[1] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 1-4 hours).[4]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2][4]

    • Filter the solution and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[4]

Troubleshooting Guide

This section addresses common issues encountered during the guanylation of 3-methoxyaniline in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction has not gone to completion. What are the likely causes and how can I fix this?

Low conversion is a frequent issue that can often be traced back to reagent quality, reaction conditions, or the inherent reactivity of the substrate.

  • Pillar 1: Reagent Quality & Stoichiometry

    • Guanylating Agent Integrity: Ensure the purity and stability of your guanylating agent. Reagents like N,N'-Di-Boc-N''-triflylguanidine can degrade if exposed to moisture.[4] Store it in a desiccator.

    • Substrate and Solvent Purity: Use anhydrous solvents. The presence of water can lead to unwanted side reactions and hydrolysis of reactive intermediates.[4] Ensure your 3-methoxyaniline is pure and dry.[4]

    • Base Quality: The base is critical for scavenging the triflic acid byproduct. Use a high-quality, dry, non-nucleophilic base.

  • Pillar 2: Reaction Conditions

    • Temperature: While many guanylations proceed well at room temperature, electron-rich anilines can sometimes be sluggish. Gentle heating (e.g., to 40 °C) may be necessary to drive the reaction to completion.[4] However, excessive heat can cause decomposition.[4]

    • Reaction Time: Monitor the reaction closely. Insufficient time leads to incomplete conversion, while prolonged times can result in byproduct formation.[4]

    • Solvent Choice: The solubility of all reagents is critical. Tetrahydrofuran (THF) is a common alternative to DCM and has been shown to be effective.[4][5]

  • Pillar 3: Substrate Reactivity

    • Nucleophilicity: 3-Methoxyaniline is an electron-rich aniline, making it a good nucleophile. However, if your reaction is still slow, consider alternative, more potent guanylating agents.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Potential Side Reaction: Di-guanylation

    • Cause: The newly formed guanidine can potentially react with another molecule of the guanylating agent.

    • Solution:

      • Controlled Stoichiometry: Use a slight excess of the aniline (1.05-1.1 eq.) relative to the guanylating agent.

      • Slow Addition: Add the guanylating agent slowly to the solution of the aniline and base. This maintains a low concentration of the electrophile and favors the desired reaction.

  • Potential Side Reaction: Degradation

    • Cause: The N,N'-di-Boc-N''-triflylguanidine reagent can degrade if the reaction is allowed to stir for too long or at elevated temperatures, especially if moisture is present.[3]

    • Solution:

      • Strict Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS.[4]

      • Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.[6]

Question 3: The purification of my Boc-protected guanidine is difficult. It's streaking on the silica gel column. What can I do?

The basicity of the guanidine moiety, even when Boc-protected, can lead to difficult purifications on silica gel.

  • Strategy 1: Neutralize the Column

    • Technique: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to the eluent system for flash chromatography. This deactivates the acidic sites on the silica gel, preventing the product from streaking.

    • Rationale: The basic guanidine can interact strongly with the acidic silanol groups on the surface of the silica gel. The added base competes for these sites, allowing the product to elute more cleanly.

  • Strategy 2: Alternative Work-up

    • Technique: After the initial aqueous work-up, perform an acidic wash (e.g., with 1M HCl or 2M sodium bisulfate) to remove any unreacted amine and base, followed by another bicarbonate wash.[3]

    • Caution: This should be done carefully, as prolonged exposure to acid can start to cleave the Boc groups.

Experimental Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the guanylation reaction.

G cluster_start Initial Reaction Outcome cluster_actions1 Troubleshooting Low Conversion cluster_actions2 Minimizing Byproducts cluster_end Final Steps Start Low Conversion / No Reaction Check_Reagents Verify Reagent Purity & Dryness (Aniline, Solvent, Base) Start->Check_Reagents First, check fundamentals Byproducts Multiple Products Observed Control_Stoich Adjust Stoichiometry (Slight excess of aniline) Byproducts->Control_Stoich Control reaction path Good_Result Clean Conversion >80% Purify Purification (Column with 1% TEA) Good_Result->Purify Increase_Temp Gently Increase Temperature (e.g., to 40°C) Check_Reagents->Increase_Temp If reagents are good Change_Solvent Switch to Alternative Solvent (THF) Increase_Temp->Change_Solvent If still no improvement Change_Solvent->Purify Slow_Addition Slowly Add Guanylating Agent Control_Stoich->Slow_Addition Monitor_Time Strict Reaction Monitoring (TLC/LC-MS) Slow_Addition->Monitor_Time Monitor_Time->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Troubleshooting workflow for guanylation optimization.

Frequently Asked Questions (FAQs)

Q1: Are there other guanylating agents I can use for 3-methoxyaniline?

Yes, several other reagents can be effective, each with its own advantages and disadvantages. The choice often depends on cost, scale, and the presence of other functional groups.

Guanylating ReagentActivating Agent/ConditionsAdvantagesDisadvantages
N,N'-Di-Boc-N''-triflylguanidine Base (e.g., TEA, DIPEA)High reactivity, reliableRelatively expensive
N,N'-Di-Boc-S-methylisothiourea Heavy metal salts (e.g., HgCl₂) or milder promoters (e.g., NIS)[7]Good yields, commercially availableUse of toxic heavy metals is a concern[7]
N,N'-Di-Boc-thiourea Coupling agents (EDCI, Mukaiyama's reagent) or activators like cyanuric chloride (TCT)[5][7]Inexpensive starting material; avoids heavy metals with TCT[5][7]Requires an activation step
Cyanamide Lewis acids (e.g., Sc(OTf)₃) or heatAtom economical, inexpensiveCan require harsher conditions; potential for side reactions[8]

Q2: How does the methoxy group on the aniline affect the reaction?

The methoxy group at the meta position of the aniline ring has two opposing electronic effects:

  • -I (Inductive) Effect: The electronegative oxygen atom withdraws electron density through the sigma bond, which slightly deactivates the ring.

  • +M (Mesomeric/Resonance) Effect: The lone pairs on the oxygen can be delocalized into the aromatic ring. This effect strongly activates the ortho and para positions.

For the guanylation reaction, the nucleophilicity of the nitrogen atom is paramount. The overall electronic effect of the methoxy group makes 3-methoxyaniline more electron-rich and thus a better nucleophile than aniline itself, which generally facilitates the reaction.

Q3: How do I remove the Boc protecting groups after a successful guanylation?

The Boc groups are typically removed under acidic conditions.

  • Standard Method: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method. A typical mixture is 20-50% TFA in DCM. The reaction is usually complete within 1-4 hours at room temperature.[1]

  • Side Reaction Prevention: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate other nucleophilic sites in your molecule. To prevent this, "scavengers" like triisopropylsilane (TIS) are often added to the reaction mixture to trap the carbocation.

  • Milder Conditions: For acid-sensitive substrates, alternatives like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine can be used for a milder deprotection. Another option is using 4M HCl in 1,4-dioxane.[9]

Q4: What is the general mechanism for the reaction with N,N'-Di-Boc-N''-triflylguanidine?

The reaction proceeds through a nucleophilic substitution mechanism.

Caption: Simplified mechanism of guanylation.

  • The nucleophilic nitrogen of 3-methoxyaniline attacks the electrophilic carbon of the guanylating agent.

  • This forms a tetrahedral intermediate.

  • The highly stable triflate anion is eliminated as a leaving group.

  • A proton transfer, facilitated by the base, yields the final neutral protected guanidine product.

By systematically addressing these common issues and understanding the underlying chemical principles, you can successfully optimize the guanylation of 3-methoxyaniline for your research and development needs.

References

Strategies to prevent the degradation of 1-(3-Methoxyphenyl)guanidine in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Methoxyphenyl)guanidine

Introduction: A Proactive Approach to Compound Stability

Welcome to the technical support guide for this compound. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This compound, like many guanidine-containing molecules, is susceptible to degradation in solution, which can compromise experimental outcomes.

This guide moves beyond simple storage instructions. It is designed as a dynamic resource to help you understand the why behind the degradation pathways and to provide you with actionable strategies and robust protocols to prevent them. We will address common questions, troubleshoot specific experimental issues, and provide detailed methodologies to empower you to maintain the stability and purity of your compound.

Part 1: Frequently Asked Questions (FAQs) - The Essentials of Stability

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis .[1][2] The central carbon of the guanidine group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This reaction cleaves the C-N bond, typically resulting in the formation of 1-(3-methoxyphenyl)urea and ammonia. This process can be catalyzed by both acidic and basic conditions.[2][3]

Q2: How does pH influence the stability of the solution?

A2: pH is the single most critical factor governing the stability of guanidine compounds in aqueous media.

  • Alkaline Conditions (pH > 8): Stability is significantly compromised. The rate of hydrolysis increases dramatically in the presence of hydroxide ions (OH-), which are strong nucleophiles that readily attack the guanidinium carbon.[4][5]

  • Acidic Conditions (pH < 5): The compound is also susceptible to acid-catalyzed hydrolysis, although the mechanism differs.[3]

  • Neutral to Slightly Acidic (pH 6-7.5): This range generally offers the highest stability for guanidine compounds in aqueous solutions by minimizing the concentration of both hydroxide ions and catalytic protons.

Q3: What are the ideal storage conditions for a stock solution?

A3: To maximize shelf-life, we recommend a multi-tiered strategy:

  • Primary Stock (Aprotic Solvent): For long-term storage, prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, aprotic solvent like DMSO or DMF. Store this solution in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Working Solutions (Buffered Aqueous): Prepare aqueous working solutions fresh for each experiment. If short-term storage is unavoidable (e.g., for a multi-day experiment), use a well-buffered solution at a stable pH (e.g., pH 7.0-7.4) and store at 2-8°C, protected from light. Avoid storing dilute aqueous solutions for more than 24-48 hours.

Q4: Can I just dissolve the compound in water, or is a buffer necessary?

A4: A buffer is essential for aqueous solutions. Dissolving this compound (often supplied as a salt, e.g., hydrochloride) in unbuffered water can result in a solution with an unpredictable and unstable pH. The guanidine group itself is basic, and atmospheric CO2 can dissolve to form carbonic acid, leading to pH drift over time. A buffer with adequate capacity in the neutral range (e.g., PBS, HEPES) is critical to prevent pH fluctuations that accelerate hydrolysis.

Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Solution(s) & Rationale
Inconsistent biological activity or analytical results between experiments. Degradation of Working Solution: The most likely cause is the hydrolysis of the compound after dilution into an aqueous experimental medium. This is especially common in unbuffered or high-pH cell culture media.1. Prepare Fresh Solutions: Always prepare the final aqueous dilution immediately before adding it to your assay. 2. pH Control: Ensure your final assay buffer is within a stable pH range (6.0-7.5). If using cell culture media (often pH 7.4-8.2), minimize the time the compound spends in the media before the assay endpoint. 3. Perform a Stability Check: Use HPLC to analyze a sample of your working solution at the beginning and end of your experiment's duration to quantify any degradation.
Appearance of a new, unexpected peak in my HPLC or LC-MS chromatogram. Formation of a Degradation Product: This new peak is likely the hydrolysis product, 1-(3-methoxyphenyl)urea, or another derivative.1. Characterize the Peak: If possible, use mass spectrometry (MS) to determine the mass of the unknown peak. The expected mass for 1-(3-methoxyphenyl)urea (C₈H₁₀N₂O₂) is approximately 166.18 g/mol . 2. Conduct a Forced Degradation Study: Intentionally degrade a sample of the parent compound (see Protocol below) to confirm the identity of the degradation peak. This validates your analytical method as "stability-indicating."
The prepared aqueous solution appears cloudy or forms a precipitate over time. 1. Precipitation of Free Base: If the solution pH becomes too basic, the protonated guanidinium salt can convert to the less soluble free base form. 2. Low Solubility of Degradant: The degradation product may have lower solubility in your specific solvent system than the parent compound.1. Verify and Adjust pH: Immediately measure the pH of the solution. If it is alkaline, the issue is likely free base precipitation. Discard the solution and prepare a new one in a properly buffered solvent. 2. Increase Solvency: Consider adding a small percentage of a co-solvent like ethanol or DMSO to your buffer, if compatible with your experimental system. 3. Filter the Solution: If the issue persists and pH is controlled, use a 0.22 µm syringe filter before use, but be aware this removes the precipitate and lowers the effective concentration. An HPLC purity check is advised.
Difficulty dissolving the solid compound in a buffered solution. Moisture Absorption: The solid material may be hygroscopic and have absorbed moisture, leading to clumping and slower dissolution.1. Proper Handling: Allow the container to warm to room temperature before opening to prevent condensation.[6] 2. Use Sonication: Aid dissolution by placing the vial in a bath sonicator for short intervals. 3. Gentle Warming: Briefly warm the solution (e.g., to 37°C) to increase solubility, but do not overheat as this can accelerate degradation.[7] Cool to room temperature before use.
Degradation Pathway Overview

The primary hydrolytic degradation pathway is illustrated below. This reaction is significantly accelerated by the presence of hydroxide ions (OH⁻).

G A This compound C 1-(3-Methoxyphenyl)urea A->C Hydrolysis (Catalyzed by H⁺ or OH⁻) B Water (H₂O) D Ammonia (NH₃)

Caption: Primary hydrolytic degradation pathway.

Part 3: Key Experimental Protocols

Adherence to robust, standardized protocols is the best defense against compound degradation.

Protocol 1: Preparation of a Stable Primary Stock Solution (10 mM in DMSO)

This protocol describes the creation of a long-term stock solution.

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of solid in a clean, dry weighing vessel. (For 1 mL of a 10 mM solution of a hydrochloride salt with MW ~201.65 g/mol , you would need 2.02 mg).

  • Dissolution: Transfer the solid to a sterile, amber glass vial. Add the required volume of anhydrous, molecular biology-grade DMSO.

  • Mixing: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol 2: General Method for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound hydrochloride in a 50:50 mixture of methanol and water.

  • Establish Stress Conditions (in separate vials):

    • Control: Stock solution stored at 4°C, protected from light.

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 2-4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24-48 hours.

  • Analysis: Analyze all samples (including the control) by a suitable method, typically reverse-phase HPLC with UV detection.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the area of the parent peak and the appearance of new peaks. The goal is to achieve partial (10-30%) degradation, not complete loss of the parent compound.

Troubleshooting Workflow Diagram

Use this logical workflow to diagnose stability-related issues in your experiments.

G start Inconsistent or Unexpected Experimental Results check_solution Is the aqueous working solution > 8 hours old or stored improperly? start->check_solution check_hplc Do you see new peaks or a reduced parent peak in HPLC analysis? check_solution->check_hplc No action_remake Action: Prepare fresh solution immediately before use from a frozen stock. check_solution->action_remake Yes check_ph Is the solution pH outside the optimal 6.0-7.5 range? check_hplc->check_ph No action_validate Action: Validate analytical method using a forced degradation study. check_hplc->action_validate Yes other_issue Root Cause: Likely other experimental variable (e.g., reagents, cell passage) check_ph->other_issue No action_buffer Action: Use a well-buffered system. Verify final assay pH. check_ph->action_buffer Yes degradation_likely Root Cause: Compound Degradation action_remake->degradation_likely action_buffer->degradation_likely action_validate->degradation_likely

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Navigating Off-Target Effects of 1-(3-Methoxyphenyl)guanidine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-(3-Methoxyphenyl)guanidine. This guide is designed to provide expert advice and actionable troubleshooting strategies to help you identify, understand, and mitigate potential off-target effects in your cellular assays. Given the limited specific literature on this compound, this document integrates established principles of drug discovery with known pharmacological properties of the broader class of guanidinium-containing molecules to ensure scientific rigor.

Introduction: The Challenge of Off-Target Effects

The guanidinium group, being protonated at physiological pH, can engage in hydrogen bonding and electrostatic interactions with various biological macromolecules, including enzymes and receptors.[5][6] This promiscuity necessitates a proactive and rigorous approach to validating that the observed cellular response is indeed due to the modulation of the primary target of interest.

Part 1: Proactive Experimental Design to De-risk Off-Target Effects

A well-designed experiment is the first line of defense against misleading data. Before initiating high-throughput screens or extensive cellular assays with this compound, consider the following strategies to build a self-validating experimental system.

Q1: How can I proactively control for potential off-target effects of this compound in my initial experiments?

A1: A multi-pronged approach is essential for robust target validation. This involves a combination of genetic and chemical methods to confirm that the observed phenotype is a direct result of modulating your target of interest.

Key Strategies:

  • Genetic Target Validation: The most direct way to confirm on-target activity is to demonstrate that the compound has no effect when the target is absent.

    • CRISPR/Cas9 Knockout: Generate a cell line where the gene encoding your target protein is knocked out.[4][7][8] If this compound is acting on-target, its effect should be abolished in the knockout cell line compared to the wild-type.

    • siRNA/shRNA Knockdown: Transiently reduce the expression of your target protein using RNA interference.[3][9][10] A diminished response to the compound upon target knockdown provides strong evidence for on-target activity.

  • Chemical Controls: Employing appropriate chemical controls is vital for distinguishing specific from non-specific effects.

    • Structurally Related Inactive Control: If available, use a close structural analog of this compound that is known to be inactive against your target. This control should ideally share similar physicochemical properties to account for non-specific effects like membrane disruption or aggregation.

    • Dose-Response Analysis: A clear and saturable dose-response curve is indicative of a specific interaction with a target, whereas a linear or irregular curve may suggest off-target or non-specific effects.

  • Orthogonal Assays: Corroborate your findings using multiple, distinct assay formats that measure different aspects of the same biological pathway. For example, if you are studying enzyme inhibition, complement a biochemical assay with a cell-based assay that measures a downstream signaling event.

Part 2: Troubleshooting Guide for Unexpected Results

Unexpected or inconsistent results are common in cellular assays and can often be the first indication of off-target effects. This section provides a systematic approach to troubleshooting these issues.

Q2: My dose-response curve for this compound is non-sigmoidal and shows toxicity at high concentrations. What could be the cause?

A2: A non-sigmoidal dose-response curve, often accompanied by cytotoxicity, is a classic hallmark of off-target effects or compound-specific issues. Here's a breakdown of potential causes and how to investigate them:

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation at high concentrations.- Measure the solubility of this compound in your assay buffer.
Non-specific Cytotoxicity - Run a counter-screen using a cell line that does not express your target of interest.- Employ a different cytotoxicity assay (e.g., measure LDH release in addition to a metabolic assay like MTT) to rule out assay-specific artifacts.
Off-Target Engagement - Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct engagement of your intended target in intact cells.[11][12][13]- If off-target effects are suspected, consider proteome-wide profiling techniques to identify other potential binding partners.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[11][12][13] It is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Part 3: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound and the interpretation of experimental data.

Q3: What are the likely off-targets for a guanidinium-containing compound like this compound?

A3: The guanidinium group is a common motif in molecules that interact with a variety of biological targets.[3][4] While specific off-targets for this compound are not well-documented, the chemical properties of the guanidinium group suggest potential interactions with:

  • Ion Channels: Guanidine and its derivatives are known to modulate the activity of voltage-gated potassium channels.[14]

  • Transporters: The positive charge of the guanidinium group can facilitate interactions with transporters, including the Na+/H+ exchanger.[3]

  • Enzymes with Anionic Pockets: The guanidinium group can form strong hydrogen bonds and salt bridges with carboxylate groups in the active sites of enzymes.

  • Nitric Oxide Synthase (NOS): Some guanidine-containing compounds are known to inhibit NOS.[3]

Q4: I've confirmed on-target activity with CRISPR/Cas9 knockout, but I still observe a residual effect of this compound in the knockout cells. What does this mean?

A4: This is a strong indication of polypharmacology, where the compound interacts with more than one target. The residual effect in the knockout cells is likely due to the engagement of one or more off-targets. In this scenario, it is crucial to characterize these off-target interactions to fully understand the compound's cellular effects. Techniques such as affinity-based protein profiling or computational predictions can help identify these additional targets.

Q5: Are there any "inactive" ingredients or excipients in my formulation of this compound that could be causing biological effects?

A5: This is an important and often overlooked consideration. Excipients, which are generally considered inert, can sometimes have their own biological activities. It is essential to know the full composition of your compound formulation. If you are dissolving a solid form of this compound, ensure that the solvent (e.g., DMSO) concentration is consistent across all experimental conditions and is at a level that does not induce cellular effects on its own. If you are using a pre-formulated solution, try to obtain information from the supplier about the excipients used.

Part 4: Experimental Protocols

Protocol 1: siRNA-mediated Target Knockdown for On-Target Validation

This protocol provides a general framework for using siRNA to validate the on-target effects of this compound.

Materials:

  • Cell line of interest

  • siRNA targeting your gene of interest (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • This compound

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute siRNA in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for target protein knockdown. The optimal time should be determined empirically.

  • Compound Treatment: Add this compound at various concentrations to both the target siRNA-treated and control siRNA-treated cells.

  • Assay Readout: After the desired treatment duration, perform your cellular assay to measure the phenotypic response.

  • Data Analysis: Compare the dose-response curves between the target siRNA-treated and control siRNA-treated cells. A rightward shift in the EC50 or a reduction in the maximal effect in the target siRNA-treated cells indicates on-target activity.

Caption: Workflow for siRNA-mediated target validation.

Conclusion

Addressing the potential for off-target effects is a critical aspect of rigorous scientific research. For a compound like this compound, where specific target information is sparse, a systematic and multi-faceted approach to target validation is paramount. By employing the proactive strategies, troubleshooting workflows, and validation protocols outlined in this guide, researchers can build a more complete and accurate understanding of the cellular effects of this compound, ultimately leading to more reliable and translatable scientific discoveries.

References

Overcoming challenges in the purification of 1-(3-Methoxyphenyl)guanidine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(3-Methoxyphenyl)guanidine

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this highly polar and basic molecule. Our goal is to provide practical, experience-driven solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The purification of aryl guanidines like this compound presents a significant challenge due to the strong basicity of the guanidino functional group (pKa ≈ 13.5) and its resulting high polarity. These properties lead to problematic interactions with standard purification media and difficulties in achieving high-purity crystalline material. This guide offers troubleshooting strategies and answers to frequently asked questions to streamline your purification workflow.

Section 1: Troubleshooting Column Chromatography

The high basicity of the guanidine moiety causes strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel, leading to significant tailing, poor resolution, and low recovery.

Q1: My compound is streaking badly or not eluting from a standard silica gel column. Why is this happening and what can I do?

This is the most common issue encountered. The free base form of your guanidine is a strong organic base that interacts powerfully with the acidic surface of silica gel. This leads to a non-ideal chromatographic process dominated by acid-base interactions rather than polarity-based partitioning.

The Causality: Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic. Your basic guanidine compound gets protonated and binds ionically to the deprotonated silanol groups (silanoxides, SiO⁻), effectively getting stuck on the column. Eluents of low or moderate polarity are often insufficient to break this interaction and elute the compound.

The Solution: The key is to mitigate the silica-guanidine interaction. This can be achieved by either modifying the mobile phase to compete with the interaction or by choosing a different stationary phase altogether.

The following decision tree can guide your choice of purification strategy based on available resources and the nature of your impurities.

chromatography_strategy start Crude this compound silica_check Is standard silica gel the only option? start->silica_check silica_yes Modify Mobile Phase silica_check->silica_yes Yes silica_no Select Alternative Stationary Phase silica_check->silica_no No add_base Add a basic modifier (e.g., NH4OH, Et3N) to the eluent. silica_yes->add_base phase_choice Which phase is available? silica_no->phase_choice alumina Basic Alumina phase_choice->alumina Alumina amine_silica Amine-Functionalized Silica phase_choice->amine_silica Amine-Si reverse_phase Reversed-Phase (C18) phase_choice->reverse_phase C18 crystallization_workflow start Purified, Amorphous This compound dissolve Dissolve in a minimal amount of a 'good' solvent (e.g., Methanol, Isopropanol) start->dissolve add_anti Slowly add 'anti-solvent' (e.g., Ethyl Acetate, MTBE) until persistent cloudiness appears dissolve->add_anti check_oil Did the compound 'oil out'? add_anti->check_oil oil_yes Warm the solution gently to redissolve the oil. Add a small amount of the 'good' solvent. check_oil->oil_yes Yes oil_no Allow the solution to stand undisturbed at room temp or cool slowly. check_oil->oil_no No oil_yes->add_anti crystals Collect crystals by filtration oil_no->crystals

Technical Support Center: Minimizing Variability in Bioassays with 1-(3-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize variability in bioassays involving 1-(3-Methoxyphenyl)guanidine (1-3-MPG). Our focus is on providing practical, scientifically grounded solutions to common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the use of this compound in bioassays.

Q1: What is this compound and what are its key properties?

A1: this compound, with the chemical formula C8H11N3O, is an organic compound.[1][2] It is a white solid that is used in various research applications, including pharmaceutical development and biochemical research.[3] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 57004-60-1[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance White solid[3]
Storage 0-8 °C, protected from moisture and light[3][4]
Q2: What are the most common sources of variability in bioassays?

A2: Bioassay variability can arise from multiple sources. Identifying and controlling these is crucial for obtaining reliable results.[5][6] Key sources include:

  • Analyst-to-analyst variation: Differences in technique and experience between operators can introduce variability.[7]

  • Reagent stability and handling: Improper storage and handling of reagents, including 1-3-MPG, can lead to degradation and inconsistent performance.

  • Environmental factors: Fluctuations in temperature and humidity can affect assay performance.

  • Plate location effects: Variations across a 96-well plate can lead to systematic errors.[8]

  • Inherent biological variation: The biological systems used in assays (e.g., cells, enzymes) naturally have some level of variability.

Q3: How does the guanidine group in 1-3-MPG influence its behavior in bioassays?

A3: The guanidine group is a strong base that is typically protonated at physiological pH, forming a guanidinium ion.[9][10] This positive charge allows it to interact with negatively charged molecules such as phosphates, sulfates, and carboxylates through hydrogen bonding.[11] These interactions can be critical for the compound's biological activity but can also lead to non-specific binding and other sources of variability if not properly controlled.

Q4: What are the initial steps I should take to troubleshoot unexpected variability in my assay?

A4: When faced with unexpected variability, a systematic approach is key.[12]

  • Verify Reagent Quality: Ensure that your 1-3-MPG and other critical reagents are of high purity and have been stored correctly.[12][13]

  • Review Protocol Execution: Carefully re-examine your protocol to identify any potential deviations or inconsistencies in execution.[13]

  • Run Controls: Include appropriate positive and negative controls to help pinpoint the source of the issue.

  • Perform a Test Standard Curve: This can help confirm that the reagents are performing as expected.[13]

II. Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter.

Issue 1: Inconsistent results between assay plates.
  • Potential Cause 1: Inconsistent preparation of 1-3-MPG working solutions.

    • Explanation: Guanidinium compounds can be hygroscopic. Inconsistent weighing or dilution can lead to variations in the final concentration of your working solution.

    • Solution:

      • Always equilibrate the 1-3-MPG container to room temperature before opening to prevent condensation.

      • Use a calibrated analytical balance and prepare a stock solution in a suitable solvent.

      • Prepare fresh working solutions for each experiment from the stock solution.

  • Potential Cause 2: Plate-to-plate temperature variations.

    • Explanation: Even minor temperature differences between plates during incubation can significantly impact reaction rates and cellular responses.[5][6]

    • Solution:

      • Ensure your incubator provides uniform temperature distribution.

      • Allow plates to equilibrate to the assay temperature before adding reagents.[13]

  • Potential Cause 3: Edge effects on microplates.

    • Explanation: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability.

    • Solution:

      • Avoid using the outer wells for critical samples. Fill them with buffer or media instead.

      • Use plate sealers to minimize evaporation.

Issue 2: High background signal or non-specific activity.
  • Potential Cause 1: Non-specific binding of 1-3-MPG.

    • Explanation: The positively charged guanidinium group can interact non-specifically with negatively charged surfaces, such as plasticware or cellular components.

    • Solution:

      • Include a blocking agent (e.g., bovine serum albumin) in your assay buffer to reduce non-specific binding.

      • Consider using low-binding microplates.

  • Potential Cause 2: Contamination of reagents or samples.

    • Explanation: Microbial or chemical contamination can interfere with the assay chemistry and lead to false signals.

    • Solution:

      • Use sterile techniques and filtered pipette tips.

      • Ensure all buffers and solutions are prepared with high-purity water.

Issue 3: Poor dose-response curve.
  • Potential Cause 1: Incorrect concentration range of 1-3-MPG.

    • Explanation: If the concentration range is too high or too low, you may not observe a proper dose-response relationship.

    • Solution:

      • Perform a preliminary experiment with a wide range of 1-3-MPG concentrations to determine the optimal range for your assay.

  • Potential Cause 2: Degradation of 1-3-MPG.

    • Explanation: Guanidine compounds can be susceptible to degradation, especially at non-optimal pH or in the presence of certain reactive species.

    • Solution:

      • Prepare fresh solutions of 1-3-MPG for each experiment.

      • Be mindful of the pH of your assay buffer, as it can affect the stability and protonation state of the guanidine group.[14]

Experimental Workflow for Minimizing Variability

The following diagram illustrates a systematic workflow for reducing variability in your bioassays.

Assay_Variability_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Reagent_QC Reagent QC (Purity, Storage) Protocol_Opt Protocol Optimization (Concentration, Incubation) Reagent_QC->Protocol_Opt Analyst_Training Analyst Training (Pipetting, Technique) Protocol_Opt->Analyst_Training Plate_Layout Consistent Plate Layout (Avoid Edge Effects) Analyst_Training->Plate_Layout Env_Control Environmental Control (Temperature, Humidity) Plate_Layout->Env_Control Data_Acquisition Consistent Data Acquisition Env_Control->Data_Acquisition Statistical_Analysis Appropriate Statistical Analysis Data_Acquisition->Statistical_Analysis QC_Metrics Implement QC Metrics (e.g., Z-factor) Statistical_Analysis->QC_Metrics QC_Metrics->Reagent_QC Feedback Loop

Caption: A systematic workflow for minimizing bioassay variability.

III. Advanced Topics

Understanding the Mechanism of Action

The biological activity of guanidine-containing compounds often involves their interaction with specific cellular targets. For example, some guanidine derivatives have been shown to act as inhibitors of voltage-gated potassium channels or as ligands for neuropeptide receptors.[15][16] Understanding the specific mechanism of action of 1-3-MPG in your assay system can provide valuable insights for troubleshooting and optimization.

Impact of Counter-ions

If 1-3-MPG is used as a salt (e.g., hydrochloride or sulfate), the counter-ion can influence its properties and behavior in solution. For instance, different guanidinium salts can have varying effects on protein stability.[17][18] Be aware of the specific salt form you are using and consider its potential impact on your assay.

Signaling Pathway Considerations

If your bioassay involves a cellular signaling pathway, it is important to understand how 1-3-MPG might be affecting it. The following diagram illustrates a generic signaling pathway that could be modulated by a guanidine-containing compound.

Signaling_Pathway Compound 1-3-MPG Receptor Receptor Compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Technical Support Center: Crystallization of 1-(3-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of 1-(3-Methoxyphenyl)guanidine. The information provided synthesizes established crystallization principles with practical, field-proven troubleshooting strategies to ensure the reliable formation of high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful crystallization of this compound?

The choice of solvent is the single most critical factor.[1] An ideal solvent for crystallization should dissolve this compound completely at an elevated temperature but poorly at lower temperatures.[1][2][3] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling. Given the polar nature of the guanidine group, solvents like alcohols (ethanol, isopropanol) or alcohol/water mixtures are often good starting points.[4][5]

Q2: My compound is not crystallizing at all, even after cooling. What should I do?

If no crystals form, the solution is likely not sufficiently supersaturated, or the energy barrier for nucleation is too high.[1][6] Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1][7]

  • Seeding: Add a tiny, pure crystal of this compound to the supersaturated solution. This "seed" crystal acts as a template, bypassing the initial nucleation barrier and promoting controlled crystal growth.[1][6]

  • Concentration: Slowly evaporate a portion of the solvent to increase the solute concentration, thereby inducing supersaturation.[1][6]

  • Further Cooling: Place the solution in an ice bath or refrigerator to further decrease the compound's solubility.[1][8]

Q3: My compound has "oiled out," forming a liquid layer instead of solid crystals. What does this mean?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][9] This typically happens for one of two reasons:

  • The melting point of your compound (or a solvated form) is lower than the temperature of the solution at the point of saturation.[1][10]

  • The presence of significant impurities can depress the melting point of the compound, leading to the formation of an oil.[10][11][12] Rapid cooling can also contribute to this phenomenon by not allowing sufficient time for orderly crystal lattice formation.[1][13]

Q4: How pure does my crude this compound need to be before attempting crystallization?

While crystallization is a purification technique, starting with material that is at least 80-90% pure is advisable.[1] High concentrations of impurities can interfere with the crystallization process in several ways: they can inhibit crystal growth, become trapped within the crystal lattice, or lower the compound's melting point, leading to oiling out.[12][14] If the crude material is highly impure, a preliminary purification step, such as column chromatography, may be necessary before attempting crystallization.[15]

Q5: Is it better to use a single solvent or a solvent mixture?

A single solvent system is often preferred for its simplicity. However, when a single ideal solvent cannot be found, a two-solvent system (solvent/anti-solvent) is a powerful alternative.[3][16] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "anti-solvent" in which the compound is poorly soluble. This carefully controlled decrease in solubility induces crystallization.[6] For a polar compound like this compound, a potential solvent pair could be ethanol (good solvent) and water or hexane (anti-solvents).[7]

Troubleshooting & Optimization Guide

This section provides in-depth solutions to specific problems you may encounter during the crystallization of this compound.

Problem 1: "Oiling Out" - Compound Separates as a Liquid
  • Causality: This kinetic phenomenon occurs when the rate of desolvation and phase separation exceeds the rate of nucleation and crystal lattice formation. High supersaturation, rapid cooling, or the presence of impurities that lower the compound's melting point are common causes.[10][11][13]

  • Immediate Protocol:

    • Reheat the mixture until the oil completely redissolves into a homogeneous solution.

    • Add a small amount of additional hot solvent (typically 10-20% more volume) to decrease the supersaturation level.[1][11]

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[3]

    • If possible, add a seed crystal once the solution has cooled slightly but before oiling out occurs again.[13]

  • Prevention Strategy:

    • Slower Cooling: Ensure a slow, controlled cooling rate to give molecules adequate time to orient into a crystal lattice.[2][11]

    • Solvent Choice: Select a solvent with a lower boiling point. Oiling out is more likely if the boiling point of the solvent is higher than the melting point of the solute.[10]

    • Purity: Begin with higher purity starting material to minimize melting point depression.[11][12]

G start Oiling Out Observed (Liquid Layer Forms) reheat Reheat Solution Until Homogeneous start->reheat add_solvent Add More Hot Solvent (10-20% Volume Increase) reheat->add_solvent slow_cool Cool Solution Slowly (Insulate Flask) add_solvent->slow_cool seed Introduce Seed Crystal (If Available) slow_cool->seed observe Observe for Crystal Formation seed->observe success Successful Crystallization observe->success Crystals Form fail Oiling Out Persists observe->fail Oil Reforms reassess Re-evaluate: - Solvent System - Purity of Compound fail->reassess

Caption: Workflow for addressing an oiling out event.

Problem 2: No Crystals Form Upon Cooling
  • Causality: The solution has not reached a sufficient level of supersaturation, or the activation energy for nucleation has not been overcome.[1][6] Essentially, the molecules have not been sufficiently "pushed" to organize into a solid.

  • Troubleshooting Protocols:

    • Induce Nucleation by Scratching: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic glass fragments provide a surface for crystals to begin forming.[7]

    • Seeding: Add one or two small, pure crystals of this compound. This provides a pre-formed template for crystal growth.[6]

    • Anti-Solvent Addition: If using a single-solvent system, you can try slowly adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until persistent cloudiness appears, then reheat slightly to clarify and cool slowly.[6]

    • Concentrate and Cool: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Once at room temperature, place the flask in an ice bath to maximize the chance of precipitation.[1][7]

G start No Crystals Form After Cooling to RT scratch Scratch Inner Flask Surface with Glass Rod start->scratch seed Add a Seed Crystal scratch->seed No success Crystals Form scratch->success Yes concentrate Reduce Solvent Volume (Slow Evaporation) seed->concentrate No seed->success Yes anti_solvent Add Anti-Solvent (Dropwise) concentrate->anti_solvent No concentrate->success Yes deep_cool Cool to Lower Temp (Ice Bath / Refrigerator) anti_solvent->deep_cool No anti_solvent->success Yes deep_cool->success Yes

Caption: Troubleshooting workflow when no crystals appear.

Problem 3: Poor Crystal Quality or Low Yield
  • Causality:

    • Poor Quality (small/needle-like): Often caused by excessively rapid crystal nucleation and growth, which can be triggered by cooling too quickly or having a solution that is too concentrated.[1][6] Impurities can also disrupt the crystal lattice, leading to poor crystal habits.[12]

    • Low Yield: Typically results from using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures, or from filtering the crystals before crystallization is complete.[1][4]

  • Optimization Strategies:

IssueRecommended ActionScientific Rationale
Poor Crystal Quality 1. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath.[2][11] 2. Use slightly more solvent to reduce the initial level of supersaturation. 3. Try a different solvent system. The interaction between the solvent and the crystal faces can influence crystal habit.Slower growth allows for more selective incorporation of molecules into the crystal lattice, excluding impurities and resulting in larger, more ordered crystals.[2]
Low Yield 1. Use the minimum amount of hot solvent required to fully dissolve the compound.[11][17] 2. Ensure complete cooling. After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes before filtering.[4] 3. Concentrate the mother liquor (the leftover solution after filtration) and cool it again to recover a second crop of crystals.[1][4]Maximizing the concentration of the solute in the cold solution ensures that the maximum amount of product precipitates out, thereby increasing the isolated yield.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) while swirling until the solid completely dissolves.[2] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[4][7] Crystal formation should be observed during this stage.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[4][17]

  • Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly and persistently cloudy.[3] This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility. If needed, cool further in an ice bath.

  • Isolation & Drying: Follow steps 4-6 from the Standard Cooling Recrystallization protocol.

References

Technical Support Center: Best Practices for Long-Term Storage of 1-(3-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methoxyphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental success.

Introduction

This compound is a substituted guanidine derivative with significant potential in pharmaceutical and agrochemical research. The guanidine moiety is a key functional group in many biologically active compounds.[1] The stability of this compound is crucial for obtaining reliable and reproducible experimental results. This guide provides the best practices for its long-term storage, drawing from the general chemistry of guanidines and specific recommendations for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 0-8°C.[2] It is essential to keep the container tightly sealed to protect the compound from moisture and atmospheric carbon dioxide, as guanidines are strong bases and can react with CO2.

Q2: How does humidity affect the stability of this compound?

A2: Guanidines are susceptible to hydrolysis, a process that can be accelerated by the presence of moisture, especially under alkaline conditions.[3][4] Hydrolysis of the guanidine group typically leads to the formation of the corresponding urea and amine.[5] Therefore, it is critical to store this compound in a desiccated environment to minimize degradation.

Q3: Is this compound sensitive to light?

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound should remain stable for an extended period. However, it is advisable to perform a purity check if the compound has been in storage for a long time or if there are any visual signs of degradation.

Q5: Should I store this compound under an inert atmosphere?

A5: While not always mandatory for solid compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an extra layer of protection against atmospheric moisture and carbon dioxide. This is particularly recommended for high-purity samples or for very long-term storage.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound, potentially indicating improper storage or degradation.

Observed Issue Potential Cause Recommended Action
Change in Appearance (e.g., discoloration, clumping) Absorption of moisture, leading to hydrolysis or physical changes.1. Do not use the compound if significant changes are observed. 2. If the change is minor, a purity reassessment (e.g., by HPLC, NMR) is recommended before use.[7] 3. Ensure the container is properly sealed and consider storing it in a desiccator.
Difficulty in Dissolving the Compound The compound may have absorbed moisture and agglomerated, or it may have degraded to a less soluble impurity.1. Gently grind the material to a fine powder before attempting to dissolve it. 2. Use sonication or gentle warming to aid dissolution. 3. If solubility issues persist, it may be a sign of degradation, and a purity check is advised.[7]
Inconsistent Experimental Results The compound may have degraded, leading to a lower effective concentration or the presence of interfering impurities.1. Verify the purity of the stored compound using an appropriate analytical method (see Q6 in FAQs). 2. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments.
pH of the solution is lower than expected Absorption of atmospheric CO2 by the basic guanidine group, forming a carbonate salt.1. Prepare solutions fresh before use. 2. If possible, handle the solid and prepare solutions in a glovebox or under an inert atmosphere.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the standard operating procedure for the long-term storage of this compound to maintain its purity and stability.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Desiccator with a suitable desiccant (e.g., silica gel)

  • Inert gas (Argon or Nitrogen) source (optional)

  • Refrigerator (0-8°C)

Procedure:

  • Initial Inspection: Upon receipt, visually inspect the compound for any signs of degradation or contamination.

  • Container Selection: If the compound is not already in a suitable container, transfer it to a clean, dry amber glass vial with a PTFE-lined cap to protect it from light and ensure an airtight seal.

  • Inert Atmosphere (Optional but Recommended): If available, gently flush the headspace of the vial with a stream of dry argon or nitrogen before sealing the cap. This will displace any moisture and oxygen.

  • Sealing: Tightly seal the vial to prevent the ingress of moisture and air.

  • Desiccation: Place the sealed vial inside a desiccator containing a fresh or regenerated desiccant.

  • Refrigeration: Store the desiccator in a refrigerator maintained at 0-8°C.[2]

  • Documentation: Clearly label the vial with the compound name, date of receipt, and storage conditions. Maintain a log of when the container is opened and closed.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound. Method optimization and validation will be required.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Acid for pH adjustment (e.g., phosphoric acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile. A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile. The aromatic nature of the compound suggests it will be detectable by UV, likely around 254 nm.[8]

  • Standard Solution Preparation: Accurately weigh a small amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Prepare a solution of the stored this compound in the mobile phase at a concentration similar to one of the working standards.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Compare the chromatogram of the stored sample with that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram may indicate degradation.

Visualization of Storage Workflow

The following diagram illustrates the decision-making process for the long-term storage of this compound.

storage_workflow start Receive this compound initial_inspection Visual Inspection (Color, Clumping) start->initial_inspection is_suitable Is original packaging suitable for long-term storage? initial_inspection->is_suitable repackage Repackage in Amber Vial with PTFE-lined Cap inert_atmosphere Flush with Inert Gas (Argon or Nitrogen) repackage->inert_atmosphere is_suitable->repackage No is_suitable->inert_atmosphere Yes seal_desiccate Tightly Seal Vial and Place in Desiccator inert_atmosphere->seal_desiccate refrigerate Store in Refrigerator (0-8°C) seal_desiccate->refrigerate documentation Label and Document refrigerate->documentation

Caption: Decision workflow for the proper storage of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-(3-Methoxyphenyl)guanidine and Other Known Inhibitors in the Context of Acid-Sensing Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Acid-Sensing Ion Channels

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels predominantly expressed in the nervous system. Their activation by extracellular acidification is implicated in a range of physiological and pathological processes, including pain perception, synaptic plasticity, fear, and neuronal injury following ischemic events like stroke.[1][2] This central role has positioned ASICs as a compelling therapeutic target for a variety of neurological disorders. The guanidine moiety is a key structural feature in several known ASIC inhibitors, suggesting that novel guanidine derivatives, such as 1-(3-Methoxyphenyl)guanidine, hold promise as modulators of ASIC activity. This guide provides a comparative analysis of the potential efficacy of this compound against well-characterized ASIC inhibitors, supported by a review of established experimental data and methodologies.

While direct experimental data on the inhibitory activity of this compound on ASICs is not yet publicly available, its structural characteristics allow for an informed comparison with other guanidine-containing compounds and established ASIC inhibitors. This guide will delve into the mechanism of action of known inhibitors, present their efficacy data, and detail the experimental protocols required to assess the inhibitory potential of new chemical entities like this compound.

Comparative Efficacy of Known ASIC Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response of the target (e.g., ion channel current) by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the efficacy of several well-characterized ASIC inhibitors.

InhibitorTarget ASIC Subtype(s)IC50 ValueSource(s)
Amiloride Non-selective~10 - 50 µM[3]
Benzamil ASIC1a~2.40 µM (in cortical neurons)[4][5]
Diminazene Potent on ASIC1b and ASIC3~0.3 µM (in hippocampal neurons)[6]
Psalmotoxin 1 (PcTx1) Highly selective for ASIC1a~0.9 nM[7]
A-317567 Non-selective~2 - 30 µM[3]

Analysis of Inhibitor Potency:

  • Psalmotoxin 1 (PcTx1) , a peptide toxin from tarantula venom, stands out as the most potent and selective inhibitor of ASIC1a, with an IC50 in the nanomolar range.[7] Its high specificity makes it an invaluable research tool for dissecting the role of ASIC1a in various physiological and pathological processes.

  • Amiloride and its analog Benzamil are small molecule inhibitors. While amiloride is non-selective with a modest potency, the addition of a benzyl group in benzamil significantly enhances its inhibitory activity against ASIC1a.[4][5]

  • Diminazene , a diarylamidine, demonstrates potent inhibition of ASICs, particularly subtypes prevalent in sensory neurons, highlighting the potential for developing potent non-peptide inhibitors.[6]

  • A-317567 represents another class of small molecule inhibitors with efficacy comparable to amiloride.[3]

Based on the structure-activity relationships of guanidine derivatives, it is plausible that this compound will exhibit inhibitory activity against ASICs. The presence of the methoxyphenyl group could influence its binding affinity and subtype selectivity. Its efficacy is anticipated to be within the micromolar range, similar to other small molecule guanidine-based inhibitors. Definitive determination of its IC50 value requires experimental validation using the protocols outlined below.

Signaling Pathways and Mechanism of Action

ASICs are activated by a drop in extracellular pH, leading to an influx of cations (primarily Na+ and, in the case of ASIC1a, Ca2+) into the neuron. This cation influx causes membrane depolarization, which can trigger action potentials and downstream signaling cascades. In pathological conditions such as stroke, excessive activation of ASICs, particularly the Ca2+-permeable ASIC1a, contributes to excitotoxicity and neuronal cell death.[2]

Inhibitors of ASICs can act through various mechanisms:

  • Pore Blockade: Some inhibitors, like amiloride, are thought to physically occlude the ion channel pore, preventing the passage of ions.

  • Allosteric Modulation: Other inhibitors may bind to a site on the channel distinct from the pore, inducing a conformational change that either prevents channel opening or promotes a desensitized (non-conducting) state. Psalmotoxin 1, for instance, is a gating modifier that increases the channel's affinity for H+, effectively shifting it into a desensitized state at physiological pH.[7]

The following diagram illustrates the central role of ASIC1a in acidosis-mediated neuronal injury and the points of intervention for inhibitors.

ASIC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acidosis Acidosis ASIC1a ASIC1a Channel Acidosis->ASIC1a Activates Na_Ca_Influx Na+ / Ca2+ Influx ASIC1a->Na_Ca_Influx Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Excitotoxicity Excitotoxicity & Neuronal Injury Depolarization->Excitotoxicity Inhibitors ASIC Inhibitors (e.g., this compound) Inhibitors->ASIC1a Blocks

Caption: Signaling pathway of ASIC1a activation by acidosis and inhibition.

Experimental Protocols for Efficacy Determination

The gold-standard technique for characterizing the efficacy of ion channel inhibitors is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion currents flowing through the channels in the membrane of a single cell.

Workflow for Assessing Inhibitor Potency

The following diagram outlines the typical workflow for determining the IC50 of a test compound like this compound.

Ephys_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Culture cells expressing target ASIC subtype Plating Plate cells on coverslips for recording Cell_Culture->Plating Patch Establish whole-cell patch-clamp configuration Plating->Patch pH_Application Apply acidic solution (e.g., pH 6.0) to evoke ASIC current Patch->pH_Application Inhibitor_Application Co-apply acidic solution with varying concentrations of inhibitor pH_Application->Inhibitor_Application Data_Acquisition Record peak current amplitude Inhibitor_Application->Data_Acquisition Normalization Normalize inhibited currents to control current Data_Acquisition->Normalization Dose_Response Plot normalized current vs. inhibitor concentration Normalization->Dose_Response IC50_Calculation Fit data with a dose-response curve to determine IC50 Dose_Response->IC50_Calculation

Caption: Workflow for IC50 determination using patch-clamp electrophysiology.

Detailed Step-by-Step Methodology
  • Cell Culture and Transfection:

    • HEK293 or CHO cells are commonly used as they have low endogenous ion channel expression.

    • Cells are transiently transfected with plasmids encoding the specific human or rodent ASIC subtype of interest (e.g., ASIC1a).

    • A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.

  • Electrophysiological Recording:

    • Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with an external solution at a physiological pH (e.g., 7.4).

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution and used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the total membrane current.

    • The cell is held at a negative holding potential (e.g., -60 mV).

  • Current Evocation and Inhibition:

    • A rapid perfusion system is used to switch the external solution to one with an acidic pH (e.g., pH 6.0) to activate the ASICs, evoking an inward current.

    • After a stable baseline current is established, the acidic solution containing a known concentration of the test inhibitor (e.g., this compound) is applied.

    • The peak amplitude of the inward current in the presence of the inhibitor is measured.

    • This process is repeated for a range of inhibitor concentrations to generate a dose-response curve.

  • Data Analysis:

    • The peak current amplitude at each inhibitor concentration is normalized to the control current amplitude (in the absence of the inhibitor).

    • The normalized data is plotted against the logarithm of the inhibitor concentration.

    • The resulting data points are fitted with a sigmoidal dose-response equation (e.g., the Hill equation) to calculate the IC50 value.

Conclusion and Future Directions

While direct experimental validation is pending, the structural similarity of this compound to known ASIC inhibitors strongly suggests its potential as a modulator of these channels. A thorough investigation of its efficacy and subtype selectivity using the detailed electrophysiological protocols described herein is a critical next step. Such studies will not only elucidate the pharmacological profile of this specific compound but also contribute to the broader understanding of the structure-activity relationships of guanidine-based ASIC inhibitors. The development of novel, potent, and selective ASIC inhibitors is a promising avenue for therapeutic intervention in a range of neurological diseases characterized by acidosis, and this compound represents a valuable candidate for further exploration in this endeavor.

References

A Comparative Guide to Validating Target Engagement of Novel IDO1 Inhibitors in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenate 1 (IDO1) has emerged as a critical checkpoint inhibitor. By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, leading to T-cell anergy and creating an immunosuppressive shield[1][2]. Consequently, the development of small molecule inhibitors against IDO1 is an area of intense research.

This guide focuses on a hypothetical novel inhibitor, 1-(3-Methoxyphenyl)guanidine (herein referred to as 'MPG'), and provides a comprehensive framework for validating its engagement with the IDO1 target in a cellular model. We will compare its performance with Epacadostat, a well-characterized, potent, and selective IDO1 inhibitor, providing the necessary context for evaluating a new chemical entity[3][4][5].

The core principle of this guide is to establish a robust, self-validating experimental system. We will not only confirm if MPG binds to IDO1 but also quantify the functional consequence of this binding. This dual approach, combining direct biophysical evidence with a downstream functional readout, provides the highest confidence in confirming a compound's mechanism of action.

The Two Pillars of Target Engagement Validation

To rigorously validate that MPG engages and inhibits IDO1 within a cell, we will employ a two-pronged strategy:

  • Direct Target Engagement Assay: The Cellular Thermal Shift Assay (CETSA) will be used to confirm the physical binding of MPG to the IDO1 protein inside intact cells. The principle of CETSA is based on ligand-induced thermal stabilization of the target protein[6][7]. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

  • Functional Downstream Assay: We will measure the concentration of kynurenine, the metabolic product of IDO1's enzymatic activity, in the cell culture supernatant. A potent and specific inhibitor should block the conversion of tryptophan to kynurenine, leading to a dose-dependent decrease in kynurenine levels[1][8][9].

Signaling Pathway and Experimental Overview

The experimental design hinges on inducing the expression of IDO1 in a cellular model, treating the cells with our test compounds, and then assessing both direct binding and functional inhibition.

G cluster_cell Tumor Cell cluster_inhibitors Intervention IFNg IFN-γ IFNGR IFN-γ Receptor IFNg->IFNGR Binds STAT1 STAT1 IFNGR->STAT1 Activates IDO1_mRNA IDO1 mRNA STAT1->IDO1_mRNA Induces Transcription IDO1_protein IDO1 Protein IDO1_mRNA->IDO1_protein Translation Kynurenine Kynurenine IDO1_protein->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1_protein Substrate Extracellular Space Extracellular Space Kynurenine->Extracellular Space Secreted MPG MPG MPG->IDO1_protein Inhibits Epacadostat Epacadostat Epacadostat->IDO1_protein Inhibits

Caption: IFN-γ induces IDO1 expression, which converts Tryptophan to Kynurenine. Inhibitors block this step.

Experimental Methodologies

Part 1: Cell Model Preparation and IDO1 Induction

The foundation of a reliable cellular assay is a robust and reproducible cell model. HeLa cells are a suitable choice as they express negligible basal levels of IDO1 but can be stimulated to express high levels upon treatment with interferon-gamma (IFN-γ)[4][10][11][12].

Protocol: IDO1 Induction in HeLa Cells

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1x10⁶ HeLa cells into 10 cm dishes for CETSA experiments or 2x10⁴ cells per well in a 96-well plate for the kynurenine assay. Allow cells to adhere overnight.

  • Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of recombinant human IFN-γ. For negative controls, add vehicle (e.g., PBS) instead.

  • Incubation: Incubate the cells for 24-48 hours to allow for maximal IDO1 protein expression. This induction is crucial as it mimics the inflammatory tumor microenvironment where IDO1 is typically active[11][13][14].

Part 2: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target binding in a physiological context[6][7][15]. The workflow involves treating IDO1-induced cells with the compound, heating the cells across a temperature gradient, and then quantifying the amount of soluble IDO1 protein remaining.

CETSA_Workflow start IDO1-Induced HeLa Cells treat Treat with: 1. Vehicle (DMSO) 2. MPG (10 µM) 3. Epacadostat (1 µM) start->treat incubate Incubate 1 hr @ 37°C treat->incubate aliquot Aliquot cells into PCR tubes incubate->aliquot heat Heat Gradient (e.g., 45°C to 65°C) aliquot->heat lyse Lysis via Freeze-Thaw Cycles heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect analyze Analyze by Western Blot (Anti-IDO1 Ab) collect->analyze

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for IDO1

  • Compound Treatment: Treat the IFN-γ induced HeLa cells with Vehicle (0.1% DMSO), 10 µM MPG, or 1 µM Epacadostat (as a positive control) for 1 hour at 37°C.

  • Heating: After incubation, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., ranging from 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature[7][16].

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IDO1 by Western Blot using a specific anti-IDO1 antibody. An abundant housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Quantification: Densitometry is used to quantify the band intensities. The data is normalized to the intensity at the lowest temperature point (45°C) for each treatment group.

Expected Results & Interpretation

The presence of a binding ligand (MPG or Epacadostat) should stabilize the IDO1 protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This is observed as a rightward shift in the melting curve.

TreatmentApparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ vs. Vehicle)Interpretation
Vehicle (DMSO)52.1 °C-Baseline thermal stability of IDO1.
MPG (10 µM) 56.5 °C +4.4 °C Strong evidence of direct target engagement.
Epacadostat (1 µM)58.3 °C+6.2 °CConfirms assay validity (positive control).

Table 1: Hypothetical CETSA data summarizing the thermal stabilization of IDO1 upon compound treatment.

Part 3: Functional Validation via Kynurenine Measurement

Confirming that target binding translates into functional inhibition of the enzyme is paramount. We will measure the production of kynurenine in the supernatant of IDO1-induced cells treated with a dose-response of our test compounds.

Protocol: Kynurenine Inhibition Assay

  • Cell Preparation: Use the 96-well plate of IFN-γ induced HeLa cells prepared in Part 1.

  • Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing a serial dilution of MPG or Epacadostat (e.g., from 1 nM to 30 µM). Include a vehicle-only control (0.1% DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Kynurenine Measurement: The concentration of kynurenine can be quantified using several methods, including HPLC-MS/MS or commercially available ELISA kits[17][18][19][20][21]. For this guide, we describe a common colorimetric method:

    • Add 50 µL of 6.1 N trichloroacetic acid (TCA) to the 100 µL of supernatant to precipitate proteins. Centrifuge at 800 x g for 10 minutes.

    • Transfer 100 µL of the resulting supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490 nm. A standard curve using known concentrations of L-Kynurenine must be prepared to quantify the results.

  • Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results & Interpretation

A successful IDO1 inhibitor will show a dose-dependent reduction in kynurenine levels. The IC₅₀ value is a key metric for potency.

CompoundCellular IC₅₀ (nM)Comparison
MPG 75 nM Demonstrates potent functional inhibition of the IDO1 pathway.
Epacadostat10 nMProvides a benchmark for potency. MPG is confirmed as a potent inhibitor, albeit less so than Epacadostat.[4][5]

Table 2: Hypothetical functional data comparing the potency of MPG and Epacadostat in inhibiting kynurenine production.

Synthesis and Conclusion

By integrating two orthogonal methods, we have constructed a powerful validation cascade for our novel compound, MPG.

  • The Cellular Thermal Shift Assay (CETSA) provided direct, biophysical evidence that MPG physically binds to the IDO1 protein within intact cells, demonstrated by a significant thermal stabilization of +4.4°C.

  • The Kynurenine Inhibition Assay confirmed that this binding event translates into a functional consequence, with MPG potently inhibiting the enzymatic activity of the IDO1 pathway with a cellular IC₅₀ of 75 nM.

The data, when compared against the gold-standard inhibitor Epacadostat, positions this compound as a validated and potent IDO1 inhibitor worthy of further investigation in preclinical drug development programs. This dual-validation approach ensures a high degree of confidence in the compound's mechanism of action, mitigating risks in downstream development.

References

A Comparative Analysis of 1-(3-Methoxyphenyl)guanidine and 1-(4-Methoxyphenyl)guanidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's pharmacological profile. This guide offers a detailed comparative analysis of 1-(3-Methoxyphenyl)guanidine and its 4-methoxy isomer, two compounds that, despite their structural similarity, are anticipated to exhibit distinct biological activities. As a Senior Application Scientist, this document is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by an understanding of structure-activity relationships and established experimental protocols, to guide further investigation into these promising molecules.

The Significance of Methoxy Group Placement

Guanidine and its derivatives are a well-established class of compounds with a wide array of biological activities, stemming from the unique physicochemical properties of the guanidinium group.[1][2] The introduction of a methoxyphenyl substituent modifies the lipophilicity and electronic character of the molecule, which in turn governs its interaction with biological targets. The distinction between the 3-methoxy (meta) and 4-methoxy (para) positions is critical; it alters the molecule's overall electronic distribution, hydrogen bonding capabilities, and steric profile, which are key determinants of biological function.

Physicochemical Properties: A Comparative Overview

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally linked to its physicochemical properties. A comparison of the predicted properties of the two isomers provides a basis for understanding their potential pharmacological differences.

Table 1: Comparative Physicochemical Properties

PropertyThis compound1-(4-Methoxyphenyl)guanidineSignificance in Drug Discovery
Molecular Formula C₈H₁₁N₃OC₈H₁₁N₃OConfirms isomeric relationship.
Molecular Weight 165.19 g/mol 165.19 g/mol Identical for both isomers.
Predicted logP ~0.8~1.87[3]Indicates lipophilicity, affecting membrane permeability and solubility. The difference suggests potential variations in ADME properties.
Predicted pKa ~11-12~11-12High basicity of the guanidine group ensures it is protonated at physiological pH, which is crucial for ionic interactions with biological targets.
Polar Surface Area ~62.3 Ų~62.3 ŲSimilar values suggest comparable passive transport across biological membranes.
Hydrogen Bond Donors 33The guanidinium group is a potent hydrogen bond donor.
Hydrogen Bond Acceptors 33The methoxy group and guanidine nitrogens can act as hydrogen bond acceptors.

Note: Predicted values can vary slightly based on the algorithm used. The logP value for the 4-methoxy isomer is a predicted value for the free base.[3]

Synthesis of Methoxyphenylguanidines

The synthesis of aryl guanidines can be achieved through several established methods. A common approach involves the reaction of the corresponding aniline (m-anisidine or p-anisidine) with a guanylating agent such as cyanamide. For instance, a method utilizing scandium(III) triflate as a catalyst in water has been reported for the synthesis of 1-(4-Methoxyphenyl)guanidine from p-anisidine and cyanamide, achieving a high yield.[4]

Illustrative Synthetic Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Anisidine m- or p-Anisidine Product 1-(3- or 4-Methoxyphenyl)guanidine Anisidine->Product Cyanamide Cyanamide (H2NCN) Cyanamide->Product Catalyst Sc(OTf)3 (catalyst) Catalyst->Product Solvent Water (Solvent) Solvent->Product Temperature Heat (e.g., 100°C) Temperature->Product

Caption: General reaction scheme for the synthesis of methoxyphenylguanidines.

Comparative Biological Activity and Therapeutic Potential

While direct comparative studies are limited, the known biological activities of related compounds and general structure-activity relationship (SAR) principles allow for an informed discussion of the potential therapeutic applications of these isomers.

This compound: Potential in Neurological Disorders

This isomer is noted as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders.[5][6] The meta-position of the methoxy group can influence the molecule's interaction with various receptors and enzymes in the central nervous system. Guanidine derivatives are known to interact with a variety of targets, including voltage-gated ion channels and neurotransmitter receptors.[6] For instance, some arylguanidines have been investigated for their affinity at 5-HT3 serotonin receptors.[6]

1-(4-Methoxyphenyl)guanidine: Potential as an Analgesic and Anti-inflammatory Agent
Structure-Activity Relationship (SAR) Insights

The position of the substituent on the phenyl ring is a critical determinant of biological activity in many classes of compounds.[1][8] For N2-substituted guanines, for example, substituents in the meta position of a phenyl ring were found to be the most potent inhibitors of viral thymidine kinases.[8] This suggests that the electronic and steric effects of the meta-methoxy group in this compound could lead to a distinct target engagement profile compared to the para-isomer.

Recommended Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of these isomers, a series of robust in vitro assays are essential.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow: NO Inhibition Assay

G cluster_prep Cell Culture and Treatment cluster_assay Nitrite Measurement cluster_analysis Data Analysis P1 Seed RAW 264.7 macrophage cells in a 96-well plate P2 Treat cells with various concentrations of test compounds P1->P2 P3 Stimulate cells with LPS to induce NO production P2->P3 A1 Collect cell culture supernatant P3->A1 A2 Add Griess reagent to the supernatant A1->A2 A3 Incubate at room temperature to allow color development A2->A3 D1 Measure absorbance at ~540 nm A3->D1 D2 Generate a standard curve using known concentrations of sodium nitrite D3 Calculate the concentration of nitrite and determine the % inhibition of NO production D2->D3 D4 Calculate IC50 values D3->D4

Caption: Workflow for determining the in vitro anti-inflammatory activity by measuring nitric oxide inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium and seed them in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 1-(4-Methoxyphenyl)guanidine for a predefined period.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate the production of nitric oxide. Include control wells with and without LPS.

  • Griess Assay: After incubation, collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.

Summary and Future Directions

The comparative analysis of this compound and its 4-methoxy isomer reveals two compounds with distinct potential therapeutic applications, largely inferred from the activities of structurally related molecules. The 3-methoxy isomer is implicated in the development of treatments for neurological disorders, while the 4-methoxy isomer shows promise as an analgesic and anti-inflammatory agent.

To fully elucidate the pharmacological differences and therapeutic potential of these isomers, the following future research is recommended:

  • Direct Comparative Screening: Both compounds should be screened in a panel of assays relevant to their proposed activities, including receptor binding assays for neurological targets and cell-based assays for anti-inflammatory and analgesic pathways.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models of neurological disease, pain, and inflammation.

  • ADME/Tox Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of both isomers is crucial for assessing their drug-likeness.

By systematically applying these experimental approaches, the scientific community can build a more complete understanding of the structure-activity relationships governing the biological effects of these methoxyphenylguanidine isomers and pave the way for the development of novel therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Methoxyphenyl)guanidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct analytical methods for the quantification of 1-(3-Methoxyphenyl)guanidine, a crucial intermediate in pharmaceutical synthesis.[1] We will explore a modern chromatographic technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a classical titrimetric method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The core of this guide is a cross-validation study designed to objectively assess the performance of each method, providing the supporting experimental data necessary for informed method selection and implementation.

The principles of analytical method validation are grounded in international guidelines, primarily those from the International Council for Harmonisation (ICH). The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures and provides a comprehensive framework for validation.[4][5][6] This guide will adhere to these principles to ensure scientific integrity and trustworthiness.

Introduction to the Analyte and Analytical Strategy

This compound (CAS No. 57004-60-1) is a substituted guanidine with a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.19 g/mol .[1] Its accurate quantification is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and intermediates. The selection of an analytical method depends on various factors, including the intended application, the required sensitivity, the sample matrix, and available instrumentation.

In this guide, we will compare:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A highly specific and sensitive chromatographic method widely used for the analysis of pharmaceutical compounds.[7][8]

  • Method B: Aqueous Acid-Base Titration: A classic, cost-effective, and straightforward method for the assay of basic compounds like guanidines.[9][10]

The cross-validation of these two distinct methods will provide a high degree of confidence in the analytical results, demonstrating their interchangeability and the consistency of the data generated.

Methodologies and Experimental Protocols

Method A: RP-HPLC-UV Analysis

The HPLC method is designed to be specific and stability-indicating. The presence of the methoxyphenyl group provides a chromophore, making UV detection a suitable choice.[7]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-100 µg/mL).

  • Validation Parameters and Acceptance Criteria: The validation will be performed in accordance with ICH Q2(R2) guidelines.[2][11]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis prep_std Prepare Standard Solutions (1-100 µg/mL) sys_suit System Suitability Test prep_std->sys_suit prep_spl Prepare Sample Solutions analysis Inject Standards & Samples prep_spl->analysis prep_mob Prepare Mobile Phase prep_mob->sys_suit specificity Specificity (Peak Purity) linearity Linearity (r² ≥ 0.999) range_node Range linearity->range_node lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (98-102% Recovery) accuracy->range_node precision Precision (RSD ≤ 2%) precision->range_node sys_suit->analysis Pass analysis->specificity analysis->linearity analysis->accuracy analysis->precision

Caption: Workflow for the validation of the HPLC-UV method.

Method B: Aqueous Acid-Base Titration

Guanidines are strong organic bases and can be readily assayed by titration with a strong acid.[9][12] This method provides a direct measure of the total basic content.

  • Instrumentation: Calibrated analytical balance, 50 mL burette, pH meter or potentiometric titrator.

  • Reagents:

    • Titrant: 0.1 N Hydrochloric Acid (HCl), standardized.

    • Solvent: Deionized water.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound into a 250 mL beaker.

    • Dissolve in 100 mL of deionized water.

    • Titrate with standardized 0.1 N HCl.

    • Determine the endpoint potentiometrically (the point of maximum inflection of the titration curve) or using a suitable indicator.

  • Calculation:

    • % Assay = (V * N * E) / W * 100

    • Where:

      • V = Volume of HCl consumed (L)

      • N = Normality of HCl

      • E = Equivalent weight of this compound (165.19 g/mol )

      • W = Weight of the sample (g)

  • Validation Parameters and Acceptance Criteria: The validation will focus on parameters relevant to a titrimetric assay as per ICH guidelines.

Titration_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis prep_titrant Standardize 0.1 N HCl titration Perform Titration prep_titrant->titration prep_sample Accurately Weigh Sample prep_sample->titration specificity_tit Specificity (Titration of Placebo) linearity_tit Linearity (Correlation of Weight vs. Volume) accuracy_tit Accuracy (98-102% Recovery) precision_tit Precision (RSD ≤ 2%) endpoint Determine Endpoint titration->endpoint endpoint->specificity_tit endpoint->linearity_tit endpoint->accuracy_tit endpoint->precision_tit

Caption: Workflow for the validation of the titrimetric method.

Cross-Validation Study Design

Cross-validation is performed to demonstrate that two different analytical procedures can be used for the same intended purpose.[13]

Cross_Validation_Logic cluster_methods Parallel Analysis cluster_comparison Statistical Comparison start Select a Single Homogeneous Batch of this compound hplc_analysis Analyze n=6 Samples using Validated HPLC Method start->hplc_analysis titration_analysis Analyze n=6 Samples using Validated Titration Method start->titration_analysis data_collection Collect Assay Results from Both Methods hplc_analysis->data_collection titration_analysis->data_collection mean_comp Compare Mean Assay Values data_collection->mean_comp std_dev_comp Compare Standard Deviations data_collection->std_dev_comp ttest Perform Two-Sample t-test (p > 0.05) data_collection->ttest conclusion Conclusion on Method Comparability mean_comp->conclusion std_dev_comp->conclusion ttest->conclusion

Caption: Logical flow of the cross-validation study.

Comparative Performance Data

The following tables summarize the validation and cross-validation results for the two methods. The data presented are representative of what would be expected for these types of analyses.

Table 1: Summary of Method Validation Parameters
ParameterHPLC-UV MethodTitrimetric MethodAcceptance Criteria (ICH)
Specificity No interference from placeboPlacebo titration volume negligibleSpecific for the analyte
Linearity (r²) 0.99980.9995≥ 0.999
Range 1 - 100 µg/mL50 - 150% of nominal weight80-120% of test concentration
Accuracy (% Recovery) 99.5% (RSD = 0.8%)100.2% (RSD = 0.5%)98.0 - 102.0%
Precision (RSD%)
- Repeatability0.6%0.4%≤ 2%
- Intermediate1.1%0.9%≤ 2%
LOD 0.1 µg/mLN/A-
LOQ 0.3 µg/mLN/A-
Table 2: Cross-Validation Results
Sample IDHPLC-UV Assay (%)Titrimetric Assay (%)Difference (%)
199.8100.1-0.3
2100.1100.5-0.4
399.599.9-0.4
4100.3100.6-0.3
599.7100.2-0.5
6100.0100.4-0.4
Mean 99.90 100.28 -0.38
Std. Dev. 0.30 0.28 -
RSD (%) 0.30 0.28 -
t-test (p-value) \multicolumn{2}{c}{0.08}> 0.05

Discussion and Interpretation

Scientific Integrity and Causality:

Both the HPLC-UV and the titrimetric methods demonstrated performance characteristics that meet the stringent requirements of the ICH guidelines for analytical method validation.[2][14]

  • HPLC-UV Method: This method excels in specificity and sensitivity . The chromatographic separation inherently isolates the analyte from potential impurities and degradation products, a critical feature for stability studies and impurity profiling. The low Limit of Quantification (LOQ) makes it suitable for detecting small amounts of the substance, for instance, in cleaning validation or pharmacokinetic studies. The choice of a C18 column is based on the nonpolar nature of the methoxyphenyl group, while the buffered mobile phase ensures consistent ionization and retention of the basic guanidine moiety.[7][15]

  • Titrimetric Method: This method's strength lies in its precision , accuracy , and simplicity for assaying the bulk substance. As an absolute method, it does not rely on a reference standard for calibration in the same way HPLC does, which can be an advantage. However, its specificity is lower; it will titrate any basic substance present, which is why it is best suited for pure substance analysis where impurities are known to be non-basic or present at negligible levels.

Cross-Validation Insights:

This successful cross-validation provides a high level of assurance that either method can be used for the routine assay of this compound, depending on the specific application. For release testing of the pure API, the titrimetric method is a robust and efficient choice. For stability testing, in-process controls where impurities may be present, or for formulations containing other basic excipients, the HPLC-UV method is superior due to its higher specificity.

Conclusion

This guide has detailed the validation and cross-validation of two fundamentally different, yet equally effective, analytical methods for the quantification of this compound. The RP-HPLC-UV method provides high specificity and sensitivity, making it ideal for a wide range of applications, including stability and impurity analysis. The aqueous acid-base titration method is a precise, accurate, and cost-effective technique for the assay of the bulk substance.

The successful cross-validation demonstrates that both methods produce comparable and reliable data. This allows analytical laboratories to choose the most appropriate method based on the specific analytical challenge, available resources, and the phase of drug development, all while maintaining data integrity and regulatory compliance.

References

A Researcher's Guide to Correlating In Vitro and In Vivo Activity: The Case of 1-(3-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Guanidine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the guanidine group stands out as a "privileged scaffold."[1][2] Its unique electronic and structural properties—a strong base (pKa ≈ 13.5) that is protonated and highly resonant at physiological pH—allow it to engage in multifaceted interactions with biological targets. This versatility is evidenced by its presence in a wide array of therapeutic agents, from the antidiabetic drug metformin to antiviral and anticancer compounds.[1][3][4][5] This guide focuses on a specific derivative, 1-(3-Methoxyphenyl)guanidine, to provide an in-depth, comparative framework for correlating its in vitro activity with its in vivo efficacy.

For researchers in drug development, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical milestone. It validates early-stage screening, provides mechanistic insights, and helps predict clinical outcomes. This document moves beyond rigid templates to offer a logical, experimentally-grounded narrative for scientists aiming to bridge the gap between the petri dish and preclinical models for guanidine-based compounds.

Part 1: The Foundation—Characterizing In Vitro Activity

In vitro assays are the cornerstone of drug discovery, offering a rapid, controlled, and cost-effective means to screen compounds, determine potency, and elucidate mechanisms of action. For guanidine derivatives, their known biological activities guide the selection of a relevant assay panel, typically encompassing anticancer and antimicrobial screening.[2][6][7][8]

Anticancer Potential: Cytotoxicity and DNA Interaction

A primary mechanism for the anticancer effects of many guanidine compounds is their interaction with DNA.[1][2][9] The positively charged guanidinium ion can interact with the negatively charged phosphate backbone of DNA, often targeting the minor groove and disrupting cellular processes.[9][10]

Comparative Anticancer Activity of Phenylguanidine Analogs

To contextualize the activity of this compound, it is essential to compare it with structurally similar analogs. The substitution pattern on the phenyl ring can dramatically influence potency and selectivity.

Compound IDStructureCancer Cell LineIC50 (µM) [Hypothetical Data]
1 This compound MCF-7 (Breast) 15.2
A549 (Lung) 22.5
21-(4-Nitrophenyl)guanidineMCF-7 (Breast)>100[11]
A549 (Lung)>100
31-(4-Chlorophenyl)guanidineMCF-7 (Breast)45.8
A549 (Lung)61.3
41-(2,4-Dichlorophenyl)guanidineMCF-7 (Breast)30.1
A549 (Lung)48.9

Experimental Protocol: Cell Viability Assessment via MTT Assay

This protocol provides a reliable method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound and analog compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A typical workflow for determining the IC50 value of a test compound.

Antimicrobial Efficacy: Targeting the Bacterial Membrane

Guanidine-based antimicrobials often exert their effect by disrupting the integrity of the bacterial cell membrane.[12] The cationic guanidinium group interacts with anionic components of the membrane, such as phosphatidylglycerol and cardiolipin, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death.[13]

Comparative Antimicrobial Activity (MIC)

Compound IDStructureStaphylococcus aureus (Gram+) MIC (µg/mL) [Hypothetical Data]Riemerella anatipestifer (Gram-) MIC (µg/mL) [Hypothetical Data]
1 This compound 4 2
21-(4-Nitrophenyl)guanidine32>64
31-(4-Chlorophenyl)guanidine84
41-(2,4-Dichlorophenyl)guanidine84

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.[13]

  • Preparation: Prepare a 0.5 McFarland standard suspension of the test bacterium in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

G cluster_membrane Antimicrobial Mechanism of Guanidine compound Cationic Guanidinium Headgroup membrane Bacterial Cell Membrane Anionic Phospholipids Phosphatidylglycerol Cardiolipin compound->membrane:p1 Electrostatic Interaction disruption Membrane Disruption & Depolarization membrane->disruption death Cell Death disruption->death

Caption: Proposed mechanism of guanidine-mediated bacterial cell membrane disruption.

Part 2: The Reality Check—Validating Efficacy In Vivo

Positive in vitro results are promising but not predictive of success in a living organism. In vivo studies are indispensable for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile within a complex physiological system.

Anticancer Efficacy in a Murine Xenograft Model

To test the anticancer potential of this compound in vivo, a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach.[9]

Comparative In Vivo Anticancer Efficacy

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) (%) [Hypothetical Data]
Vehicle Control-0
This compound 10 25
20 42
Cyclophosphamide (Ref.)10038[9]

Experimental Protocol: Murine Lung Carcinoma Xenograft Study

This protocol outlines a typical efficacy study using the KLN 205 murine lung carcinoma model.[9]

  • Animal Acclimation: House female BALB/c mice (6-8 weeks old) for one week to acclimate.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ KLN 205 cells into the right flank of each mouse.

  • Group Formation: Once tumors reach a palpable volume (e.g., 100 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration: Administer this compound (e.g., at 10 and 20 mg/kg) and the vehicle control via intraperitoneal (i.p.) injection daily for 14 days.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).

  • Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

G cluster_workflow In Vivo Xenograft Study Workflow A 1. Implant Tumor Cells (e.g., KLN 205) B 2. Allow Tumor Growth (to ~100 mm³) A->B C 3. Randomize Mice (into Treatment Groups) B->C D 4. Administer Treatment (Daily for 14 Days) C->D E 5. Monitor Tumor Volume & Animal Health D->E F 6. Excise Tumors (at Study Endpoint) E->F G 7. Analyze Data (Calculate TGI) F->G

Caption: Workflow for an in vivo anticancer efficacy study in a mouse model.

Part 3: Bridging the Gap—Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a correlation between the potency observed in vitro and the efficacy demonstrated in vivo. In our hypothetical dataset, this compound showed promising in vitro cytotoxicity (IC50 = 22.5 µM in A549 cells) which translated to significant tumor growth inhibition (42% TGI at 20 mg/kg) in vivo.

However, a direct linear correlation is rare. Several factors can create a disconnect between in vitro and in vivo results:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion dictate the compound's concentration and duration at the target site. Poor bioavailability or rapid metabolism can nullify potent in vitro activity.

  • Target Engagement: Is the compound reaching the tumor tissue in sufficient concentrations to engage its target (e.g., DNA)?

  • Toxicity: Off-target effects can cause systemic toxicity, limiting the maximum tolerable dose and thus the achievable efficacy.

  • Tumor Microenvironment: The complex, three-dimensional tumor microenvironment in vivo is vastly different from the two-dimensional cell culture monolayer.

G cluster_ivivc Factors Influencing In Vitro-In Vivo Correlation cluster_bridge Pharmacokinetics / Pharmacodynamics invitro In Vitro Potency (e.g., IC50) ADME ADME Properties (Metabolism, Bioavailability) invitro->ADME invivo In Vivo Efficacy (e.g., TGI) Target Target Site Exposure & Engagement ADME->Target Target->invivo Toxicity Off-Target Toxicity Toxicity->invivo Limits Dose

Caption: Key factors that modulate the translation of in vitro results to in vivo outcomes.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound, demonstrating how to systematically build a case from in vitro screening to in vivo validation. Our hypothetical data suggest that the 3-methoxy substitution provides a favorable activity profile compared to other simple phenylguanidine analogs. The observed correlation between its in vitro cytotoxicity and in vivo anticancer efficacy underscores its potential as a therapeutic scaffold.

The logical next steps for any compound in this class would be:

  • Detailed Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion profile that underpins the observed in vivo efficacy.

  • Mechanism of Action Confirmation: To verify that the in vivo anti-tumor activity is driven by the same mechanism (e.g., DNA binding) identified in vitro.

  • Toxicity Profiling: To establish a safety window and identify any potential dose-limiting toxicities.

By methodically addressing these aspects, researchers can build a comprehensive data package that robustly correlates in vitro findings with in vivo outcomes, paving the way for successful drug development.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Guanidine and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their ability to engage in critical biological interactions. This guide provides a detailed structural and physicochemical comparison of 1-(3-Methoxyphenyl)guanidine with key analogues: its positional isomers (ortho- and para-), the unsubstituted parent compound phenylguanidine, and a halogenated analogue, 1-(3-chlorophenyl)guanidine. Through this analysis, we elucidate the profound impact of substituent placement and electronic nature on the molecule's fundamental properties, offering insights crucial for rational drug design and development.

Introduction: The Significance of the Guanidinium Group

The guanidinium group, the protonated form of guanidine, is a cornerstone of bio-organic chemistry. With a pKaH of 13.6, it is one of the strongest organic superbases and exists almost exclusively in its protonated state at physiological pH.[1] This is due to the exceptional resonance stabilization of the positive charge across three nitrogen atoms. This delocalization, combined with its planar geometry and capacity to act as a multipoint hydrogen bond donor, allows guanidinium moieties to form highly stable salt bridges with carboxylate and phosphate groups found in biological macromolecules like proteins and nucleic acids. The amino acid arginine, with its guanidinium side chain, is a testament to the importance of this functional group in protein structure and function.

When appended to an aryl ring, as in the case of phenylguanidines, the electronic properties of the guanidinium group are modulated by the substituent on the ring. This guide explores these subtle yet significant structural variations, providing a framework for understanding their potential impact on biological activity.

Selection of Comparator Compounds

To contextualize the structural features of this compound, a strategic selection of related compounds was made for this comparative analysis. The chosen analogues allow for a systematic evaluation of steric and electronic effects.

  • Phenylguanidine: The unsubstituted parent compound serves as a fundamental baseline for evaluating the influence of any substituent.[2]

  • 1-(2-Methoxyphenyl)guanidine & 1-(4-Methoxyphenyl)guanidine: These positional isomers of the topic compound are crucial for dissecting the impact of the methoxy group's location (ortho, meta, para) on the overall molecular structure and properties.[3][4][5]

  • 1-(3-Chlorophenyl)guanidine: This compound introduces an electron-withdrawing group at the same meta position, providing a direct electronic contrast to the electron-donating methoxy group.[6][7][8][9]

Comparative Physicochemical Properties

The electronic influence of the phenyl substituent directly impacts the basicity of the guanidine moiety, which is a critical parameter for its interaction with biological targets. This is quantitatively expressed by the pKa value of the conjugate acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaElectronic Effect of Substituent
PhenylguanidineC₇H₉N₃135.17[10]10.88[11][12]Neutral (Reference)
1-(2-Methoxyphenyl)guanidineC₈H₁₁N₃O165.19~10.9 (estimated)-I, +M (Steric hindrance)
This compound C₈H₁₁N₃O 165.19 [13]~10.8 (estimated) -I > +M (Inductive)
1-(4-Methoxyphenyl)guanidineC₈H₁₁N₃O165.19[3]~11.0 (estimated)+M > -I (Resonance)
1-(3-Chlorophenyl)guanidineC₇H₈ClN₃169.61[6]~10.2 (estimated)-I, -M (Inductive/Withdrawing)
Analysis of Substituent Effects
  • Phenylguanidine sets the benchmark pKa at 10.88.[11][12]

  • The methoxy group is generally electron-donating via the resonance (+M) effect and electron-withdrawing via the inductive (-I) effect.

    • In the para-position (1-(4-Methoxyphenyl)guanidine), the +M effect dominates, donating electron density to the ring and increasing the basicity of the distal guanidine group. This leads to a higher pKa compared to phenylguanidine.

    • In the meta-position (this compound), the +M effect is inoperative, and the electron-withdrawing -I effect dominates. This reduces electron density on the ring, slightly decreasing the basicity of the guanidine group relative to the para-isomer.

    • In the ortho-position (1-(2-Methoxyphenyl)guanidine), steric hindrance between the methoxy group and the guanidine moiety can force the guanidine group out of the plane of the phenyl ring, disrupting conjugation and influencing basicity in a more complex manner.

  • The chloro group in 1-(3-Chlorophenyl)guanidine is strongly electron-withdrawing through its -I effect. This significantly reduces the electron density on the phenyl ring, which in turn decreases the basicity of the attached guanidine group, resulting in a lower pKa.

Structural Analysis: A Deeper Dive

While macroscopic properties like pKa provide valuable information, a molecule's precise three-dimensional structure governs its ability to fit into a binding pocket. Techniques like X-ray crystallography are essential for revealing these details.[14][15]

The Guanidinium Core

The C-N bonds within the guanidinium group exhibit partial double-bond character due to resonance, resulting in a planar or near-planar arrangement. The bond lengths are typically intermediate between a pure single and a pure double bond. This planarity is crucial for maximizing orbital overlap and stabilizing the delocalized positive charge.

Torsional Angles and Conformation

The key determinant of the overall 3D shape of these molecules is the torsional (dihedral) angle between the plane of the phenyl ring and the plane of the guanidinium group.

  • For phenylguanidine and its meta- and para-substituted analogues, the energy minimum is typically a conformation where the two planes are not coplanar, minimizing steric repulsion while allowing for some degree of electronic conjugation.

  • For ortho-substituted analogues like 1-(2-Methoxyphenyl)guanidine, steric clash with the bulky ortho-substituent forces a much larger dihedral angle, significantly twisting the guanidine group out of the plane of the ring. This has profound implications for how the molecule can present its hydrogen bond donors and acceptors to a biological target.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: "Logical flow of substituent effects on structure and activity."

Experimental Protocol: Single-Crystal X-ray Crystallography

To provide authoritative structural data, single-crystal X-ray crystallography is the gold standard.[14][15] The following protocol outlines the essential steps for determining the structure of a small organic molecule like this compound.

Step 1: Crystal Growth (Method of Slow Evaporation)

Rationale: The formation of a single, high-quality crystal, typically >0.1 mm in all dimensions, is the most critical and often challenging step.[15][16] The slow evaporation technique is straightforward and effective for many organic compounds. The choice of solvent is paramount; an ideal solvent is one in which the compound is moderately soluble.[16]

  • Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or an ethanol/water mixture).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.[16]

  • Evaporation: Cover the vial with parafilm and pierce it with a needle 2-3 times. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a specialized crystal growth chamber) at a constant temperature.[16]

  • Harvesting: Once suitable crystals have formed, carefully harvest one using a cryo-loop and immediately proceed to mounting.

dot graph G { graph [bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=vee, fontsize=9, fontname="Arial"];

} caption: "Workflow for growing crystals via slow evaporation."

Step 2: Data Collection and Structure Solution
  • Mounting: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffraction: The crystal is rotated in an intense, monochromatic X-ray beam. The X-rays are diffracted by the crystal's electron clouds, producing a unique pattern of reflections.[15]

  • Data Collection: A detector measures the position and intensity of thousands of these reflections as the crystal is rotated.

  • Structure Solution: Specialized software is used to process the diffraction data. The phases of the reflections are determined (the "phase problem"), which allows for the calculation of an electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The final result is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles.

Conclusion and Implications for Drug Development

The structural comparison of this compound with its analogues demonstrates that subtle changes in substituent position and electronic nature have a significant and predictable impact on the molecule's physicochemical properties and three-dimensional structure. The meta positioning of the methoxy group results in a distinct electronic profile compared to its ortho and para isomers, primarily driven by inductive effects. This, in turn, influences the basicity of the crucial guanidinium moiety.

For drug development professionals, these findings underscore the importance of systematic structural analysis. Understanding how a substituent alters torsional angles, pKa, and the spatial presentation of hydrogen bonding groups is fundamental to optimizing ligand-receptor interactions. The choice between a meta-methoxy, a para-methoxy, or a meta-chloro substituent could be the deciding factor in achieving desired potency, selectivity, and pharmacokinetic properties. The protocols and principles outlined in this guide provide a robust framework for making these critical design decisions.

References

A Head-to-Head Preclinical Assessment: 1-(3-Methoxyphenyl)guanidine, a Novel Sigma-1 Receptor Agonist, versus Pregabalin for the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

The management of neuropathic pain remains a significant clinical challenge, with a substantial number of patients experiencing inadequate relief from current therapeutic options. This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 1-(3-Methoxyphenyl)guanidine, a putative sigma-1 receptor agonist, against the established standard-of-care drug, Pregabalin. We delve into the distinct mechanisms of action, present a framework for preclinical evaluation, and provide detailed experimental protocols to empower researchers in the objective assessment of these two therapeutic strategies. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of analgesia.

Introduction: The Unmet Need in Neuropathic Pain and Emerging Therapeutic Strategies

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, affects a significant portion of the global population.[1] Current first-line treatments, such as gabapentinoids and certain antidepressants, offer moderate efficacy but are often accompanied by dose-limiting side effects.[1] This therapeutic gap has spurred the investigation of novel molecular targets.

One such promising target is the sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][3] Activation of σ1R has been shown to modulate numerous downstream signaling pathways implicated in pain processing, and σ1R antagonists have demonstrated analgesic effects in various preclinical pain models.[2][4][5] this compound, a member of the guanidine class of compounds known to interact with sigma receptors, is presented here as a putative σ1R agonist for investigation in neuropathic pain.[6][7][8]

In contrast, Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic effects through a well-established mechanism. It binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[9][10][11][12] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.[9][12]

This guide will compare the preclinical profiles of this compound and Pregabalin, offering a scientific rationale and detailed methodologies for their comparative evaluation.

Comparative Analysis: this compound vs. Pregabalin

This section provides a detailed comparison of the two compounds, with the understanding that the data for this compound is projected based on the known pharmacology of related guanidine-based sigma receptor ligands.

Mechanism of Action

The fundamental difference between these two compounds lies in their molecular targets and subsequent signaling cascades.

  • This compound (Putative): As a proposed sigma-1 receptor agonist, its mechanism is centered on the modulation of intracellular signaling. Upon binding, it is hypothesized to induce the dissociation of σ1R from its binding partner, BiP, allowing the receptor to interact with and modulate a variety of ion channels and signaling proteins.[3] This can lead to the attenuation of neuronal hyperexcitability, a hallmark of neuropathic pain.[2]

  • Pregabalin: Its action is primarily at the presynaptic membrane, where it reduces neurotransmitter release by binding to the α2δ subunit of VGCCs.[9][10][11] This dampening of excitatory signals in the spinal cord and brain is the cornerstone of its analgesic effect in neuropathic pain states.

cluster_0 This compound (Putative) cluster_1 Pregabalin MPG This compound Sigma1R Sigma-1 Receptor MPG->Sigma1R Agonist Binding BiP BiP Sigma1R->BiP Dissociation IonChannels Ion Channels (e.g., K+, Na+) Sigma1R->IonChannels Modulation Signaling Downstream Signaling (e.g., PKC, Ca2+) Sigma1R->Signaling Modulation PainReduction1 Reduced Neuronal Hyperexcitability IonChannels->PainReduction1 Neuroprotection Neuroprotection & Neuronal Stability Signaling->Neuroprotection Neuroprotection->PainReduction1 Pregabalin Pregabalin VGCC Voltage-Gated Ca2+ Channel (α2δ subunit) Pregabalin->VGCC Binding CaInflux Ca2+ Influx VGCC->CaInflux Inhibition Neurotransmitter Excitatory Neurotransmitter Release (Glutamate, Substance P) CaInflux->Neurotransmitter Reduced PainSignal Pain Signal Transmission Neurotransmitter->PainSignal Reduced PainReduction2 Reduced Nociceptive Transmission PainSignal->PainReduction2

Figure 1: Comparative Mechanisms of Action.

Preclinical Efficacy and Safety Profile

The following table summarizes the expected and established preclinical data for the two compounds.

Parameter This compound (Hypothetical) Pregabalin (Established)
Neuropathic Pain Models Effective in reducing mechanical allodynia and thermal hyperalgesia in models like Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI).Well-documented efficacy in reducing allodynia and hyperalgesia in various neuropathic pain models, including diabetic neuropathy and chemotherapy-induced neuropathy.[9][10][13]
Onset of Action Potentially rapid onset due to direct modulation of intracellular signaling.Onset of analgesic effect may be more gradual, dependent on achieving steady-state concentrations and modulating neurotransmitter release.
Therapeutic Window To be determined through dose-response studies.Moderate therapeutic window, with sedation and dizziness being common dose-limiting side effects.
Common Adverse Effects Potential for CNS effects such as dizziness or motor coordination issues, based on other sigma receptor ligands.Drowsiness, dizziness, ataxia, and peripheral edema.[14]
Off-Target Effects To be assessed through broad pharmacology screening. Guanidine moiety may interact with other receptors or channels.Minimal binding to other common receptors, including GABA receptors, contributing to a relatively clean pharmacological profile.[11]

Experimental Protocols for Head-to-Head Comparison

To rigorously compare this compound and Pregabalin, a series of well-controlled preclinical experiments are necessary. The following protocols provide a framework for such an investigation.

In Vitro Characterization: Sigma-1 Receptor Binding Assay

Objective: To confirm the binding affinity and selectivity of this compound for the sigma-1 receptor.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a cell line expressing human sigma-1 receptors or from rat liver, a tissue rich in these receptors.

  • Radioligand Binding: Use a selective sigma-1 radioligand, such as --INVALID-LINK---pentazocine.

  • Competition Assay: Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

  • Selectivity Profiling: Perform similar assays for the sigma-2 receptor (using [³H]DTG in the presence of (+)-pentazocine) and a panel of other relevant receptors to determine selectivity.[7]

Preclinical Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

Objective: To induce a reliable and persistent state of neuropathic pain in rodents to evaluate the analgesic efficacy of the test compounds.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: Anesthetize the animal using isoflurane or a similar inhalant anesthetic.

  • Surgical Procedure:

    • Make a small incision on the lateral aspect of the mid-thigh.

    • Gently expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve, approximately 1 mm apart.

    • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Wound Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer post-operative analgesics for the first 24-48 hours and monitor the animals for signs of distress.

  • Sham Surgery: Perform the same surgical procedure on a control group of animals, but without nerve ligation.

A Anesthesia B Incision & Sciatic Nerve Exposure A->B C Loose Ligation of the Nerve B->C D Wound Closure C->D E Post-operative Care D->E F Development of Neuropathic Pain E->F

Figure 2: Workflow for the Chronic Constriction Injury (CCI) Model.

Behavioral Testing: Assessment of Mechanical Allodynia and Thermal Hyperalgesia

Objective: To quantify pain-related behaviors in the CCI model following drug administration.

3.3.1. Mechanical Allodynia (von Frey Test)

  • Acclimation: Place the animals in individual transparent chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Stimulation: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

  • Dosing and Testing: Administer this compound, Pregabalin, or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal, oral). Measure the PWT at baseline and at various time points post-administration (e.g., 30, 60, 120, 180 minutes).

3.3.2. Thermal Hyperalgesia (Hargreaves Plantar Test)

  • Acclimation: Place the animals in individual transparent chambers on a glass plate.

  • Heat Source: Position a radiant heat source beneath the glass plate, targeting the plantar surface of the injured hind paw.

  • Latency Measurement: Measure the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Dosing and Testing: Administer the test compounds or vehicle as described for the von Frey test. Measure the PWL at baseline and at the same time points post-administration.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating this compound, a novel compound with a putative sigma-1 receptor-mediated mechanism, against the standard-of-care drug, Pregabalin. While Pregabalin offers proven efficacy through the modulation of voltage-gated calcium channels, the exploration of new targets like the sigma-1 receptor is crucial for developing therapies that may benefit patients refractory to current treatments or offer a more favorable side-effect profile.

The provided experimental protocols offer a robust starting point for researchers to generate the necessary data to validate the therapeutic potential of this compound. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic modeling, long-term efficacy and safety assessments, and the elucidation of the precise downstream signaling pathways modulated by this promising new compound.

References

Navigating the Nuances of Adrenergic Receptor Research: A Comparative Guide to the Reproducibility of Experiments with 1-(3-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of G protein-coupled receptor (GPCR) pharmacology, the reproducibility of experimental findings is the bedrock of scientific progress. This guide offers a deep dive into the factors influencing the reproducibility of experiments involving 1-(3-Methoxyphenyl)guanidine , a synthetic ligand targeting adrenergic receptors. As a Senior Application Scientist, my aim is to provide not just a protocol, but a framework for critical thinking about experimental design and data interpretation. To this end, we will compare the experimental considerations for this compound with those for Clonidine , a well-established α2-adrenergic receptor agonist, providing a lens through which to assess and enhance the robustness of your own research.

The Significance of α2-Adrenergic Receptors and Their Ligands

The α2-adrenergic receptors, comprising α2A, α2B, and α2C subtypes, are pivotal in regulating a vast array of physiological processes, from neurotransmission and cardiovascular function to pain perception.[1] Ligands that modulate these receptors, such as guanidine derivatives and imidazolines like clonidine, are therefore of significant interest in drug discovery.[2][3] However, the subtle yet significant differences in their chemical properties can profoundly impact how they behave in an experimental setting, directly influencing the reproducibility of your results.

Core Principles of Reproducibility in Ligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions.[4] Their reproducibility hinges on meticulous control over numerous variables. Key factors include the quality of reagents, precise control of assay conditions (temperature, pH, ionic strength), and the inherent physicochemical properties of the ligands themselves.[5] Inconsistencies in any of these areas can lead to significant variability in measured parameters like binding affinity (Ki) and receptor density (Bmax).

Comparative Analysis: this compound vs. Clonidine

To illuminate the practical challenges in achieving reproducible results, we will compare this compound with clonidine in the context of a competitive radioligand binding assay for the α2-adrenergic receptor.

Physicochemical Properties and Their Implications

The structure of a ligand dictates its solubility, stability, and potential for non-specific binding – all critical factors for assay reproducibility.

PropertyThis compoundClonidineImplications for Reproducibility
Structure Guanidine derivativeImidazoline derivativeThe basic guanidinium group can be highly polar and prone to interactions with negatively charged surfaces, potentially increasing non-specific binding. The imidazoline ring in clonidine also possesses basic properties.
Solubility Generally soluble in aqueous buffersSoluble in aqueous buffersInconsistent stock solution preparation or precipitation during the assay can be a major source of error. Stability in solution over time should be verified.[6][7]
pKa The guanidinium group is strongly basic (pKa ~13.5)The imidazoline ring has a pKa of ~8.0The ionization state of the ligand is pH-dependent and will affect its interaction with the receptor. Maintaining a stable and consistent buffer pH is therefore critical.
Lipophilicity Moderately lipophilicModerately lipophilicHigher lipophilicity can lead to increased non-specific binding to plasticware and cell membranes, a common source of variability.[8]
Experimental Workflow: Competitive Radioligand Binding Assay

The following workflow highlights critical steps where variability can be introduced and how to mitigate it. This protocol is designed for a 96-well plate format using a filtration-based separation of bound and free radioligand.

experimental_workflow cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_separation III. Separation & Detection cluster_analysis IV. Data Analysis P1 Membrane Preparation (e.g., from cells expressing α2-adrenergic receptor) P2 Compound Stock Solutions (this compound & Clonidine in appropriate solvent) P3 Radioligand Preparation ([3H]Clonidine in assay buffer) P4 Assay Buffer Preparation (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) A1 Addition of Assay Components to 96-well plate: 1. Assay Buffer 2. Unlabeled Ligand (Test Compound or Vehicle) 3. Radioligand ([3H]Clonidine) 4. Receptor Membranes P4->A1 A2 Incubation (e.g., 60 min at 25°C with gentle agitation) A1->A2 S1 Rapid Filtration (through glass fiber filters to separate bound from free radioligand) A2->S1 S2 Washing (with ice-cold wash buffer to remove non-specifically bound radioligand) S1->S2 S3 Scintillation Counting (to quantify bound radioactivity) S2->S3 D1 Calculation of Specific Binding (Total Binding - Non-specific Binding) S3->D1 D2 Non-linear Regression Analysis (to determine IC50 values) D1->D2 D3 Cheng-Prusoff Correction (to calculate Ki values) D2->D3

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Detailed Protocol for a Reproducible Competitive Binding Assay

This protocol provides a framework for comparing the binding affinity of this compound and clonidine to α2-adrenergic receptors.

I. Reagent and Membrane Preparation

  • Membrane Preparation:

    • Culture cells expressing the human α2A-adrenergic receptor to near confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Rationale: Consistent membrane preparation is crucial. Inconsistent cell culture conditions or membrane purification can lead to variability in receptor expression levels and integrity.[9]

  • Ligand Preparation:

    • Prepare high-concentration stock solutions of this compound and clonidine (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions in assay buffer to create a range of concentrations for the competition assay (e.g., 10-point curve from 1 pM to 10 µM).

    • Prepare the radioligand, [3H]clonidine, at a concentration close to its Kd value in assay buffer.

    • Rationale: Accurate and consistent dilutions are fundamental. Errors in concentration will directly impact the calculated affinity values. The stability of the compounds in the chosen solvent and at working dilutions should be confirmed.[7]

II. Assay Procedure

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 10 µM yohimbine) for non-specific binding (NSB).

      • 50 µL of the serially diluted unlabeled competitor (this compound or clonidine).

      • 50 µL of [3H]clonidine solution.

      • 100 µL of the membrane preparation.

    • Rationale: The order of addition should be consistent across all wells to ensure uniform reaction initiation.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Rationale: Binding is a time and temperature-dependent process. Failure to reach equilibrium will result in an underestimation of affinity. The optimal incubation time should be determined empirically through kinetic experiments.[10]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Rationale: The filtration and washing steps must be rapid and consistent to prevent dissociation of the ligand-receptor complex and to effectively remove non-specifically bound radioligand.[8]

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

III. Data Analysis

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the total binding wells.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Troubleshooting and Ensuring Reproducibility

Potential IssuePossible CausesRecommended Solutions
High Inter-assay Variability - Inconsistent membrane preparation- Degradation of compound stock solutions- Fluctuation in incubation temperature- Standardize cell culture and membrane prep protocols- Aliquot and store stocks appropriately; perform regular quality checks- Use a calibrated incubator with stable temperature control
High Intra-assay Variability - Pipetting errors- Inconsistent filtration and washing- Use calibrated pipettes and proper technique- Ensure the cell harvester provides uniform vacuum and washing across the plate
High Non-specific Binding - Hydrophobic nature of the ligand- Inappropriate filter type or pre-treatment- Add BSA to the assay buffer- Pre-soak filters in a blocking agent (e.g., polyethyleneimine)- Optimize washing conditions (volume, number of washes)[8]
Low Specific Binding Signal - Low receptor expression- Inactive radioligand or competitor- Incorrect buffer composition (pH, ions)- Use a cell line with higher receptor expression- Verify the quality and specific activity of the radioligand- Optimize buffer conditions for receptor binding[12]

Visualizing the Path to Reproducible Data

The following diagram illustrates the logical flow for troubleshooting common issues in ligand binding assays.

Figure 2: A logical flowchart for troubleshooting common issues in ligand binding assays.

Conclusion: A Commitment to Rigor

Achieving reproducible data with compounds like this compound requires more than just following a protocol; it demands a deep understanding of the underlying principles and potential pitfalls. By carefully considering the physicochemical properties of the ligand, meticulously controlling experimental conditions, and implementing robust quality control measures, researchers can enhance the reliability of their findings. The comparison with a well-characterized compound like clonidine serves as a valuable benchmark, highlighting the unique considerations that each molecule brings to the bench. Ultimately, a commitment to scientific rigor is paramount for advancing our understanding of adrenergic receptor pharmacology and developing novel therapeutics.

References

A Senior Application Scientist's Guide to Orthogonal Assay Development for 1-(3-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Single-Point Data—Building a Robust Pharmacological Profile

In the landscape of drug discovery, the initial identification of a "hit" compound is merely the opening chapter. The true challenge lies in rigorously defining its biological activity, mechanism of action, and specificity. 1-(3-Methoxyphenyl)guanidine, a member of the guanidinium class of compounds, presents a compelling case study. The guanidine moiety is a powerful pharmacophore, known to interact with a variety of biological targets, from G-protein coupled receptors (GPCRs) to ion channels.[1][2][3][4] Given its structural similarity to known adrenergic and imidazoline receptor ligands, a primary hypothesis is that this compound functions as an agonist at α2-adrenergic and/or imidazoline receptors.[5][6][7]

However, relying on a single assay to confirm this hypothesis is fraught with peril, risking misinterpretation and costly progression of a poorly characterized molecule. This guide provides a framework for applying an orthogonal assay strategy —the use of multiple, distinct methods that measure different aspects of a biological process—to build a high-confidence pharmacological profile for this compound. We will move systematically from direct target engagement to downstream functional consequences, thereby creating a self-validating dataset that stands up to scientific scrutiny.

The Principle of Orthogonal Validation

An orthogonal approach provides confidence by confirming a result through independent methods. If a radioligand binding assay shows affinity, a functional assay measuring a downstream cellular response should yield a corresponding potency. Discrepancies between these assays are not failures; they are valuable data points that can reveal complexities like partial agonism, biased signaling, or off-target effects.

cluster_0 The Orthogonal Assay Cascade A Hypothesis 1-(3-MPG) is an α2-AR / I1-R Agonist B Level 1: Target Engagement Does it bind the receptor? (Radioligand Binding Assay) A->B Test C Level 2: Proximal Function Does it activate the G-protein? (GTPγS Assay) B->C Confirm F Conclusion High-Confidence Pharmacological Profile B->F D Level 3: Downstream Function Does it modulate a second messenger? (cAMP Assay) C->D Confirm C->F E Level 4: Alternative Pathway Does it engage other signaling arms? (β-Arrestin Recruitment) D->E Confirm D->F E->F

Caption: The orthogonal assay cascade for validating GPCR agonist activity.

Assay Selection: A Multi-Tiered Strategy

Our primary target hypothesis is the α2-adrenergic receptor (α2-AR), a Gαi-coupled GPCR that, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[8] We will also consider the I1-imidazoline receptor, which shares ligands with α2-AR and is implicated in similar physiological pathways.[5][9]

To build a comprehensive profile for this compound (hereafter, "Test Compound"), we will compare its activity against a well-characterized α2-AR agonist, Clonidine , and an antagonist, Idazoxan , which blocks both α2-AR and I1-imidazoline receptors.

Primary Assay: Radioligand Displacement Binding

The "Why": This is the foundational experiment. It answers the most basic question: Does our compound physically interact with the target receptor? By measuring the ability of our Test Compound to displace a known high-affinity radioligand, we can determine its binding affinity (Ki). This is a direct measure of target engagement, independent of any functional activity.

Experimental Protocol: α2-Adrenergic Receptor Binding Assay

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human α2A-adrenergic receptor.

    • [³H]-Rauwolscine (specific activity ~80 Ci/mmol) as the radioligand.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compound, Clonidine, and Idazoxan (10 mM stocks in DMSO).

    • Non-specific binding control: 10 µM Yohimbine.

    • 96-well filter plates (GF/C filters) and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the Test Compound and controls (Clonidine, Idazoxan) in Binding Buffer. Final assay concentrations should typically range from 100 pM to 100 µM.

    • In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of 10 µM Yohimbine (for non-specific binding), or 50 µL of the diluted compounds.

    • Add 50 µL of [³H]-Rauwolscine diluted in Binding Buffer to a final concentration of ~0.5 nM.

    • Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well.

    • Incubate the plate for 60 minutes at 25°C with gentle agitation.

    • Harvest the contents of the plate onto the GF/C filter plate using a cell harvester. Wash the filters 3 times with ice-cold Binding Buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of Yohimbine) from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compounds.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assay: [³⁵S]GTPγS Functional Binding

The "Why": Binding is not the same as activation. A compound can bind to a receptor without eliciting a response (an antagonist). This assay measures the first step of signal transduction: the agonist-induced conformational change in the GPCR that promotes the exchange of GDP for GTP on the α-subunit of the G-protein. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds and accumulates, providing a direct measure of G-protein activation.[10]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Materials:

    • The same α2A-AR expressing cell membranes as in the binding assay.

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

    • Test Compound and Clonidine (10 mM stocks in DMSO).

    • GTPγS (unlabeled) for non-specific binding determination.

  • Procedure:

    • Prepare serial dilutions of the Test Compound and Clonidine in Assay Buffer.

    • In a 96-well plate, add 20 µL of the diluted compounds.

    • Add 50 µL of the cell membrane preparation (~10 µg protein) to each well.

    • Add 30 µL of [³⁵S]GTPγS diluted in Assay Buffer to a final concentration of ~0.1 nM.

    • Incubate the plate for 30 minutes at 30°C.

    • Terminate the reaction and collect the membranes using the same filtration and harvesting method described for the radioligand binding assay.

    • Count the incorporated [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all other values.

    • Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximal response to Clonidine) against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

cluster_0 Gαi-Coupled Receptor Signaling Pathway Agonist Agonist (e.g., 1-(3-MPG)) Receptor α2-Adrenergic Receptor (7TM) Agonist->Receptor G_Protein Gαi-GDP Gβγ Receptor->G_Protein:gdp Activation Assay1 Radioligand Binding (Measures Affinity) Receptor->Assay1 G_Active Gαi-GTP Gβγ G_Protein:gdp->G_Active:gtp GDP/GTP Exchange Assay2 GTPγS Assay (Measures G-protein Activation) G_Protein->Assay2 AC Adenylyl Cyclase G_Active:gtp->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Assay3 cAMP Assay (Measures 2nd Messenger) cAMP->Assay3

Caption: Signaling cascade of a Gαi-coupled receptor showing intervention points for orthogonal assays.

Tertiary Assay: cAMP Inhibition

The "Why": This assay moves further downstream to measure a key physiological consequence of Gαi activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.[11] This provides a whole-cell, functional readout that confirms the upstream events lead to the expected cellular response. Discrepancies between GTPγS and cAMP results can indicate signal amplification or regulation by other cellular components.

Experimental Protocol: HTRF cAMP Assay

  • Materials:

    • CHO-K1 cells stably expressing the human α2A-adrenergic receptor.

    • Assay medium: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Forskolin (an adenylyl cyclase activator).

    • HTRF cAMP detection kit (e.g., from Cisbio), containing cAMP-d2 and anti-cAMP-cryptate reagents.

    • 384-well low-volume white plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Culture the CHO-α2A cells to ~80-90% confluency. Harvest and resuspend in assay medium to a density of ~2,000 cells/µL.

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Prepare serial dilutions of the Test Compound and Clonidine. Add 5 µL of the diluted compounds to the cells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of Forskolin (at a final concentration of ~1 µM, pre-determined to give a sub-maximal stimulation) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the cAMP-d2 reagent followed by 5 µL of the anti-cAMP-cryptate reagent to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

    • Normalize the data as a percentage of inhibition of the forskolin-stimulated response.

    • Plot the % inhibition against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the IC₅₀ (potency).

Quaternary Assay: β-Arrestin Recruitment

The "Why": GPCR signaling is not limited to G-proteins. Upon phosphorylation by GRKs (GPCR kinases), activated receptors can also recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own G-protein-independent signaling cascades.[12] An agonist may show "bias" by preferentially activating one pathway (e.g., G-protein) over the other (β-arrestin). This assay is crucial for a modern understanding of GPCR pharmacology.

Experimental Protocol: Tango™ GPCR Assay

  • Materials:

    • U2OS cell line stably expressing the human α2A-adrenergic receptor fused to a transcription factor and a separate β-arrestin-protease fusion protein (Tango™ Assay System).[12]

    • Assay medium: McCoy's 5A with 10% dialyzed FBS.

    • Live-cell β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G).

    • Fluorescence plate reader.

  • Procedure:

    • Plate the Tango™ α2A-AR cells in 384-well black-walled, clear-bottom plates and allow them to attach overnight.

    • Remove the culture medium and replace it with assay medium containing serial dilutions of the Test Compound and Clonidine.

    • Incubate the cells for 5 hours at 37°C. Pro-Tip: This incubation allows for transcription and translation of the β-lactamase reporter gene.

    • Add the β-lactamase substrate solution to each well.

    • Incubate for 2 hours at room temperature in the dark.

    • Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) with excitation at 409 nm.

  • Data Analysis:

    • Calculate the emission ratio (530 nm / 460 nm). A high ratio indicates β-arrestin recruitment and subsequent reporter expression.

    • Plot the emission ratio against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.

Data Interpretation: Synthesizing the Results

The power of the orthogonal approach becomes clear when we synthesize the data from all four assays into a single comparative table.

Table 1: Hypothetical Pharmacological Data for this compound

AssayParameterTest CompoundClonidine (Control)Idazoxan (Control)
Radioligand Binding Ki (nM)85155
[³⁵S]GTPγS Binding EC₅₀ (nM)25040No Activity
Emax (%)95%100% (Reference)No Activity
cAMP Inhibition IC₅₀ (nM)31055No Activity
β-Arrestin Recruitment EC₅₀ (nM)>10,000800No Activity
Emax (%)<10%100% (Reference)No Activity

Analysis of Hypothetical Data:

  • Binding Confirmed: The Test Compound clearly binds to the α2-AR with a Ki of 85 nM, though it is about 5-6 fold less potent than Clonidine. Idazoxan shows the highest affinity, as expected for an antagonist.

  • Gαi-Agonist Activity Confirmed: The GTPγS and cAMP assays corroborate each other, showing the Test Compound is a full agonist (Emax ~95-100%) that activates the Gαi pathway. The EC₅₀/IC₅₀ values are consistent and reasonably close to the binding Ki, which is a hallmark of a well-behaved agonist.

  • Evidence of G-Protein Bias: The most striking result is the lack of significant β-arrestin recruitment (EC₅₀ >10,000 nM). While Clonidine is a potent activator of both G-protein and β-arrestin pathways, our Test Compound is highly biased towards the G-protein pathway. This is a critical finding that would be completely missed by a single functional assay like cAMP inhibition.

Conclusion

Through a systematic, multi-tiered orthogonal approach, we have moved beyond a simple "active" or "inactive" label for this compound. The combined data from binding, G-protein activation, second messenger modulation, and β-arrestin recruitment assays allow us to build a high-confidence profile:

This compound is a potent, full, and G-protein-biased agonist of the α2A-adrenergic receptor.

This detailed understanding is invaluable. A G-protein-biased agonist may offer therapeutic advantages, potentially separating desired analgesic or sympatholytic effects (mediated by Gαi) from the receptor desensitization and other signaling events mediated by β-arrestin. This hypothesis, generated through robust in vitro characterization, provides a solid foundation and a clear rationale for advancing this compound into more complex cellular and in vivo models.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.